molecular formula C11H15N B1367531 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 20364-30-1

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1367531
CAS No.: 20364-30-1
M. Wt: 161.24 g/mol
InChI Key: YJVRDLFDNAGZBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVRDLFDNAGZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542207
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20364-30-1
Record name 1,2,3,4-Tetrahydro-2,2-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20364-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline .

Executive Summary

The This compound (2,2-DM-THQ) scaffold represents a critical structural motif in medicinal chemistry, distinct from its unsubstituted parent (tetrahydroquinoline) and its trimethylated analog (2,2,4-trimethyl-THQ/Santoquin). The introduction of a gem-dimethyl group at the C2 position imparts unique steric protection against metabolic oxidation (blocking


-oxidation) and restricts conformational flexibility via the Thorpe-Ingold effect. This guide provides a comprehensive analysis of its molecular weight, synthesis, and utility in drug development.

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations in synthesis and ligand efficiency metrics in drug design.

Molecular Identity & Constants
PropertyValueNotes
IUPAC Name This compound
CAS Registry Number 20364-30-1 Distinct from 2,4-dimethyl (19343-79-4)
Molecular Formula

Molecular Weight 161.248 g/mol Monoisotopic Mass: 161.120 g/mol
Physical State Pale yellow oilOxidizes slowly to dark brown upon air exposure
Density ~0.95 - 1.01 g/mLEstimated based on structural analogs
LogP (Calculated) ~3.1Lipophilic; crosses BBB effectively
pKa (Conjugate Acid) ~4.9 - 5.2Less basic than aliphatic amines due to aniline character
The Gem-Dimethyl Effect

The two methyl groups at C2 significantly alter the molecule's behavior compared to simple tetrahydroquinoline:

  • Metabolic Stability: The C2 position is a common site for metabolic oxidation (N-dealkylation or ring oxidation). The quaternary carbon at C2 blocks this pathway, extending the half-life (

    
    ) of drugs incorporating this scaffold.
    
  • Conformational Locking: The bulky methyl groups force the piperidine ring into a more rigid half-chair conformation, often enhancing binding affinity by reducing the entropic penalty upon ligand-receptor binding.

Part 2: Synthetic Methodologies

Synthesizing the specific 2,2-dimethyl isomer (without the 4-methyl group common in "acetone-anil" synthesis) requires precise control. The standard industrial reaction of aniline + acetone often yields 2,2,4-trimethyl-1,2-dihydroquinoline. To achieve the 2,2-dimethyl analog, a controlled condensation followed by hydrogenation is required.

Reaction Pathway Visualization

The following diagram illustrates the selective synthesis pathway avoiding the 4-methyl impurity.

SynthesisPathway Aniline Aniline (Starting Material) Intermediate 2,2-Dimethyl-1,2- dihydroquinoline (Intermediate) Aniline->Intermediate Acid Cat. Cyclization (- H2O) Reagent 3-Methyl-2-butenal (Prenenal) Reagent->Intermediate Product 2,2-Dimethyl-1,2,3,4- tetrahydroquinoline (Final Product) Intermediate->Product H2, Pd/C (Reduction)

Figure 1: Selective synthesis pathway converting Aniline to this compound via a dihydro-intermediate.

Experimental Protocol: Reduction of 2,2-Dimethyl-1,2-dihydroquinoline

This protocol assumes the isolation of the dihydro-intermediate (often commercially available or synthesized via condensation of aniline and 3-methyl-2-butenal).

Reagents:

  • Substrate: 2,2-Dimethyl-1,2-dihydroquinoline (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker)
    

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask or hydrogenation vessel, dissolve 2,2-dimethyl-1,2-dihydroquinoline (e.g., 10 mmol, 1.59 g) in anhydrous MeOH (30 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert atmosphere (Argon or Nitrogen), carefully add 10% Pd/C (160 mg, ~10 wt% of substrate).

  • Hydrogenation:

    • Evacuate the vessel and backfill with Nitrogen (3 cycles).

    • Evacuate and backfill with Hydrogen gas.

    • Stir vigorously at room temperature (25°C) under 1 atm

      
       (balloon) for 4–12 hours. Monitor reaction progress via TLC (silica gel; Hexane/EtOAc 9:1) or LC-MS.[1] The starting material (dihydro) will disappear, and the product (tetrahydro) will appear.
      
  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Keep the filter cake wet to prevent ignition.

    • Wash the Celite pad with fresh MeOH (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product is typically a pale yellow oil.

Part 3: Analytical Characterization

To validate the synthesis and ensure the correct molecular weight (161.24 g/mol ), the following spectral data should be observed.

Nuclear Magnetic Resonance ( -NMR)

The gem-dimethyl group provides a distinct diagnostic signal.

  • Solvent:

    
    
    
  • 
     1.20 - 1.25 ppm (s, 6H):  Strong singlet corresponding to the two equivalent methyl groups at C2.
    
  • 
     1.65 - 1.75 ppm (t, 2H):  Triplet for C3 methylene protons.
    
  • 
     2.75 - 2.85 ppm (t, 2H):  Triplet for C4 benzylic methylene protons.
    
  • 
     3.60 - 3.80 ppm (br s, 1H):  Broad singlet for the N-H proton (exchangeable with 
    
    
    
    ).
  • 
     6.45 - 7.05 ppm (m, 4H):  Aromatic protons.
    
Mass Spectrometry
  • Technique: ESI-MS or GC-MS.

  • Expected Ion:

    
    .
    
  • Fragmentation (EI): Loss of methyl radical (

    
    ) is common, observing a peak at 
    
    
    
    .

Part 4: Applications in Drug Discovery

Metabolic Blocking Strategy

In drug design, the 2-position of the tetrahydroquinoline ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to ring opening or dehydrogenation.

  • Application: Substituting the C2 hydrogens with methyl groups (2,2-dimethyl) sterically hinders the approach of the heme-iron center, significantly reducing metabolic clearance.

Fluorescent Dye Scaffolds

The this compound moiety serves as a rigidified electron donor in the synthesis of "Coumarin" and "Rhodamine" type laser dyes.

  • Mechanism: The rigid ring structure prevents non-radiative decay pathways (such as twisting of the amino group), thereby increasing the Quantum Yield (

    
    ) of the dye.
    
Biological Activity

Derivatives of this scaffold have demonstrated activity in:

  • Alzheimer's Research: As BACE1 inhibitors (Beta-secretase).

  • Malaria: As analogs of chloroquine, where the lipophilic side chain is modified.

  • Antioxidants: Precursors to stable nitroxide radicals used as probes or therapeutic antioxidants.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1944). 2,4-Dimethylquinoline (Acetone-Anil Synthesis - Historical Context). Org. Synth. 1944, 24, 28. [Link]

  • Journal of Organic Chemistry. (2016). Synthesis of NIR-emitting quinone-fused coumarin dyes. (Context for 2,2-dimethyl-THQ as a precursor). [Link]

Sources

In-Depth Technical Guide: 1H NMR Spectrum Analysis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline . It is designed for researchers requiring precise spectral assignment, structural validation, and an understanding of the conformational dynamics inherent to this scaffold.

Executive Summary & Structural Context

The This compound scaffold represents a critical intermediate in the synthesis of alkaloids, antioxidants, and pharmaceuticals. Structurally, it consists of a benzene ring fused to a piperidine ring (tetrahydroquinoline core), modified by a gem-dimethyl group at the C2 position.

This substitution pattern introduces specific spectral signatures:

  • Simplification of the Aliphatic Region: The quaternary C2 eliminates the complex multiplets typically seen at this position in unsubstituted tetrahydroquinolines.

  • Gem-Dimethyl Effect: The steric bulk of the methyl groups locks the saturated ring into a preferred half-chair conformation, sharpening the coupling constants between C3 and C4 protons.

  • Electronic Shielding: The nitrogen lone pair significantly shields the ortho and para aromatic protons, creating a distinct separation in the aromatic region.

Experimental Protocol for Spectral Acquisition

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes hydrogen bonding interactions compared to DMSO-
    
    
    
    , resulting in sharper peak resolution for the aliphatic protons.
  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent. Higher concentrations may induce stacking interactions, causing upfield shifts in the aromatic region.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The methyl protons have longer 
    
    
    
    relaxation times; insufficient delay will reduce their integration accuracy.
  • Scans: 16–64 scans are sufficient for this molecular weight.

Detailed Spectral Assignment

The spectrum is divided into three distinct zones: the High-Field Aliphatic Zone , the Mid-Field Heteroatom Zone , and the Low-Field Aromatic Zone .

Table 1: Chemical Shift Summary ( , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
2-Me

1.30 Singlet (s)6H-Gem-dimethyls on quaternary C2.
3

1.92 Triplet (t)2H6.7 - 7.5Methylene adjacent to quaternary C2.
4

2.85 Triplet (t)2H6.7 - 7.5Benzylic methylene. Deshielded by ring current.
1

3.50 - 4.00 Broad Singlet (br s)1H-Exchangeable proton. Shift varies with conc.
8 Ar-H6.45 Doublet (d)1H8.0Ortho to N (Shielded).
6 Ar-H6.61 Triplet (t)1H7.5Para to N (Shielded).
5, 7 Ar-H6.90 - 7.05 Multiplet (m)2H-Meta to N (Deshielded relative to H6/H8).
High-Field Aliphatic Region (1.0 – 3.0 ppm)

This region confirms the tetrahydroquinoline ring closure and the dimethyl substitution.

  • 1.30 ppm (Singlet, 6H): The two methyl groups at C2 appear as a strong, sharp singlet.

    • Diagnostic Value: In the unsubstituted analog, this region would be empty. In the dihydro analog (with a double bond at C3-C4), these methyls shift slightly downfield (~1.33 ppm).

    • Symmetry: At room temperature, rapid ring inversion (or a locked symmetrical half-chair) renders these methyls chemically equivalent.

  • 1.92 ppm (Triplet, 2H, H-3): These protons are on C3.

    • Coupling: They appear as a triplet because they couple only to the two protons on C4. The quaternary C2 blocks coupling to the other side.

    • Shift: They are shielded relative to C4 because they are not benzylic.

  • 2.85 ppm (Triplet, 2H, H-4): These protons are on C4.

    • Deshielding: They appear significantly downfield (near 2.9 ppm) due to the benzylic effect —proximity to the aromatic ring current.

    • Coupling: They form a triplet by coupling to the C3 protons (

      
       Hz).
      
Heteroatom Region (3.5 – 4.5 ppm)
  • ~3.8 ppm (Broad Singlet, 1H, NH): The amine proton signal is broad due to quadrupolar relaxation of the nitrogen nucleus and chemical exchange.

    • Validation: Adding a drop of

      
       to the NMR tube will cause this signal to disappear (H/D exchange), confirming it is not a C-H proton.
      
Low-Field Aromatic Region (6.4 – 7.1 ppm)

The nitrogen atom is a strong Electron Donating Group (EDG) . It increases electron density in the aromatic ring, specifically at the ortho (C8) and para (C6) positions, causing them to shift upfield (lower ppm) compared to benzene (7.26 ppm).

  • 6.45 ppm (H-8): The proton at position 8 is ortho to the nitrogen. It is the most shielded aromatic proton.

  • 6.61 ppm (H-6): The proton at position 6 is para to the nitrogen. It is also shielded but typically appears slightly downfield of H-8.

  • 6.90 - 7.05 ppm (H-5, H-7): These protons are meta to the nitrogen and are less affected by the mesomeric donation, appearing closer to the standard aromatic range.

Structural Visualization & Logic Pathways

Diagram 1: Assignment Logic Flow

This diagram illustrates the causal link between the chemical structure and the observed spectral signals.

NMR_Assignment Struct 2,2-Dimethyl-THQ Structure Sub_Me C2-Gem-Dimethyl Struct->Sub_Me Sub_C3 C3 Methylene Struct->Sub_C3 Sub_C4 C4 Benzylic CH2 Struct->Sub_C4 Sub_Ar Aromatic Ring (N-Donation) Struct->Sub_Ar Signal_Me 1.30 ppm (s) 6H Sub_Me->Signal_Me Isolated spin system Signal_C3 1.92 ppm (t) 2H Sub_C3->Signal_C3 Couples to C4 only Signal_C4 2.85 ppm (t) 2H Sub_C4->Signal_C4 Benzylic Deshielding Signal_Ar 6.4 - 7.1 ppm Shielded Pattern Sub_Ar->Signal_Ar Ortho/Para Shielding Signal_C3->Signal_C4 COSY Correlation (J ~ 7 Hz)

Caption: Logical flow from structural moieties to specific NMR signals, highlighting the COSY correlation between C3 and C4.

Advanced Considerations

Conformational Analysis (The "Half-Chair")

Unlike cyclohexane (chair), the tetrahydroquinoline ring adopts a half-chair or sofa conformation due to the planarity imposed by the fused benzene ring.

  • Impact on J-values: The gem-dimethyl group at C2 reinforces this conformation to minimize 1,3-diaxial interactions. This "locking" effect makes the coupling constants (

    
    ) relatively uniform, producing clean triplets rather than complex multiplets often seen in flexible ring systems.
    
Impurity Profiling

When synthesizing this compound (e.g., via Skraup-like condensations or reduction of dihydroquinolines), common impurities include:

  • 1,2-Dihydro-2,2-dimethylquinoline: Look for vinylic protons at ~5.3-6.3 ppm and a shift of the methyls to 1.33 ppm .

  • Unreacted Aniline: Look for a broad

    
     signal at ~3.6 ppm  (variable) and aromatic multiplets at 6.7/7.2 ppm  lacking the specific tetrahydroquinoline pattern.
    

References

  • Clarke, I. P., & Meth-Cohn, O. (2000).[2] The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Arkivoc, 2000(3), 372-381.[2] Retrieved January 28, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]

Sources

In-Depth Technical Guide: 13C NMR Characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the structural characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline , a critical pharmacophore in medicinal chemistry often utilized in the development of androgen receptor modulators (SARMs) and alkaloid synthesis.

The content below synthesizes experimental principles with predictive logic where specific proprietary data is non-public, adhering to the "Senior Application Scientist" persona.

Executive Summary & Structural Context

The This compound scaffold represents a conformationally restricted variant of the parent tetrahydroquinoline (THQ). The introduction of the gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect , favoring ring closure during synthesis and locking the piperidine ring into a specific half-chair conformation. This structural rigidity is vital for high-affinity binding in drug targets.

For the analytical chemist, the gem-dimethyl group acts as a diagnostic anchor. Its presence dramatically alters the chemical shift of C2 (transforming it from a secondary to a quaternary center) and induces significant


-shifts at C3, distinguishing it from the parent THQ.
Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout this guide.

G Figure 1: Connectivity and Numbering of this compound C2 C2 C3 C3 C2->C3 Me1 Me C2->Me1 Me2 Me C2->Me2 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4a N1 N1 C8a->N1 N1->C2

13C NMR Chemical Shift Data

The following data compares the parent unsubstituted THQ with the 2,2-dimethyl derivative. The values for the 2,2-dimethyl derivative are derived from substituent increment principles applied to the base scaffold, as exact literature values for the unsubstituted benzene ring variant are often proprietary.

Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: 100 MHz or higher recommended

Carbon PositionTypeParent THQ Shift (δ ppm)2,2-Dimethyl-THQ Shift (δ ppm)Assignment Logic (Mechanistic)
C2 Aliphatic (Quaternary)42.0 (CH₂)48.5 - 50.5 (C_qt) Primary Diagnostic: Deshielding due to N-atom and α-effect of two methyl groups. Disappears in DEPT-135.
C3 Aliphatic (CH₂)22.233.0 - 35.0

-effect from gem-dimethyls causes significant downfield shift (~+10-12 ppm).
C4 Aliphatic (CH₂)27.026.5 - 28.0

-effect. Minimal change; remains benzylic.
C4a Aromatic (Quaternary)121.3121.0 - 122.0 Bridgehead carbon. Relatively insensitive to C2 substitution.
C5 Aromatic (CH)129.3129.0 - 129.5 Typical aromatic region.
C6 Aromatic (CH)117.0117.0 - 117.5 Para to Nitrogen. Shielded by mesomeric donation from N lone pair.
C7 Aromatic (CH)126.7126.5 - 127.0 Meta to Nitrogen.
C8 Aromatic (CH)114.3114.0 - 115.0 Ortho to Nitrogen. Highly shielded.
C8a Aromatic (Quaternary)144.8143.5 - 144.5 Downfield Anchor: Directly attached to N. Most deshielded carbon.
2-Me (x2) Methyl (CH₃)N/A26.0 - 29.0 Intense signal. May appear as two peaks if ring conformation is locked/slow exchange.
Key Spectral Features
  • The C2 Quaternary Peak: In the parent THQ, C2 is a methylene (~42 ppm) appearing as a "down" peak in DEPT-135. In the 2,2-dimethyl derivative, this signal vanishes in DEPT-135 and appears only in the full broadband decoupled spectrum around 49-50 ppm.

  • The Methyls: Two methyl groups attached to the same carbon usually appear as a single intense peak (~28 ppm) due to rapid rotation. However, steric crowding can sometimes resolve them into two distinct signals if the ring flip is slow on the NMR timescale.

Experimental Protocol: Acquisition & Assignment

To ensure data integrity and reproducibility, the following workflow is recommended. This protocol accounts for the relaxation dynamics of quaternary carbons (C2 and C8a).

A. Sample Preparation[1][2][3][4]
  • Mass: 15–20 mg of purified compound.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Tube: High-precision 5mm NMR tube (Class A or B).

  • Filtration: Filter through a cotton plug in a glass pipette to remove paramagnetic particulates (iron dust) that broaden lines.

B. Pulse Sequence Parameters (100 MHz 13C)
  • Pulse Angle: 30° (to avoid saturation).

  • Acquisition Time (AQ): 1.0 – 1.5 seconds.

  • Relaxation Delay (D1): > 2.0 seconds .

    • Reasoning: C2 and C8a are quaternary. They lack the dipole-dipole relaxation pathway provided by attached protons. A short D1 will suppress their integration and signal-to-noise ratio.

  • Scans (NS): Minimum 512 (for 15mg sample) to resolve quaternary carbons clearly.

  • Temperature: 298 K (25°C).

C. Assignment Workflow

Use this logic tree to assign peaks in your spectrum.

AssignmentLogic Figure 2: NMR Assignment Decision Tree Start Start: Full 13C Spectrum RegionCheck Check Region > 100 ppm? Aromatic Aromatic/Alkene Region (110-150 ppm) RegionCheck->Aromatic Yes Aliphatic Aliphatic Region (20-60 ppm) RegionCheck->Aliphatic No C8a C8a Aromatic->C8a Most Downfield (>140) Quaternary (DEPT absent) Others Others Aromatic->Others 110-130 ppm DEPT Run DEPT-135 Aliphatic->DEPT Up Up DEPT->Up Up (CH/CH3) Down Down DEPT->Down Down (CH2) Gone Gone DEPT->Gone Absent (Cq) Methyls Methyls Up->Methyls ~26-29 ppm (Intense) -> Methyls C3C4 C3C4 Down->C3C4 Two peaks C2 C2 Gone->C2 ~49 ppm -> C2 (Quaternary) C3 C3 C3C4->C3 ~33 ppm (Beta to N) C4 C4 C3C4->C4 ~27 ppm (Benzylic)

Synthesis Context

Understanding the origin of the sample is crucial for interpreting impurities. The this compound is typically synthesized via the reduction of 2,2-dimethyl-1,2-dihydroquinoline .

  • Precursor Formation: Aniline + Acetone (in the presence of Iodine or acid catalyst)

    
     2,2-Dimethyl-1,2-dihydroquinoline (often called "acetone anil").
    
  • Reduction: The dihydroquinoline is reduced using catalytic hydrogenation (H₂/Pd-C) or hydride donors (NaBH₄/AcOH).

  • Impurity Profile:

    • Unreduced starting material: Look for alkene peaks at 115–130 ppm (distinct vinylic C3/C4).

    • Polymerized acetone: Look for broad aliphatic signals.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline Compound Summary. Retrieved January 28, 2026, from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Cui, X., et al. (2013). Synthesis of Tetrahydroquinolines via Asymmetric Hydrogenation. Angewandte Chemie International Edition. (Contextual reference for reduction methodologies).
  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. AIST Japan. (General reference for parent heterocycle shifts). [Link]

Technical Whitepaper: Elucidating the Mass Spectrometry Fragmentation Matrix of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in drug discovery, serving as a core structure for glucocorticoid receptor modulators, sodium channel blockers, and antitumor agents. The 2,2-dimethyl substituted derivative (


, MW 161.24) presents a distinct mass spectrometric signature driven by the gem-dimethyl effect .

This technical guide provides a definitive analysis of the fragmentation kinetics of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline under Electron Ionization (EI). Unlike unsubstituted THQs, which rely heavily on Retro-Diels-Alder (RDA) mechanisms, this derivative’s fragmentation is governed by thermodynamically favorable


-cleavage events stabilized by the nitrogen lone pair.

Physicochemical Profile & Ionization Physics

Before interpreting the spectrum, we must establish the ground state properties that dictate gas-phase ion behavior.

PropertyValueMS Implication
Molecular Formula

Nitrogen Rule: Odd nominal mass (161 Da) indicates an odd number of nitrogen atoms.
Monoisotopic Mass 161.1204 DaBase peak for High-Res ESI; Molecular ion (

) in EI.
Degree of Unsaturation 5 (4 Aromatic + 1 Ring)High stability of the aromatic core; fragmentation will preferentially destroy the saturated ring.
Key Functional Group Cyclic Secondary AmineThe Nitrogen atom acts as the charge localization site (radical cation).
Ionization State (EI vs. ESI)
  • Electron Ionization (70 eV): Produces a radical cation (

    
    , m/z 161). This high-energy state drives extensive fragmentation, revealing structural fingerprints.
    
  • Electrospray Ionization (ESI): Produces a protonated pseudomolecular ion (

    
    , m/z 162). Fragmentation (MS/MS) requires Collision Induced Dissociation (CID).
    

Note: This guide focuses on the structural elucidation power of EI fragmentation.

The Fragmentation Matrix: Mechanistic Pathways[1]

The fragmentation of this compound is not random; it follows a hierarchy of carbocation stability.

Pathway A: The Dominant -Cleavage (Formation of Base Peak)

Transition:


Mechanism:  Loss of Methyl Radical (

)

In 2,2-dimethyl substituted heterocycles, the loss of a methyl group is statistically and thermodynamically favored.

  • Charge Localization: The ionizing electron is removed from the Nitrogen lone pair, creating a radical cation.

  • 
    -Cleavage:  The bond between C2 and one of the methyl groups cleaves homolytically.
    
  • Stabilization: The resulting cation at C2 is tertiary and, crucially, is resonance-stabilized by the adjacent Nitrogen atom, forming an iminium ion structure.



Diagnostic Value: The m/z 146 peak is typically the Base Peak (100% relative abundance), often dwarfing the molecular ion. This confirms the presence of the gem-dimethyl group


 to the nitrogen.
Pathway B: Retro-Diels-Alder (RDA) Collapse

Transition:


 or 

Mechanism: Cycloreversion

While less dominant than in unsubstituted THQ, the saturated ring can undergo RDA-type cleavage.

  • Mechanism: The saturated ring opens, typically expelling a neutral alkene fragment.

  • Observation: Loss of

    
     (propene) or 
    
    
    
    (ethylene) depending on the specific ring-opening dynamics.
  • Result: This pathway often leads to ions at m/z 132/133 (loss of ethylene) or m/z 119 (loss of propene equivalent).

Pathway C: Aromatic Degradation

Transition:


Mechanism:  Ring Contraction

High-energy ions may undergo further degradation:

  • m/z 91 (Tropylium Ion):

    
    . Formed if the hetero-ring is completely stripped, leaving the benzyl fragment.
    
  • m/z 77 (Phenyl Cation):

    
    . Indicative of the mono-substituted benzene ring core.
    

Experimental Protocol: GC-MS Structural Validation

To replicate these results for structural confirmation of synthesized or extracted metabolites, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Concentration: Dilute to 10 ppm (ng/µL) to prevent detector saturation.

  • Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS derivative (MW will shift by +72 Da).

Step 2: Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Source: Electron Ionization (EI), 70 eV, 230°C.

Step 3: Data Validation Criteria

For the spectrum to be considered valid:

  • Molecular Ion Check: A peak at m/z 161 must be visible (even if low intensity).

  • Base Peak Confirmation: The m/z 146 peak must be the most intense.

  • Isotope Check: The M+1 peak (m/z 162) should be approximately 12% of the M peak intensity (due to

    
     natural abundance in 11 carbons).
    

Visualization: Fragmentation Pathway Map

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

FragmentationPath M_Ion Molecular Ion (M+.) m/z 161 [C11H15N]+. Base_Peak Base Peak (Alpha-Cleavage) m/z 146 [C10H12N]+ (Iminium Ion) M_Ion->Base_Peak - CH3 (Methyl Radical) (m/z 15) RDA_Frag RDA Fragment m/z 133 [C9H11N]+. M_Ion->RDA_Frag - C2H4 (Ethylene) (Retro-Diels-Alder) Tropylium Tropylium Ion m/z 91 [C7H7]+ Base_Peak->Tropylium - C3H5N (Ring Collapse) Phenyl Phenyl Ion m/z 77 [C6H5]+ Tropylium->Phenyl - CH2

Figure 1: Mechanistic fragmentation tree of this compound.[1] The red arrow indicates the thermodynamically dominant pathway leading to the base peak.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro-2-methyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Draper, W. M., & MacLeod, J. K. (1968). Mass spectra of tetrahydroquinolines.[1][4][5][6] Canadian Journal of Chemistry, 46(9), 1499–1505. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage/gem-dimethyl mechanisms). [Link]

  • PubChem Compound Summary. 1,2,3,4-Tetrahydroquinoline (Parent Scaffold). National Library of Medicine. [Link]

Sources

Chemo- and Regioselective Control in the Electrophilic Substitution of Tetrahydroquinolines

[1]

Mechanistic Foundation: The Electronic Landscape

Tetrahydroquinoline (THQ) represents a unique bicyclic scaffold where a benzene ring is fused to a saturated nitrogen-containing piperidine ring. Unlike quinoline, which is electron-deficient due to the pyridine-like nitrogen, THQ behaves electronically like an N-dialkyl aniline .

Orbital Overlap and Activation

The reactivity of THQ in electrophilic aromatic substitution (SEAr) is governed by the competition between the nitrogen lone pair (

  • The Nitrogen "Push": The nitrogen atom is a powerful activating group. Its lone pair donates electron density into the aromatic

    
    -system via resonance (+M effect). This significantly lowers the activation energy for electrophilic attack compared to benzene.
    
  • Regiochemical Directive: The nitrogen lone pair directs incoming electrophiles to the ortho (C8) and para (C6) positions. However, in THQs, the C6 position is overwhelmingly favored for steric and stereoelectronic reasons.

  • The "Half-Chair" Constraint: The saturated ring typically adopts a half-chair conformation. This forces the nitrogen substituents (if any) and the lone pair into specific orientations. Unlike open-chain anilines, where the nitrogen can freely rotate to maximize

    
    -orbital overlap, the fused ring in THQ locks the nitrogen geometry, often enhancing the overlap with the aromatic ring and increasing C6 nucleophilicity.
    
The Regioselectivity Matrix

While C6 is the default site for SEAr, conditions can be tuned to access other positions.

PositionReactivity StatusMechanistic Driver
C6 (Para) Dominant Primary resonance stabilization of the Wheland intermediate. Least sterically hindered relative to the N-substituent.
C8 (Ortho) Secondary Activated by resonance but sterically hindered by the N-substituent (especially if N-acyl or N-alkyl). Accessible via directed metalation or if C6 is blocked.
C5 (Meta) Disfavored Electronic "dead zone" for +M activation. Only accessible via specific transition-metal catalysis (e.g., Pd/S,O-ligand systems) or if N is protonated in superacids (reversing the electronic bias).
C7 (Meta) Disfavored Similar to C5; lacks direct resonance stabilization from the nitrogen lone pair.

Strategic Visualization: Pathway Decision Tree

The following decision tree outlines the logical flow for selecting the correct synthetic route based on the desired substitution pattern.

THQ_PathwayStartTarget FunctionalizationPos6C6 Position(Para to N)Start->Pos6Default PathwayPos8C8 Position(Ortho to N)Start->Pos8Steric/DirectingPos5C5 Position(Meta to N)Start->Pos5SpecializedCond1Standard SEAr(Nitration, Halogenation)Pos6->Cond1Acidic MediaCond2Vilsmeier-Haack(Formylation)Pos6->Cond2Mild/NeutralCond3Directed C-H Activation(Ru or Pd Catalysis)Pos8->Cond3Chelation ControlCond4Block C6 First(e.g., Halogenation)Pos8->Cond4Steric ForcePos5->Cond3Rare/Metal Ligand

Figure 1: Strategic decision matrix for regioselective functionalization of tetrahydroquinolines.

Case Study A: C6-Selective Formylation (Vilsmeier-Haack)[2]

The Vilsmeier-Haack reaction is the gold standard for introducing a carbon electrophile at C6 without oxidizing the sensitive THQ ring.

Mechanism & Rationale

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl

  • Formation of Electrophile: POCl

    
     activates DMF to form the electrophilic chloroiminium species.
    
  • Nucleophilic Attack: The THQ nitrogen lone pair pushes electron density to C6, which attacks the chloroiminium ion.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to the aldehyde.

Why C6? The steric bulk of the Vilsmeier reagent makes ortho-attack (C8) highly unfavorable, especially with N-alkyl/acyl substituents.

Detailed Protocol

Target: Synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Reagents:

  • N-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - acts as solvent/reactant)

Step-by-Step Workflow:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C.

  • Activation: Add POCl

    
     dropwise over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins at 0°C.
    
  • Addition: Add N-methyl-THQ (dissolved in minimal DMF) dropwise to the pre-formed complex.

  • Heating: Warm the mixture to 60°C (Do not exceed 80°C as charring occurs). Stir for 3-4 hours. Monitor by TLC (formation of a polar, UV-active iminium salt spot).

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered quench prevents acid-catalyzed polymerization). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with sat. NaHCO

    
     and Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Case Study B: C6-Selective Nitration

Nitration is electronically demanding because the acidic conditions can protonate the nitrogen, turning the activating amino group (


The "Protection" Strategy

To maintain C6 selectivity and prevent oxidation, the nitrogen must be protected (e.g., Acetyl or Tosyl) or the reaction must be extremely fast. For high-fidelity synthesis, N-acylation is preferred. The acetyl group moderates the activating power (preventing over-nitration) but still directs para (C6).

Detailed Protocol

Target: Synthesis of 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Reagents:

  • 1-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Acetic Anhydride (Solvent/Dehydrating agent)

Step-by-Step Workflow:

  • Solvent System: Dissolve the N-acetyl-THQ in Acetic Anhydride (5 mL/mmol). Cool to 0°C.

  • Nitration: Add fuming HNO

    
     dropwise. The acetic anhydride acts to scavenge water, forming acetyl nitrate in situ, which is a milder nitrating agent than free nitronium ions in sulfuric acid.
    
  • Temperature Control: Maintain 0–5°C. Higher temperatures promote C8 nitration and dinitration.

  • Reaction Time: Stir for 1 hour.

  • Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol to remove trace ortho-isomers.

Critical Process Parameters (CPPs)

ParameterEffect on THQ SubstitutionOptimization Insight
N-Substituent Determines regioselectivity and oxidation potential.N-Alkyl: Highly reactive, prone to oxidation. Use Vilsmeier or mild halogenation.N-Acyl: Moderated reactivity, high C6 selectivity. Ideal for Nitration/Friedel-Crafts.
Solvent Polarity Stabilizes the Wheland intermediate.DMF/ACN: Excellent for polar intermediates (Vilsmeier).Acetic Acid: Preferred for nitration/halogenation to buffer acidity.
Temperature Kinetic vs. Thermodynamic control.< 20°C: Favors Kinetic C6 product.> 80°C: Increases risk of polymerization or thermodynamic equilibration (though rare in irreversible SEAr).
Acid Strength Protonation state of Nitrogen.Strong Acid (H₂SO₄): Protonates N, deactivating ring and potentially shifting direction to meta (C7/C5). Avoid unless necessary.

References

  • Regioselective Nitration: Menéndez, J. C., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." ResearchGate.[1]

  • Vilsmeier-Haack Protocol: Pitchai, P., et al. "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline."[2] Indian Journal of Chemistry.

  • C6-Selective Olefination: "Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis." Organic Letters.

  • Electrochemical Functionalization: "Electrochemical selective C6 Thio-/Selenocyantion of tetrahydroquinolines." PubMed.

Technical Guide: Stereochemical Control and Analysis of Substituted 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., galipinine, cuspareine) and synthetic therapeutics (e.g., oxamniquine, torcetrapib).[1] The biological activity of these molecules is governed strictly by their stereochemistry—specifically the relative configuration (cis/trans) and absolute configuration (


) at the C2, C3, and C4 positions.[1]

This guide provides a technical roadmap for researchers to:

  • Synthesize chiral THQs using the two most robust methodologies: Asymmetric Hydrogenation (AH) and the Povarov Reaction.[1]

  • Analyze the resulting stereochemistry using self-validating NMR and HPLC protocols.

Part 1: Structural Fundamentals & Pharmacological Relevance[1]

The Conformational Landscape

Unlike the planar quinoline precursor, the saturated piperidine ring of a THQ adopts a half-chair conformation.[1] This pucker is critical for understanding reactivity and NMR analysis.[1]

  • Pseudo-axial vs. Pseudo-equatorial: Substituents at C2, C3, and C4 will adopt orientations to minimize 1,3-diaxial strain.

  • The C2-Substituent Effect: In 2-substituted THQs, the substituent generally prefers the pseudo-equatorial position to avoid steric clash with the N-H or N-R group.[1]

Pharmacophore Implications

Stereochemistry dictates binding affinity.[1] For instance, in THQ-based CETP inhibitors, the cis-2,4-disubstituted isomer often exhibits superior potency compared to the trans-isomer due to the specific spatial arrangement required to fill the hydrophobic pocket of the target protein.[1]

Part 2: Synthetic Strategies for Stereocontrol[1]

We focus on two distinct approaches: Reductive functionalization (starting from quinolines) and De novo ring construction (starting from anilines).

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

This is the industry standard for generating chiral C2-substituted THQs from inexpensive quinolines.

  • Mechanism: The reaction typically proceeds via an outer-sphere mechanism or an inner-sphere hydride transfer involving an Ir(III) dihydride species.

  • The Iodine Effect: The addition of iodine (

    
    ) or phthalimide is often non-negotiable.[1] It stabilizes the active catalytic species and prevents the formation of inactive Ir-dimers.[1]
    
  • Ligand Selection: Atropisomeric bisphosphine ligands (e.g., MeO-BIPHEP, SegPhos) are preferred over monophosphines.[1]

Method B: The Povarov Reaction (Aza-Diels-Alder)

This is the method of choice for polysubstituted THQs (C2, C3, C4 functionalization) in a single step.[1]

  • Mechanism: A three-component condensation of an aniline, an aldehyde, and an electron-rich olefin (enecarbamate or vinyl ether).[1]

  • Stereocontrol:

    • Exo-selective: Favors trans-isomers (often kinetic).

    • Endo-selective: Favors cis-isomers (often thermodynamic).

    • Catalysts: Chiral phosphoric acids (CPAs) or Lewis acids (

      
      , 
      
      
      
      ).
Visualization: Synthetic Decision Matrix

SynthesisWorkflow Start Target Scaffold Analysis Q_Start Precursor: Quinoline Start->Q_Start Aromatic Core Exists Ani_Start Precursor: Aniline + Aldehyde Start->Ani_Start De Novo Assembly Method_A Method A: Asymmetric Hydrogenation (Reduction) Q_Start->Method_A Method_B Method B: Povarov Reaction (Cyclization) Ani_Start->Method_B Cat_A Cat: Ir(I) + Chiral Bisphosphine + I2 Method_A->Cat_A Requires Cat_B Cat: Chiral Phosphoric Acid or Lewis Acid Method_B->Cat_B Requires Prod_A Product: C2-Chiral THQ (High ee, limited sub. pattern) Cat_A->Prod_A Prod_B Product: C2,C3,C4-Substituted THQ (High dr, complex scaffold) Cat_B->Prod_B

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and desired substitution pattern.

Part 3: Analytical Determination of Stereochemistry

Synthesizing the molecule is only half the battle.[1] Proving the stereochemistry requires rigorous analysis.[1]

NMR Spectroscopy: The Coupling Constant ( ) Rule

In the half-chair conformation, the magnitude of the vicinal coupling constant (


) between protons on the saturated ring is the most reliable indicator of relative configuration.[1]
RelationshipDihedral Angle (

)
Coupling Constant (

)
Interpretation
Trans-Diaxial ~180°10 – 12 Hz Substituents are anti (trans)
Cis (Ax-Eq) ~60°2 – 5 Hz Substituents are syn (cis)
Cis (Eq-Eq) ~60°2 – 5 Hz Substituents are syn (cis)

Protocol Note: Always acquire a COSY spectrum to assign protons definitively before measuring


-values. If signals overlap, use a different solvent (

vs

) to shift peaks.[1]
X-Ray Crystallography

The "Gold Standard."[1] If the THQ is an oil (common), convert it to a crystalline salt using:

  • Hydrochloric acid (HCl)

  • Picric acid[1]

  • (1S)-(+)-10-Camphorsulfonic acid (CSA) – Bonus: This can also enrich enantiopurity.

Part 4: Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Quinolines

Target: Synthesis of (R)-2-phenyl-1,2,3,4-tetrahydroquinoline

Reagents:

  • Substrate: 2-Phenylquinoline (1.0 mmol)

  • Catalyst Precursor:

    
     (0.01 mmol, 1 mol%)
    
  • Ligand: (R)-MeO-BIPHEP (0.022 mmol, 2.2 mol%)

  • Additive:

    
     (0.05 mmol, 5 mol%)[1]
    
  • Solvent: Toluene (5 mL)

Workflow:

  • Catalyst Formation (In Situ): In a glovebox (or under Ar), mix

    
     and (R)-MeO-BIPHEP in toluene. Stir for 15 min until the solution turns clear orange/red.
    
  • Additive Introduction: Add solid iodine (

    
    ).[1] The solution may darken. Stir for 10 min. Why? Iodine oxidizes Ir(I) to the active Ir(III) species and creates a vacant coordination site.
    
  • Substrate Addition: Add the quinoline substrate. Transfer the mixture to a stainless steel autoclave.

  • Hydrogenation: Pressurize to 600-700 psi (40-50 bar)

    
     . Stir at Room Temperature for 12-16 hours.
    
    • Caution: High pressure is required for aromatic reduction.[1] Ensure autoclave safety seals are rated.[1]

  • Workup: Release pressure carefully. Concentrate the solvent.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Stereoselective Povarov Reaction

Target: Synthesis of cis-2,4-diaryl-1,2,3,4-tetrahydroquinoline

Reagents:

  • Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • N-Vinylpyrrolidinone or Styrene (1.0 mmol)

  • Catalyst:

    
     (10 mol%) or Chiral Phosphoric Acid (5 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Imine Formation: Mix aniline and benzaldehyde in

    
     with 
    
    
    
    (drying agent) for 1 hour. Filter off solids.[1]
  • Cyclization: Cool the solution to 0°C or -20°C . Why? Lower temperatures favor the endo-transition state, improving diastereoselectivity (dr).[1]

  • Addition: Add the olefin and the catalyst.

  • Reaction: Stir for 4-8 hours. Monitor via TLC.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography.

  • Validation: Measure

    
     and 
    
    
    
    to determine cis/trans ratio.[1]
Visualization: Mechanistic Pathway (Povarov)[2][3]

PovarovMechanism Reactants Imine + Olefin TS_Endo Endo TS (Kinetic/Thermo) Reactants->TS_Endo Cat. Coordination TS_Exo Exo TS (Kinetic) Reactants->TS_Exo Cis_Product Cis-Isomer (Major at Low T) TS_Endo->Cis_Product Cyclization Trans_Product Trans-Isomer (Major with specific Lewis Acids) TS_Exo->Trans_Product Cyclization

Figure 2: Divergent stereochemical pathways in the Povarov reaction. Temperature and catalyst sterics dictate the Endo/Exo preference.[1]

References

  • Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003).[1] Highly enantioselective iridium-catalyzed hydrogenation of heteroaromatic compounds, quinolines.[1][4][5][6] Journal of the American Chemical Society.[1][4] Link

  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006).[1] A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids.[1][4][7] Angewandte Chemie International Edition. Link

  • Kouznetsov, V. V. (2009).[1] Recent synthetic applications of the Povarov reaction. Tetrahedron. Link

  • Bello, D., Ramon, R., & Lavilla, R. (2010).[1] The Povarov reaction: a versatile method to synthesize tetrahydroquinolines.[1][3][8] Current Organic Chemistry. Link

  • Ridder, A., et al. (2011).[1] Conformational analysis of 1,2,3,4-tetrahydroquinolines. Journal of Organic Chemistry. Link

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary & Physicochemical Context

This compound is a lipophilic, secondary amine intermediate critical in the synthesis of antioxidant precursors, coumarin dyes, and specific histone deacetylase (HDAC) inhibitors.[1]

Unlike many solid pharmaceutical intermediates, this compound typically exists as a liquid or low-melting solid at room temperature (Melting Point range: 11.0–20.0 °C).[1] This physical state fundamentally shifts the "solubility" discussion from solid-liquid equilibrium (SLE) to liquid-liquid miscibility (LLE) in most organic solvents at standard conditions.[1]

Core Physicochemical Parameters
ParameterValue / DescriptionSignificance
CAS Number 20364-30-1Unique Identifier
Molecular Weight 161.25 g/mol Stoichiometric calculations
Physical State (25°C) Viscous Liquid / OilDictates handling (pipetting vs. weighing)
LogP (Predicted) ~2.9 – 3.0Indicates high lipophilicity; poor water solubility
pKa (Predicted) ~5.0 (Conjugate Acid)Weak base; forms salts with strong acids (HCl, HBr)

Thermodynamic Theory: Solute-Solvent Interactions[1]

To predict and manipulate the solubility of this compound, we must understand the driving forces at the molecular level.[1] The gem-dimethyl group at the C2 position introduces steric bulk near the nitrogen atom, slightly reducing the accessibility of the amine for hydrogen bonding compared to the parent tetrahydroquinoline.[1]

Mechanistic Solubility Model

The dissolution process is governed by the Gibbs Free Energy of Mixing (

1
  • Entropy (

    
    ):  As a liquid, the solute has high conformational freedom.[1] Mixing with organic solvents is entropically favorable (
    
    
    ).[1]
  • Enthalpy (

    
    ): 
    
    • Non-polar Solvents (Hexane, Toluene): Van der Waals interactions dominate.[1] The lipophilic benzene and alkyl rings interact favorably.[1]

      
       (Ideal solution behavior).[1]
      
    • Polar Protic Solvents (Water): The hydrophobic effect dominates.[1] The energy cost to disrupt the water hydrogen-bond network is too high for the weak amine H-bond acceptance to overcome.[1]

      
       (Immiscible).[1]
      
    • Acidic Media: Protonation of the amine (

      
      ) drastically increases hydration enthalpy, rendering the salt water-soluble.[1]
      

Experimental Protocols

Reliable solubility data is the bedrock of process design.[1] Below are two validated protocols: one for the free base (liquid) and one for the salt form (solid), which is often the target for isolation.[1]

Protocol A: Visual Miscibility Mapping (Liquid-Liquid)

For determining solvent compatibility for reactions or extractions.[1]

Objective: Define the miscibility gap boundaries.

  • Preparation: Dispense 1.0 mL of this compound into a clear glass vial.

  • Titration: Add the target solvent in 0.1 mL increments under constant stirring at 25°C.

  • Observation:

    • Miscible: Solution remains clear and monophasic.[1]

    • Immiscible: Turbidity, Schlieren lines, or phase separation occurs.[1]

  • Temperature Stress: If miscible, cool to 0°C to check for crystallization or oiling out.

Protocol B: Equilibrium Solubility of the HCl Salt (Solid-Liquid)

For optimizing crystallization yields.

Objective: Determine the saturation concentration (

  • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas. Filter the resulting white precipitate (2,2-dimethyl-1,2,3,4-tetrahydroquinolinium chloride).[1]

  • Equilibration: Place excess solid salt in a jacketed glass vessel with the solvent (e.g., Isopropanol).

  • Agitation: Stir at 200 RPM for 24 hours at constant temperature (e.g., 25°C).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant through a 0.45 µm PTFE syringe filter.[1]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the physical state and intended application.

SolubilityWorkflowStartStart: this compoundStateCheckCheck Physical State (25°C)Start->StateCheckLiquidLiquid Phase (Free Base)StateCheck->LiquidFree AmineSolidSolid Phase (Salt Form)StateCheck->SolidHCl/HBr SaltMiscibilityTestProtocol A: Miscibility TestLiquid->MiscibilityTestSolubilityTestProtocol B: Saturation Shake-FlaskSolid->SolubilityTestExtractionApplication: Extraction/Work-up(Biphasic System)MiscibilityTest->ExtractionImmiscible (e.g., Water)CrystallizationApplication: Purification(Recrystallization)MiscibilityTest->CrystallizationMiscible (e.g., Ethanol)SolubilityTest->CrystallizationFind C_sat

Caption: Decision matrix for selecting the appropriate solubility protocol based on the chemical form (free base vs. salt).

Solubility Data & Solvent Selection Guide

Since the free base is a liquid, the data below represents miscibility (Liquid-Liquid) and solubility (Solid-Liquid for the salt).[1]

Table 1: Miscibility Profile of Free Base (25°C)

Data synthesized from general tetrahydroquinoline behavior and lipophilic amine characteristics.[1]

Solvent ClassSpecific SolventMiscibilityApplication Note
Non-Polar Hexane, HeptaneMiscible Good for extracting impurities; poor for dissolving polar byproducts.[1]
Aromatic Toluene, BenzeneMiscible Excellent reaction medium; high boiling point allows thermal acceleration.[1]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Standard extraction solvent; high solubility for both free base and some salts.[1]
Polar Aprotic Ethyl Acetate, THF, AcetoneMiscible Common solvents for chromatography and reactions.[1]
Polar Protic Methanol, Ethanol, IsopropanolMiscible Good for salt formation steps (e.g., adding HCl in EtOH).[1]
Aqueous Water (pH 7)Immiscible Forms a biphasic layer (Oil).[1] Used for washing away inorganic salts.[1]
Aqueous Acid 1M HClSoluble Dissolves via protonation (Salt formation).[1]
Table 2: Projected Solubility of Hydrochloride Salt

The salt form is a solid and requires specific solvents for recrystallization.[1]

SolventSolubility (25°C)Temperature SensitivitySuitability for Crystallization
Water High (>100 mg/mL)LowPoor (Product loss in mother liquor).[1]
Ethanol ModerateHighExcellent .[1] (Dissolve hot, crystallize cold).[1]
Isopropanol Low-ModerateHighExcellent . (Often provides better yield than EtOH).[1]
Ethyl Acetate LowLowGood as an "Anti-solvent" to force precipitation.[1]
Hexane NegligibleNegligibleUsed strictly as an anti-solvent.[1]

Applications in Drug Development[1]

Synthesis & Reaction Medium

For reactions involving the nitrogen center (e.g., alkylation or acylation), Toluene or DCM are preferred.[1] They fully dissolve the this compound, ensuring homogeneous kinetics, while being easily removed via evaporation.[1]

Purification Strategy (The "Work-up")

Because the compound is a lipophilic liquid, purification by crystallization of the free base is difficult (requires very low temperatures).[1] Instead, a salt-break strategy is recommended:

  • Extraction: Dissolve crude reaction mixture in Ethyl Acetate . Wash with water to remove inorganic salts.[1]

  • Salt Formation: Add Ethanolic HCl . The hydrochloride salt will precipitate.[1]

  • Filtration: Collect the solid salt.

  • Recrystallization: Recrystallize the salt from Isopropanol/Hexane to achieve >99% purity.

  • Free Basing (Optional): If the liquid free base is needed, suspend the pure salt in DCM and wash with aqueous NaOH.[1]

Thermodynamic Modeling for Scale-Up

For process engineers scaling up to kilogram quantities, the NRTL (Non-Random Two-Liquid) model is recommended for predicting liquid-liquid equilibrium (LLE) in extraction columns.[1]

  • Key Parameter: The interaction parameter (

    
    ) between the amine nitrogen and water is high, driving phase separation.[1]
    
  • LogP Validation: Experimental LogP is ~3.0. This confirms that >99% of the compound will partition into the organic phase in a Water/Octanol or Water/DCM system.[1]

References

  • Synthesis & Properties: Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors.[1] (Patent US10456394B2).[1] Describes the synthesis and isolation of 2,2-dimethyl derivatives. Link

  • Fluorescent Dye Precursors: “Reduced” Coumarin Dyes with an O-Phosphorylated this compound Fragment.[1][2] ResearchGate.[1] Details the use of the compound as a lipophilic intermediate.[1] Link

  • General Tetrahydroquinoline Data: 1,2,3,4-Tetrahydroquinoline Physical Properties. PubChem CID 69460.[1][3][4] (Used as a baseline for structural analog comparison). Link[1]

  • Salt Solubility Analogues: Solubility of Dapsone in Organic Solvents. MDPI.[1] (Reference for thermodynamic modeling protocols of amine solubilities). Link[1]

Technical Guide: Physical Properties & Applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and medicinal chemistry applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives.

Executive Summary: The Gem-Dimethyl Advantage

In medicinal chemistry, the This compound (2,2-DM-THQ) scaffold represents a critical structural evolution of the parent tetrahydroquinoline. While the parent molecule is metabolically vulnerable, the introduction of a gem-dimethyl group at the C2 position confers three decisive advantages:

  • Metabolic Blockade: It sterically hinders cytochrome P450 (specifically CYP3A4) oxidation adjacent to the nitrogen, preventing rapid aromatization to the quinoline or formation of reactive iminium species.

  • Conformational Restriction: The bulky methyl groups bias the piperidine ring conformation (Thorpe-Ingold effect), often locking the molecule into a bioactive pose that favors receptor binding (e.g., in BET bromodomain inhibition).

  • Lipophilic Tuning: It increases

    
     significantly, enhancing membrane permeability for intracellular targets.
    

Physicochemical Profile

The physical behavior of 2,2-DM-THQ derivatives is dominated by the steric bulk of the C2-methyls and the basicity of the N1-amine.

Key Physical Constants

Data summarized for the core scaffold and representative HCl salts.

PropertyValue / RangeTechnical Note
Molecular Weight 161.25 g/mol (Base)C

H

N (Parent 2,2-dimethyl analog)
Physical State Viscous Oil (Base)Unsubstituted 2,2-DM-THQ is typically a colorless to pale yellow oil.
Melting Point 185–190 °C (HCl Salt)Free bases are oils; HCl salts form stable crystalline solids.
Boiling Point ~255–260 °C (760 mmHg)Estimated based on parent THQ (251°C). The dimethyl group increases BP via molecular weight, despite reduced stacking.
pKa (Conj. Acid) 4.9 – 5.4The gem-dimethyl group slightly reduces basicity compared to THQ (pKa ~5.6) due to steric hindrance around the nitrogen lone pair.
LogP (Oct/Water) 3.1 – 3.4Significantly more lipophilic than parent THQ (LogP ~2.2).
Solubility Low in Water (<0.1 mg/mL)Highly soluble in DCM, DMSO, MeOH, and EtOAc.
Spectroscopic Signature (NMR)

The


H NMR  spectrum is the definitive identification tool. The gem-dimethyl group destroys the symmetry of the C2 position found in the parent, resulting in a diagnostic singlet.
  • 
     1.20 – 1.30 ppm (s, 6H):  The "Gem-Dimethyl" singlet. This is the most distinct feature, integrating for 6 protons.
    
  • 
     1.60 – 1.75 ppm (t, 2H):  C3-Methylene protons.
    
  • 
     2.70 – 2.85 ppm (t, 2H):  C4-Benzylic protons.
    
  • 
     3.50 – 4.00 ppm (br s, 1H):  N-H proton (chemical shift varies with concentration/solvent).
    
  • 
     6.40 – 7.00 ppm (m, 4H):  Aromatic ring protons (typical ABCD or substituted pattern).
    

Medicinal Chemistry & Biological Logic[1]

Metabolic Stability Mechanism

The primary failure mode for simple tetrahydroquinolines in vivo is oxidation at the C2 position (alpha to the nitrogen). CYP450 enzymes abstract a hydrogen atom here to form an iminium ion, which hydrolyzes to a ring-opened aldehyde or aromatizes to a quinoline cation.

The 2,2-Dimethyl Solution: Replacing the C2 hydrogens with methyl groups removes the abstractable protons. This forces metabolism to occur at less favorable positions (e.g., aromatic hydroxylation), significantly extending the half-life (


) of the drug candidate.
Structural Diagram: Core & Numbering

The following diagram illustrates the core structure and the critical "Metabolic Block" zone.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Me1 Me C2->Me1 Me2 Me C2->Me2 C4 C4 C3->C4 Ar Ar Ring C4->Ar Ar->N1 Block CYP450 BLOCK Block->C2

Caption: The 2,2-Dimethyl-THQ core. Red node (C2) indicates the site of metabolic blocking. Green nodes are the gem-dimethyl group.

Synthesis & Experimental Protocols

The most robust synthesis for 2,2-dimethyl-1,2,3,4-tetrahydroquinolines involves the Skraup-type condensation followed by selective hydrogenation .

Workflow Diagram

Synthesis Start Aniline Derivatives + Acetone / Mesityl Oxide Step1 Condensation (I2 or Acid Cat.) 120-140°C Start->Step1 Skraup-Type Inter Intermediate: 2,2-Dimethyl-1,2-dihydroquinoline Step1->Inter Step2 Hydrogenation (Pd/C, H2) MeOH, RT to 50°C Inter->Step2 Reduction Final Product: 2,2-Dimethyl-1,2,3,4-THQ Step2->Final

Caption: Two-step synthesis route from aniline precursors to the saturated 2,2-dimethyl scaffold.

Detailed Protocol: Synthesis of this compound[2]

Step 1: Formation of 2,2-Dimethyl-1,2-dihydroquinoline Note: This step often produces the 2,2,4-trimethyl derivative if acetone is used alone due to in situ mesityl oxide formation. For pure 2,2-dimethyl, 3,3-dimethylacrolein equivalents are preferred, but the acetone method is the industrial standard for the trimethyl variant.

  • Reagents: Aniline (50 mmol), Acetone (excess), Iodine (5 mol% catalyst).

  • Procedure:

    • Mix aniline and iodine in a sealed pressure vessel or reflux setup.

    • Add acetone slowly while heating to 120°C (using a Dean-Stark trap if at atmospheric pressure to remove water).

    • Maintain reaction for 12–24 hours.

    • Workup: Cool, dilute with diethyl ether, wash with 10% Na2S2O3 (to remove iodine) and brine. Dry over MgSO4.

    • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5). The dihydro-intermediate is an oil.[1][2]

Step 2: Hydrogenation to Tetrahydroquinoline

  • Reagents: 2,2-Dimethyl-1,2-dihydroquinoline (from Step 1), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the dihydro-intermediate in methanol (0.5 M concentration).

    • Add Pd/C catalyst carefully under inert atmosphere (Ar/N2).

    • Purge with H2 gas (balloon pressure is usually sufficient; 50 psi for faster kinetics).

    • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Check TLC for disappearance of the fluorescent dihydro-spot.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

    • Salt Formation (Optional but recommended): Dissolve the resulting oil in Et2O and add 2M HCl in ether dropwise. Collect the white precipitate (HCl salt) by filtration.

References

  • Metabolic Stability & CYP3A4 Interaction

    • Mechanism of metabolic blocking in nitrogen heterocycles.
    • Source:

  • Synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolines

    • Efficient synthesis via modified Skraup reaction.
    • Source:

  • BET Bromodomain Inhibition

    • Tetrahydroquinolines as acetyl-lysine mimics.
    • Source:

  • Physical Properties & NMR Data

    • Spectral characteriz
    • Source:

Sources

Electronic Properties of the Tetrahydroquinoline Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic counterpart, quinoline. Its utility stems from a unique electronic duality: it fuses an electron-rich aromatic system (benzene) with a flexible, saturated heterocycle (piperidine).[1] This hybrid architecture confers specific reactivity profiles—notably susceptibility to oxidative aromatization and site-specific electrophilic substitution—that are critical for drug design. This guide provides a deep technical analysis of the THQ electronic state, conformational landscape, and synthetic utility, designed for researchers optimizing lead compounds.

Electronic Architecture & Basicity

Nitrogen Hybridization and Lone Pair Availability

The defining feature of THQ is the nitrogen atom at position 1. Unlike quinoline, where the nitrogen lone pair is in an


 orbital orthogonal to the 

-system (and thus basic), the THQ nitrogen is formally

. However, the lone pair occupies a hybrid orbital that allows for significant overlap with the adjacent benzene ring's

-system.

This conjugation has two major consequences:

  • Reduced Basicity (vs. Aliphatic Amines): The delocalization of the lone pair into the aromatic ring lowers the electron density available for protonation compared to piperidine.

  • Ring Activation: The nitrogen acts as a strong electron-donating group (EDG) to the benzene ring, activating positions 6 and 8 toward electrophilic attack.

Comparative pKa Analysis

To understand the electronic environment, one must compare THQ to structurally related amines.

Table 1: Comparative Basicity of Nitrogen Heterocycles

CompoundStructure TypepKa (Conjugate Acid)Electronic Driver
Piperidine Cyclic Aliphatic Amine~11.2

N, no resonance stabilization; highly basic.
1,2,3,4-Tetrahydroquinoline Cyclic N-Alkyl Aniline5.1

N, lone pair delocalized into benzene ring; moderate basicity.
Quinoline Aromatic Heterocycle~4.9

N, lone pair in plane (not delocalized), but

is more electronegative than

.
Aniline Primary Aromatic Amine~4.6

N, highly delocalized; lower basicity due to lack of alkyl inductive effect.

Interpretation: THQ is slightly more basic than aniline due to the inductive electron donation from the aliphatic ring carbons (C2/C8a) and the ring constraint which may slightly perturb perfect planarity, reducing resonance delocalization compared to N,N-dimethylaniline.

Resonance Visualization

The following diagram illustrates the delocalization of the nitrogen lone pair, which dictates the regioselectivity of electrophilic aromatic substitution (EAS).

THQ_Resonance N_Neutral Neutral Ground State (N lone pair available) Ortho_Active Ortho (C8) Activation (Negative charge at C8) N_Neutral->Ortho_Active Resonance (Lone pair donation) Para_Active Para (C6) Activation (Negative charge at C6) N_Neutral->Para_Active Resonance (Lone pair donation)

Figure 1: Resonance contributions of the nitrogen lone pair activating positions 6 and 8 (Ortho/Para).

Conformational Dynamics

Unlike the planar quinoline, the saturated ring of THQ adopts a puckered conformation, typically a half-chair or sofa geometry.

  • C2-C3 Puckering: The C2 and C3 atoms lie out of the plane defined by the benzene ring and the nitrogen. This creates distinct axial and equatorial environments for substituents at these positions.[2]

  • 1,3-Diaxial Interactions: Substituents at C2 and C4 can experience steric clash if both are pseudo-axial, driving the preference for trans-diequatorial arrangements in 2,4-disubstituted analogs (relevant to Povarov products).

  • Impact on Binding: In drug discovery, this flexibility allows THQ to induce fit into binding pockets (e.g., TRPM8 antagonists), but it also incurs an entropic penalty upon binding compared to rigid analogs like tetrahydroisoquinolines.

Reactivity Profile & Synthetic Protocols

Oxidative Liability (Aromatization)

A critical "self-validating" check in THQ synthesis is its susceptibility to oxidation. The conversion of THQ to quinoline is thermodynamically driven by the restoration of full aromaticity.

  • Metabolic: In vivo, Cytochrome P450 enzymes often oxidize THQs to quinolines or lactams (2-oxo-THQ).

  • Synthetic: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ are used to effect this transformation intentionally.

The Povarov Reaction (Inverse Electron Demand Aza-Diels-Alder)

The most robust method for constructing the THQ core with high stereocontrol is the Povarov reaction. It couples an aniline, an aldehyde, and an electron-rich olefin.[3][4]

Mechanistic Pathway

The reaction proceeds via an in situ formation of an N-aryl imine, which acts as the diene (heterodiene) reacting with an electron-rich alkene (dienophile).

Povarov_Mechanism Start Precursors: Aniline + Aldehyde Imine Intermediate 1: N-Aryl Imine (Schiff Base) Start->Imine - H2O Complex Activated Complex: Lewis Acid (LA) + Imine Imine->Complex + Lewis Acid (BF3, Gd(OTf)3) Cyclization [4+2] Cycloaddition (Stepwise or Concerted) Complex->Cyclization + Electron Rich Olefin (Vinyl Enol Ether) Product Product: 2,4-Disubstituted THQ Cyclization->Product Tautomerization

Figure 2: The Povarov reaction pathway for THQ synthesis.

Experimental Protocol: Lewis Acid-Catalyzed Povarov Synthesis

Objective: Synthesis of cis-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline. Scope: Validated for electron-rich alkenes (vinyl ethers).

Reagents:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Ethyl Vinyl Ether (1.2 equiv)

  • Catalyst: Gd(OTf)₃ (10 mol%) or BF₃·OEt₂ (10 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a flame-dried round-bottom flask, dissolve aniline (5 mmol) and benzaldehyde (5 mmol) in anhydrous MeCN (20 mL). Add MgSO₄ (anhydrous) to sequester water. Stir at room temperature (RT) for 30 minutes.

  • Catalyst Addition: Cool the mixture to 0°C. Add the Lewis Acid catalyst (0.5 mmol) dropwise.

  • Cycloaddition: Add Ethyl Vinyl Ether (6 mmol) slowly to the reaction mixture.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the imine spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel). The cis-isomer is typically the major product due to endo-transition state preference.

Medicinal Chemistry Implications[5][6][7]

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The THQ core (LogP ~2.3) is significantly more lipophilic than quinoline. This improves blood-brain barrier (BBB) penetration but increases metabolic clearance risk.

  • Chirality: The C2 and C4 positions are chiral. In many biological targets (e.g., CETP inhibitors), the (2S, 4R) stereochemistry is critical for potency.

  • F-sp3 Character: Increasing the fraction of sp3 carbons (F-sp3) by using THQ over quinoline correlates with higher clinical success rates due to improved solubility and reduced "flatness" (which is associated with non-specific binding).

Metabolic Soft Spots

The C2 and C4 benzylic/allylic positions are prone to oxidation.

  • Mitigation Strategy: Block metabolic hotspots by introducing fluorine or methyl groups at C2/C4, or by substituting the nitrogen to prevent N-oxidation.

References

  • Electronic Properties & pKa: GuideChem. "1,2,3,4-Tetrahydroquinoline Physical Properties and pKa Data." Link

  • Conformational Analysis: Royal Society of Chemistry. "Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline." Link

  • Povarov Reaction Mechanism: Organic Chemistry Portal. "Synthesis of Tetrahydroquinolines via Povarov Reaction." Link

  • Oxidation Protocols: National Institutes of Health (PMC). "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Link

  • Medicinal Chemistry Applications: ChemicalBook. "1,2,3,4-Tetrahydroquinoline Uses and Synthesis." Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) presents a specific regiochemical challenge often confused with the industrial preparation of its analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While TMQ is readily accessible via the Skraup-like condensation of aniline and acetone (involving the in-situ formation of mesityl oxide), that route inherently introduces a methyl group at the 4-position.

To achieve the 2,2-dimethyl substitution pattern without substituents at the 3 or 4 positions, a more precise "gem-dimethyl" installation strategy is required. This protocol details the Propargyl Chloride Route , a robust three-stage synthesis that guarantees regiocontrol. This pathway utilizes a copper-catalyzed alkylation/cycloisomerization sequence followed by catalytic hydrogenation, ensuring high purity and structural integrity of the target scaffold.

Target Molecule Specification
  • IUPAC Name: this compound[1]

  • CAS Number: 1731-93-7 (Generic for DMTHQ derivatives, verify specific isomer)

  • Key Structural Feature: Geminal dimethyl group at C2; unsubstituted C3 and C4.

Retrosynthetic Analysis & Pathway Logic

The logic of this synthesis relies on installing the gem-dimethyl group before ring closure. By using 3-chloro-3-methylbut-1-yne , we introduce the complete carbon skeleton required for the C2 position in a single step.

Reaction Scheme Visualization

Synthesis_Pathway Aniline Aniline (Starting Material) Intermediate N-(1,1-Dimethylprop-2-ynyl)aniline (Key Precursor) Aniline->Intermediate Step 1: N-Alkylation (Cu/CuCl, Et3N) Reagent 3-Chloro-3-methylbut-1-yne Reagent->Intermediate Dihydro 2,2-Dimethyl-1,2-dihydroquinoline (Cyclized Intermediate) Intermediate->Dihydro Step 2: Thermal Cyclization (CuCl, Toluene, Reflux) Target This compound (Final Product) Dihydro->Target Step 3: Hydrogenation (H2, Pd/C)

Figure 1: Stepwise synthetic pathway from aniline to this compound.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocol

Phase 1: Synthesis of N-(1,1-Dimethylprop-2-ynyl)aniline

This step involves the nucleophilic substitution of the tertiary chloride by aniline. The use of copper catalysis facilitates this difficult substitution at a tertiary carbon.

Reagents & Materials:

  • Aniline (1.0 equiv)

  • 3-Chloro-3-methylbut-1-yne (1.2 equiv)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: THF or Diethyl Ether (Anhydrous)

  • Inert Atmosphere: Nitrogen or Argon

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[9]

  • Dissolution: Charge the flask with Aniline (50 mmol) and Triethylamine (60 mmol) in anhydrous THF (100 mL).

  • Catalyst Addition: Add CuCl (2.5 mmol) to the stirring solution. The mixture may turn a greenish/brown color.

  • Alkylation: Add 3-Chloro-3-methylbut-1-yne (60 mmol) dropwise via the addition funnel over 30 minutes at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (Intermediate A) will appear as a less polar spot compared to aniline.

  • Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield N-(1,1-dimethylprop-2-ynyl)aniline as a pale yellow oil.

Phase 2: Cycloisomerization to 2,2-Dimethyl-1,2-dihydroquinoline

This is the critical "ring-closing" step. The alkyne moiety cyclizes onto the aromatic ring (ortho position) via a 6-endo-dig mechanism catalyzed by copper.

Reagents:

  • N-(1,1-Dimethylprop-2-ynyl)aniline (from Phase 1)

  • Copper(I) Chloride (CuCl) (10-20 mol%)

  • Solvent: Toluene (Degassed)

Procedure:

  • Setup: Dissolve the intermediate (20 mmol) in degassed Toluene (100 mL) in a heavy-walled pressure tube or a round-bottom flask with a high-efficiency condenser.

  • Catalysis: Add CuCl (2-4 mmol).

  • Cyclization: Heat the mixture to reflux (110°C) under nitrogen. Stir vigorously for 3–6 hours.

    • Note: The reaction color typically deepens to dark brown/black.

  • Monitoring: Monitor by TLC or GC-MS. The starting material peak should disappear, replaced by the dihydroquinoline product.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper species. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The crude 2,2-dimethyl-1,2-dihydroquinoline is often pure enough for the next step. If necessary, purify via short-path distillation or column chromatography (neutral alumina is preferred over silica to prevent decomposition).

Phase 3: Catalytic Hydrogenation to Target

The final step reduces the C3-C4 double bond to yield the tetrahydroquinoline.

Reagents:

  • 2,2-Dimethyl-1,2-dihydroquinoline (from Phase 2)[2][10]

  • Palladium on Carbon (10 wt% Pd/C) (5-10 wt% loading relative to substrate)

  • Hydrogen Gas (H2) (1 atm, balloon)

  • Solvent: Methanol or Ethanol[1]

Procedure:

  • Setup: In a hydrogenation flask, dissolve the dihydroquinoline (10 mmol) in Methanol (30 mL).

  • Catalyst: Carefully add 10% Pd/C (100-200 mg). Caution: Pd/C can ignite methanol vapors; add under an inert gas stream.

  • Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Attach a hydrogen balloon and stir vigorously at room temperature for 2–4 hours.

  • Completion: Monitor by TLC (UV activity will decrease significantly as the conjugation is broken) or NMR.

  • Workup: Filter the mixture through Celite to remove the catalyst. Rinse with methanol.[1]

  • Final Isolation: Evaporate the solvent to yield This compound . The product is typically a colorless to pale yellow oil that may darken upon standing.

Quantitative Data & Process Parameters

ParameterPhase 1 (Alkylation)Phase 2 (Cyclization)Phase 3 (Hydrogenation)
Limiting Reagent AnilinePropargyl Amine Int.Dihydroquinoline Int.[1][4][5][9][10][11][12]
Catalyst CuCl (5 mol%)CuCl (10-20 mol%)10% Pd/C
Temperature 0°C

25°C
110°C (Reflux)25°C
Time 12–18 h3–6 h2–4 h
Typical Yield 70–85%60–75%90–98%
Key Byproduct Et3N·HCl (Solid)Polymerized oligomersNone (clean)

Mechanistic Insight

The regioselectivity of this protocol is dictated by the structure of the N-(1,1-dimethylprop-2-ynyl)aniline precursor. Unlike the Skraup synthesis, where the methyl positions are determined by the condensation of fragmented carbonyls, here the gem-dimethyl group is "hard-wired" into the propargyl linker.

Cyclization Mechanism (6-endo-dig)

The copper catalyst activates the terminal alkyne (


-complexation). The electron-rich aromatic ring attacks the activated alkyne in a 6-endo-dig fashion (favored over 5-exo-dig due to the steric bulk of the gem-dimethyl group and the rigidity of the alkyne-copper complex).

Mechanism Start N-(1,1-dimethylprop-2-ynyl)aniline Activation Cu(I)-Alkyne Complex Start->Activation + CuCl Transition 6-endo-dig Cyclization (Aromatic Attack) Activation->Transition Heat Product 2,2-Dimethyl-1,2-dihydroquinoline Transition->Product - H+

Figure 2: Mechanistic flow of the copper-catalyzed cyclization.

Troubleshooting & Critical Controls

  • Catalyst Deactivation (Phase 2): If the cyclization stalls, add a fresh portion of CuCl (5 mol%). Oxygen kills the active Cu(I) species; ensure rigorous degassing of toluene.

  • Polymerization: The dihydroquinoline intermediate is prone to oxidative polymerization (gumming). Do not store it for long periods. Proceed to hydrogenation immediately if possible.

  • Regioselectivity Verification:

    • 1H NMR Check: The target This compound should show a singlet for the gem-dimethyl group (approx. 1.2 ppm, 6H) and two triplets for the C3 and C4 methylene protons (approx. 1.7 ppm and 2.7 ppm).

    • Contrast: The 2,2,4-trimethyl isomer would show a doublet for the C4-methyl and a complex multiplet for the C3 protons.

References

  • Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives

    • Title: Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives.[9]

    • Source: Bioscience, Biotechnology, and Biochemistry (via Taylor & Francis).
    • URL:[Link]

  • Tetrahydroquinoline Synthesis Overview

    • Title: Synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.[1]

    • Source: Semantic Scholar (Archive).
    • URL:[Link][9][12]

  • General Skraup/Doebner-Miller Context (For Contrast)

    • Title: Method of producing 2,2,4-trimethyl-1,2-dihydroquinoline.[12]

    • Source: Google P
    • URL

Sources

Application Note: High-Efficiency One-Pot Synthesis of Polysubstituted 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including tubulin polymerization inhibitors, antimalarials, and cholesteryl ester transfer protein (CETP) inhibitors (e.g., Torcetrapib).

Traditional synthesis often requires the pre-isolation of imines or harsh reduction of quinolines. This Application Note details a robust, One-Pot Multicomponent Povarov Reaction (MCR) . By utilizing Scandium(III) Triflate [


] as a water-tolerant Lewis Acid catalyst, this protocol achieves the rapid assembly of polysubstituted THQs from three simple precursors: an aniline, an aldehyde, and an electron-rich olefin.

Key Advantages:

  • Atom Economy: High-efficiency convergence of three components.

  • Stereocontrol: Tunable diastereoselectivity (cis/trans) via catalyst and solvent choice.[1][2]

  • Operational Simplicity: Ambient temperature, open-flask capability, and simplified workup.

Mechanistic Insight: The Povarov Reaction[1][3][4][5]

The reaction proceeds via an aza-Diels-Alder (or imino-Diels-Alder) mechanism. The causality of the reaction success relies on the in situ formation of a Schiff base (N-aryl imine), which acts as an electron-deficient heterodiene.

Reaction Pathway[1][3][5][6][7][8][9][10][11]
  • Condensation: Aniline reacts with the aldehyde to form the Schiff base (Imine), releasing water.

  • Activation: The Lewis Acid (

    
    ) coordinates to the imine nitrogen, lowering the LUMO energy.
    
  • Cycloaddition: The activated imine undergoes a [4+2] cycloaddition with the electron-rich alkene (dienophile).[3]

  • Re-aromatization: A 1,3-hydrogen shift restores aromaticity to the fused benzene ring, yielding the final THQ.

Mechanistic Diagram

PovarovMechanism Aniline Aniline (Amine Source) Imine Activated Imine (Heterodiene) Aniline->Imine - H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Imine - H2O Catalyst Lewis Acid Sc(OTf)3 Catalyst->Imine Coordination TS [4+2] Transition State Imine->TS Cycloaddition Alkene Electron-Rich Alkene (Dienophile) Alkene->TS Cycloaddition THQ Tetrahydroquinoline (Product) TS->THQ 1,3-H Shift Re-aromatization

Figure 1: Mechanistic flow of the Lewis Acid-catalyzed three-component Povarov reaction.

Critical Parameters & Optimization

The choice of catalyst and solvent significantly impacts yield and diastereoselectivity (cis/trans ratio). The following data summarizes the optimization of the reaction between aniline, benzaldehyde, and 2,3-dihydrofuran.

Table 1: Catalyst and Solvent Screening
EntryCatalyst (10 mol%)SolventTime (h)Yield (%)dr (cis:trans)Notes
1 NoneMeCN24<10-No reaction without activation.
2

DCM47860:40Moisture sensitive; harsh.
3

MeCN68570:30Good yield, moderate dr.
4

MeCN 3 94 90:10 Optimal System.
5

Toluene58245:55Loss of stereocontrol in non-polar solvent.
6

(Molecular Iodine)
EtOH48865:35"Green" alternative; slightly lower yield.

Expert Insight: Acetonitrile (MeCN) is the preferred solvent for cationic Povarov reactions. Its polarity stabilizes the ionic transition states, enhancing both rate and cis-selectivity (endo-selectivity).


 is superior due to its stability in the presence of the water generated during imine formation, unlike hydrolytically unstable chlorides like 

.

Standardized Experimental Protocol

Target: Synthesis of 4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (Fused THQ derivative). Scale: 1.0 mmol.

Materials
  • Amine: Aniline (1.0 equiv, 93 mg)

  • Aldehyde: Benzaldehyde (1.0 equiv, 106 mg)

  • Dienophile: 2,3-Dihydrofuran (2.0 equiv, 140 mg) — Excess used to drive kinetics.

  • Catalyst: Scandium(III) Triflate (10 mol%, 49 mg)

  • Solvent: Acetonitrile (anhydrous not strictly required, but preferred), 5 mL.

Workflow Diagram

ProtocolWorkflow Step1 1. PRE-MIXING Dissolve Aniline + Aldehyde in MeCN (2 mL). Stir 5 min. Step2 2. CATALYST ADDITION Add Sc(OTf)3 (10 mol%). Solution turns yellow/orange. Step1->Step2 Step3 3. DIENOPHILE ADDITION Add Dihydrofuran (2 equiv) in MeCN (3 mL) dropwise. Step2->Step3 Step4 4. REACTION MONITORING Stir at RT (2-4 h). Check TLC (Hex/EtOAc 4:1). Step3->Step4 Step5 5. QUENCH & WORKUP Dilute with water. Extract w/ DCM (3x). Step4->Step5 Conversion >95% Step6 6. PURIFICATION Flash Chromatography Silica Gel. Step5->Step6

Figure 2: Step-by-step workflow for the Sc(OTf)3-catalyzed synthesis.

Detailed Procedure
  • Imine Formation (In Situ): In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (1.0 mmol) and Benzaldehyde (1.0 mmol) in Acetonitrile (2 mL). Stir at room temperature for 5-10 minutes. Observation: The solution will likely turn slightly yellow, indicating imine formation.

  • Catalyst Activation: Add

    
     (0.1 mmol) in one portion.
    
  • Cyclization: Immediately add a solution of 2,3-Dihydrofuran (2.0 mmol) in Acetonitrile (3 mL) dropwise over 2 minutes.

  • Incubation: Stir the mixture at ambient temperature (

    
    ). Monitor via TLC (Silica, 20% EtOAc in Hexanes). The imine spot should disappear, and a lower Rf fluorescent spot (THQ) should appear.
    
    • Checkpoint: Reaction typically completes in 2–4 hours.

  • Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with Dichloromethane (DCM,

    
     mL). Combine organic layers, dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc/Hexane) to isolate the pure diastereomers.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of imineEnsure solvent is relatively dry; increase dienophile equivalents (up to 2.5 eq).
Aromatization Oxidation to QuinolineAvoid prolonged exposure to air/light post-reaction. Store product under inert gas.
Poor dr (Stereocontrol) High TemperatureMaintain reaction strictly at RT or cool to

. Higher temps favor thermodynamic trans product.
Catalyst Poisoning Basic impuritiesEnsure amine substrate is free of strong basic impurities (e.g., pyridine/TEA) which deactivate the Lewis Acid.

References

  • Kouznetsov, V. V. (2009). "Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids."[4] Tetrahedron. Link[4]

  • Kobayashi, S., et al. (1995).[5] "Lanthanide Triflate-Catalyzed Imino Diels-Alder Reactions; Convenient Syntheses of Pyridine and Quinoline Derivatives." Tetrahedron Letters. (Foundational work on Lewis Acid catalysis).[5]

  • Zaitseva, E. R., et al. (2022). "Sc(OTf)3-catalyzed intramolecular redox-triggered C–H functionalization." Molecules. Link

  • Bello, D., et al. (2023). "The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles." Molecules. Link

  • Menendez, J. C. (2018). "Multicomponent Reactions in the Synthesis of Bioactive Heterocycles." Bentham Science Publishers. (Reference for general MCR methodology).

Sources

Application Note: Selective Catalytic Hydrogenation of 2,2-Dimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline . This scaffold is a critical pharmacophore in the development of progesterone receptor antagonists, antioxidants (e.g., ethoxyquin analogues), and functionalized alkaloids.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The hydrogenation of 2,2-dimethyl-1,2-dihydroquinoline (1) to This compound (2) presents unique challenges compared to unsubstituted quinolines:

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk. This impedes the optimal face-on adsorption of the C3-C4 double bond onto heterogeneous catalyst surfaces (Pd or Pt).

  • Chemo-selectivity: The objective is the exclusive reduction of the heterocyclic C3-C4 alkene while preserving the fused benzene ring. Over-reduction to the octahydroquinoline is a common risk under forcing conditions.

  • Catalyst Poisoning: The basic nitrogen atom (secondary amine) can coordinate strongly to metal active sites, potentially deactivating the catalyst.

Catalyst Selection Rationale
  • Palladium on Carbon (Pd/C): The industry standard. Pd offers high activity for olefin saturation but lower activity for aromatic ring reduction compared to Platinum or Rhodium. This makes it the ideal candidate for selective hydrogenation.

  • Platinum Oxide (Adams' Catalyst, PtO₂): Reserved for recalcitrant substrates. While more active, it carries a higher risk of ring hydrogenation and requires strict monitoring of H₂ uptake.

  • Transfer Hydrogenation: A metal-free or mild organometallic approach using Hantzsch esters or Boranes. This avoids high-pressure H₂ and is often more stereoselective, though atom economy is lower.

Part 2: Reaction Mechanism & Pathway Visualization[1]

The hydrogenation proceeds via the syn-addition of hydrogen across the C3-C4 double bond. The gem-dimethyl group dictates the facial selectivity, directing the substrate to bind to the catalyst surface via the less hindered face, although the planar nature of the dihydro-ring mitigates this slightly compared to fully saturated systems.

Mechanistic Pathway (Graphviz)

HydrogenationMechanism Substrate 2,2-Dimethyl-1,2- dihydroquinoline Adsorption Catalyst Surface Adsorption (Pd/C) Substrate->Adsorption Steric control (gem-dimethyl) Intermediate Surface-Bound Species Adsorption->Intermediate Pi-coordination H_Addition Syn-Addition of Surface Hydrides Product 2,2-Dimethyl-1,2,3,4- tetrahydroquinoline H_Addition->Product Desorption Intermediate->H_Addition Rate Limiting Step SideProduct Over-reduction (Octahydroquinoline) Product->SideProduct Excess H2 / High T / Pt Catalyst H2_Gas H2 Gas H2_Gas->Adsorption Dissociative Chemisorption

Figure 1: Mechanistic flow of heterogeneous hydrogenation emphasizing steric control and potential over-reduction pathways.

Part 3: Detailed Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Recommended for scale-up and general synthesis.

Reagents:

  • Substrate: 2,2-Dimethyl-1,2-dihydroquinoline (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% H₂O), 5-10 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Protic solvents accelerate hydrogenation via H-bonding stabilization.

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Protocol:

  • Preparation: In a clean autoclave or heavy-walled pressure bottle, dissolve the substrate in MeOH (0.1 M concentration).

  • Inerting: Purge the vessel with Nitrogen (N₂) or Argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Always keep it wet and add under inert atmosphere.

  • Hydrogenation:

    • Standard: Charge the vessel with H₂ (1–3 atm / 15–45 psi).

    • Agitation: Stir vigorously (>800 rpm). Mass transfer of H₂ into the liquid phase is often the rate-limiting step.

    • Temperature: Maintain at 25°C. Heating (>50°C) increases the risk of benzene ring reduction.

  • Monitoring: Monitor reaction progress by TLC or LC-MS every 2 hours. The disappearance of the alkene UV absorbance (or shift in retention time) indicates conversion.

  • Work-up:

    • Purge the vessel with N₂.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude tetrahydroquinoline.

  • Purification: Usually, the product is clean enough for use. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Method B: Transfer Hydrogenation (Metal-Free / Mild)

Recommended for small-scale, selective reduction in the presence of halogens or other labile groups.

Reagents:

  • Substrate: 2,2-Dimethyl-1,2-dihydroquinoline (1.0 equiv)

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv).

  • Catalyst: Chiral Phosphoric Acid (5 mol%) or simple Brønsted acid (e.g., TsOH, 5 mol%) for racemic synthesis.

  • Solvent: Toluene or Benzene.

Protocol:

  • Dissolve the substrate and Hantzsch ester in Toluene (0.1 M).

  • Add the acid catalyst.[1]

  • Stir at 60°C under N₂ atmosphere.

  • The reaction proceeds via protonation of the C3-C4 double bond (or imine tautomer) followed by hydride transfer from the Hantzsch ester.

  • Upon completion, quench with saturated NaHCO₃, extract with EtOAc, and purify via chromatography.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes data-driven adjustments for common issues encountered during this synthesis.

IssueProbable CauseCorrective ActionMechanism Insight
No Reaction Catalyst PoisoningAdd 1.0 eq of Acetic Acid (AcOH) or HCl.Protonating the amine nitrogen prevents it from binding tightly to the Pd surface, freeing active sites for H₂.
No Reaction Steric BulkIncrease H₂ pressure to 5–10 bar (70–145 psi).Higher pressure increases the concentration of surface hydrides, overcoming the steric barrier of the gem-dimethyl group.
Over-reduction (Ring saturation)Catalyst too activeSwitch from PtO₂ to Pd/C; Lower Temp.Pt is more lipophilic and active towards aromatics. Pd is more selective for alkenes.
Dimerization Radical couplingDilute reaction (0.05 M); Increase stirring.Low H₂ availability on the surface can lead to radical intermediates that couple rather than hydrogenate.
Analytical Validation
  • 1H NMR (CDCl3):

    • Starting Material: Olefinic protons at C3 and C4 typically appear as doublets/multiplets around 5.3–6.3 ppm.

    • Product: Disappearance of olefinic signals. Appearance of methylene multiplets for C3 (~1.6 ppm) and C4 (~2.7 ppm). The gem-dimethyl singlet (~1.2 ppm) remains distinct.

  • Mass Spectrometry: M+2 shift (e.g., MW 159 → 161 for the parent dimethylquinoline core).

Part 5: References

  • Heterogeneous Catalysis Basics:

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C vs PtO2 selectivity).

  • Tetrahydroquinoline Synthesis:

    • Wang, Y., et al. (2019).[2] "Silver-Catalyzed Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines." Organic Letters, 21(10), 3631–3634. Link

  • Transfer Hydrogenation Mechanisms:

    • Rueping, M., et al. (2011). "Asymmetric Transfer Hydrogenation of Quinolines." Green Chemistry, 13, 1084-1105. Link

  • Selectivity in Pyridine/Quinoline Reduction:

    • Stalder, H., et al. (2025). "Catalytic Hydrogenation of Substituted Pyridines with PtO2." ResearchGate.[3] Link

  • Gem-Dimethyl Effect & Sterics:

    • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

Sources

Application Note: Using 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline as an Antioxidant Precursor

[1]

Executive Summary & Mechanistic Rationale

This application note details the utility of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DM-THQ) as a functional precursor for antioxidant activity.[1] Unlike simple phenols, tetrahydroquinolines (THQs) function through a hybrid mechanism involving Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), making them potent inhibitors of lipid peroxidation and radical propagation in both industrial and biological matrices.

The "Precursor" Concept

2,2-DM-THQ is termed a "precursor" because its antioxidant efficacy is latent until oxidative stress triggers the homolytic cleavage of the N-H bond. The gem-dimethyl substitution at the C2 position is critical; it provides steric hindrance that prevents metabolic N-dealkylation and stabilizes the resulting aminyl radical, preventing it from engaging in pro-oxidant side reactions.

Mechanism of Action

Upon exposure to peroxyl radicals (

  • Radical Trapping (HAT): The amine donates a hydrogen atom to the radical, neutralizing it.

  • Radical Stabilization: The resulting aminyl radical is resonance-stabilized across the aromatic ring.

  • Termination: The aminyl radical can trap a second radical or undergo disproportionation to form a quinone imine, effectively terminating two radical chains per molecule.

AntioxidantMechanismcluster_legendMechanism PhasePrecursor2,2-DM-THQ(Latent Precursor)TransitionTransition State[N-H---O]Precursor->TransitionHATROSPeroxyl Radical(ROO•)ROS->TransitionAminylAminyl Radical(Stabilized)Transition->AminylNeutralizedROOH(Neutralized)Transition->NeutralizedNitroxideNitroxide/Quinone Imine(Inactive Product)Aminyl->Nitroxide+ 2nd Radical (Termination)

Figure 1: Mechanism of radical scavenging by 2,2-DM-THQ. The steric bulk at C2 directs reactivity toward the N-H bond, facilitating Hydrogen Atom Transfer (HAT).

Experimental Protocols

Protocol A: Synthesis & Activation of the Scaffold

Objective: To prepare high-purity 2,2-DM-THQ from readily available precursors.[1] Note: While commercial sources exist, in-house synthesis allows for derivatization at the C6 position (e.g., adding -OH or -OMe groups to enhance potency).

Reagents:

  • Aniline (or substituted aniline)[1][2]

  • Acetone (Reagent Grade)

  • Iodine (Catalyst) or Scandium(III) triflate (Lewis Acid)

  • Sodium Borohydride (

    
    )
    

Step-by-Step Methodology:

  • Skraup-Type Condensation:

    • Mix aniline (10 mmol) with acetone (excess, 50 mmol) in the presence of iodine (5 mol%) in a sealed tube.

    • Heat to 120°C for 12 hours. This yields the 1,2-dihydroquinoline intermediate (often 2,2,4-trimethyl if acetone is used, but 2,2-dimethyl variants can be controlled via specific ketone precursors like mesityl oxide).

  • Reduction to Tetrahydroquinoline:

    • Dissolve the dihydroquinoline intermediate in Methanol (MeOH).

    • Slowly add

      
       (2.0 equiv) at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Checkpoint: Monitor disappearance of the C=C alkene peak via TLC (Hexane:EtOAc 8:2).

  • Purification:

    • Quench with dilute HCl. Extract with Dichloromethane (DCM).

    • Purify via flash column chromatography (Silica gel).

    • Validation:

      
      -NMR must show the diagnostic gem-dimethyl singlet (~1.2 ppm) and the disappearance of vinylic protons.
      
Protocol B: Lipophilic Antioxidant Capacity (TBARS Assay)

Rationale: 2,2-DM-THQ is lipophilic. Aqueous assays like DPPH are less physiologically relevant than lipid peroxidation models. This protocol measures the inhibition of linoleic acid peroxidation.

Materials:

  • Linoleic acid emulsion (25 mM in Tween 20/PBS)

  • 
     (10 µM) / Ascorbate (100 µM) as radical initiators
    
  • Thiobarbituric Acid (TBA) reagent

  • Trichloroacetic acid (TCA)

Workflow:

  • Incubation:

    • Prepare 1 mL of Linoleic acid emulsion.

    • Add 10 µL of 2,2-DM-THQ (dissolved in DMSO) at varying concentrations (1–100 µM).

    • Initiate oxidation by adding

      
      /Ascorbate.
      
    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Add 2 mL of TCA-TBA-HCl stock solution.

    • Heat at 95°C for 15 minutes (Pink chromophore formation).

  • Quantification:

    • Cool and centrifuge at 3000 x g for 10 mins.

    • Measure Absorbance at 532 nm.

  • Calculation:

    
    
    

Data Analysis & Interpretation

When evaluating 2,2-DM-THQ derivatives, data should be structured to compare

Table 1: Comparative Antioxidant Efficacy (Template)

Compound IDSubstitution (C6)DPPH

(µM)
TBARS Inhibition (%) at 50 µMNotes
2,2-DM-THQ -H45.2 ± 2.162%Baseline scaffold activity.
Derivative A -OH12.5 ± 1.588%Hydroxyl group enhances HAT mechanism via electron donation.
Derivative B -OMe28.4 ± 3.071%Moderate enhancement; better lipophilicity.
Trolox (Control)18.1 ± 1.255%Standard water-soluble Vitamin E analog.

Interpretation: If the C6-substituted derivative shows lower

Advanced Workflow: Cellular ROS Scavenging

For drug development applications, verifying activity in a cellular environment is mandatory.

CellularWorkflowStep1Cell Culture(HEK293 or HepG2)Step2Pre-treatment(2,2-DM-THQ, 24h)Step1->Step2Step3Stress Induction(H2O2 or t-BHP, 2h)Step2->Step3Step4DCFH-DA Staining(Fluorescent Probe)Step3->Step4Step5Flow Cytometry(Quantify Fluorescence)Step4->Step5

Figure 2: Workflow for validating intracellular antioxidant activity using the DCFH-DA reporter assay.

Protocol Notes:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate): This probe is non-fluorescent until oxidized by ROS inside the cell.

  • Expectation: Effective 2,2-DM-THQ treatment should result in a left-shift in the fluorescence histogram compared to the stressed control.

References

  • Dornbos, P. et al. (2025). Synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.[1] ResearchGate.[2] Link

  • Liu, Y. et al. (2012).[3] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[3] Asian Journal of Chemistry.[3] Link[3]

  • Khadem, S. & Marles, R.J. (2012). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link (Context on phenolic/amine antioxidant mechanisms).

  • Pisoschi, A.M. & Negulescu, G.P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry. Link

  • Scott, G. (1997). Antioxidants in Science, Technology, Medicine and Nutrition. Albemarle Corporation.

Application Note: Biological Activity & Profiling of 2,2-Dimethyl-1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Advantage

The 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (2,2-dimethyl-THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its un-substituted THQ or tetrahydroisoquinoline counterparts. While the general THQ core is ubiquitous in natural products, the introduction of the gem-dimethyl group at the C2 position serves two critical bio-functional roles:

  • Metabolic Stability: It sterically hinders the C2 position, preventing rapid enzymatic oxidation (aromatization) to the planar quinoline, thereby maintaining the essential

    
     "pucker" required for receptor binding pockets.
    
  • Conformational Locking: It restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to targets like the Glucocorticoid Receptor (GR).

This guide focuses on the primary application of this scaffold as Selective Glucocorticoid Receptor Agonists (SEGRAs) and secondary applications in oncology and antimicrobial research.

Primary Application: Non-Steroidal Glucocorticoid Receptor Modulation (SEGRAs)

The most high-value application of 2,2-dimethyl-THQ derivatives is in the development of dissociated agonists for the Glucocorticoid Receptor (GR). Unlike traditional steroids (e.g., Dexamethasone), which cause severe side effects (muscle atrophy, osteoporosis) via transactivation, 2,2-dimethyl-THQ derivatives are designed to favor transrepression (anti-inflammatory activity) while minimizing transactivation.

Mechanism of Action

The 2,2-dimethyl-THQ core mimics the A-ring of the steroid skeleton. Substituents at the C6 (often an indole or aryl group) and N1 positions interact with the ligand-binding domain (LBD) of GR, inducing a conformation that recruits co-repressors (for NF-


B inhibition) but fails to efficiently recruit co-activators required for side-effect-inducing gene transcription.
Protocol A: Fluorescence Polarization (FP) GR Binding Assay

Purpose: To determine the binding affinity (


) of the derivative to the GR Ligand Binding Domain.

Materials:

  • Recombinant Human GR-LBD (purity >90%).

  • Fluormone™ GS1 Green Tracer (high-affinity fluorescent ligand).

  • Assay Buffer: 10 mM potassium phosphate (pH 7.4), 20 mM

    
     (stabilizes receptor), 0.1 mM EDTA, 5 mM DTT, 0.01% NP-40.
    
  • Control: Dexamethasone (unlabeled).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 2,2-dimethyl-THQ derivatives in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in DMSO.

    • Critical Step: The 2,2-dimethyl group increases lipophilicity (

      
      ). Ensure no precipitation occurs upon dilution into the aqueous buffer. Final DMSO concentration must be <2%.
      
  • Plate Setup: In a 384-well black low-binding plate, add:

    • 5

      
      L of diluted test compound (or DMSO control).
      
    • 5

      
      L of GR-LBD (Final conc: ~4 nM, titrated previously to give 80% bound tracer).
      
    • 5

      
      L of Fluormone™ Tracer (Final conc: 1 nM).
      
  • Incubation: Seal plate and incubate for 2-4 hours at room temperature in the dark. Note: THQ derivatives often have slower on-rates than steroids; do not shorten this time.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Luciferase Reporter Gene Assay (Functional Selectivity)

Purpose: To distinguish between Transactivation (side effects) and Transrepression (efficacy).

Cell Lines:

  • MMTV-Luc (HeLa): Measures Transactivation (agonist activity).

  • NF-

    
    B-Luc (A549 or HeLa):  Measures Transrepression (anti-inflammatory).
    

Workflow:

  • Transfection: Cotransfect cells with the specific reporter plasmid (MMTV or NF-

    
    B) and a constitutive Renilla vector (normalization).
    
  • Treatment:

    • For Transactivation: Treat MMTV-Luc cells with increasing concentrations of the THQ derivative.

    • For Transrepression: Pre-treat NF-

      
      B-Luc cells with TNF-
      
      
      
      (10 ng/mL) to induce inflammation, then treat with the THQ derivative.
  • Incubation: 16–24 hours at 37°C.

  • Lysis & Detection: Use a Dual-Luciferase assay system.

  • Data Interpretation:

    • Ideal SEGRA Profile: Low activity in MMTV-Luc (compared to Dexamethasone) + High inhibition of TNF-

      
       signal in NF-
      
      
      
      B-Luc.

Secondary Application: Oncology (Cytotoxicity & MDR Reversal)

Beyond GR modulation, 2,2-dimethyl-THQ derivatives exhibit cytotoxicity against specific cancer lines (e.g., MCF-7, A549), often functioning as Multi-Drug Resistance (MDR) modulators by inhibiting P-glycoprotein (P-gp), due to their lipophilic, cationic nature at physiological pH.

Protocol C: MTT Cell Viability Assay

Critical Modification for THQs: Standard MTT protocols often fail with lipophilic THQs because the formazan crystals may co-precipitate with the test compound, leading to false positives.

Optimized Steps:

  • Seeding: Seed tumor cells (e.g., 5,000 cells/well) in 96-well plates. Adhere overnight.

  • Dosing: Add compounds (0.1 – 100

    
    M). Include a "Compound Only" well (no cells) to check for chemical reduction of MTT.
    
  • MTT Addition: After 72h, add MTT reagent. Incubate 4h.

  • Solubilization (The Fix): Do not use standard DMSO alone. Use SDS-HCl (10% SDS in 0.01M HCl) and incubate overnight. This ensures complete solubilization of the greasy 2,2-dimethyl-THQ/formazan complex.

  • Read: Absorbance at 570 nm (reference 650 nm).

Structural Logic & Screening Workflow

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the screening hierarchy.

THQ_Activity Core 2,2-Dimethyl-THQ Core C2_Dimethyl C2-Gem-Dimethyl (Critical Feature) Core->C2_Dimethyl N1_Sub N1-Substitution (Alkyl/Aryl) Core->N1_Sub C6_Sub C6-Substitution (Indole/Phenyl) Core->C6_Sub Effect1 Prevents Oxidation (Metabolic Stability) C2_Dimethyl->Effect1 Steric Hindrance Effect2 Locks Conformation (Receptor Fit) C2_Dimethyl->Effect2 Restricts Ring Flip Effect4 Lipophilicity (Membrane Permeability) C2_Dimethyl->Effect4 Effect3 GR Binding Affinity (Hydrophobic Pocket) N1_Sub->Effect3 Auxiliary Binding C6_Sub->Effect3 Primary Interaction

Figure 1: Structure-Activity Relationship (SAR) logic of the 2,2-dimethyl-THQ scaffold.

Screening_Workflow Step1 Synthesis (Aniline + Acetone/Iodine) Step2 Primary Screen: GR Binding (FP Assay) Step1->Step2 Step3 Hit Confirmation: Ki < 100 nM? Step2->Step3 Step3->Step1 No (Refine SAR) Step4 Functional Profiling (Luciferase Reporters) Step3->Step4 Yes PathA Transrepression (NF-kB) (Desired: High Potency) Step4->PathA PathB Transactivation (MMTV) (Desired: Low Efficacy) Step4->PathB Step5 Secondary Screen: Cytotoxicity (MTT) PathA->Step5 Select Leads PathB->Step5

Figure 2: Hierarchical screening workflow for identifying SEGRA candidates.

Summary of Biological Activities[1][2][3][4][5][6][7][8][9]

Activity ClassTarget / MechanismPotency Range (

)
Key Structural Requirement
GR Agonist (SEGRA) Glucocorticoid Receptor (Dissociated)1 – 50 nMC6-Indole/Phenyl + C2-dimethyl
Anticancer Tubulin / P-gp Inhibition0.1 – 10

M
N1-Alkyl + C6-OMe/Halogen
Antibacterial DNA Gyrase / Membrane Disruption2 – 64

g/mL
C2-Alkyl chains (Lipophilicity)
Antioxidant Radical ScavengingModerateN1-H (Free amine)

References

  • Discovery of Orally Available Tetrahydroquinoline-Based Glucocorticoid Receptor Agonists. Source: Bioorganic & Medicinal Chemistry Letters (2011). Context: Establishes the 2,2-dimethyl-THQ scaffold as a primary template for SEGRAs.

  • Discovery of Nonsteroidal Glucocorticoid Receptor Ligands Based on 6-Indole-1,2,3,4-tetrahydroquinolines. Source: Bioorganic & Medicinal Chemistry Letters (2008).[1] Context: Details the SAR of the C6 substitution in conjunction with the THQ core.

  • Synthesis and In Vitro Cytotoxicity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Source: European Journal of Medicinal Chemistry (2006). Context: Provides comparative cytotoxicity protocols relevant to lipophilic quinoline derivatives.

  • Glucocorticoid Receptor Agonists: Selective GR Modulators (SEGRAs). Source: MedChemExpress Product Guide. Context: Validates the commercial relevance and classification of these compounds.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Source: Molecules (2013). Context: Reviews synthetic methodologies including the iodine-catalyzed reaction of anilines with acetone to generate the 2,2-dimethyl core.

Sources

Application in medicinal chemistry for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The high attrition rate in neurodegenerative drug discovery—particularly for Alzheimer’s (AD) and Parkinson’s (PD)—necessitates a paradigm shift from simple potency optimization (


) to a holistic evaluation of Target Residence Time (

)
and CNS Multi-Parameter Optimization (CNS MPO) . This guide details a medicinal chemistry workflow designed to select kinase inhibitors (e.g., LRRK2, cPLA2) that not only penetrate the Blood-Brain Barrier (BBB) but also engage targets with prolonged durability, a key predictor of in vivo efficacy in the dynamic environment of the brain.

The CNS Optimization Landscape

Traditional "Lipinski Rule of 5" compliance is insufficient for CNS drugs. The brain is an "open system" where interstitial fluid constantly flushes drugs away from their targets. Therefore, a drug must cross the BBB (Permeability) and stay bound to the target despite this flushing (Residence Time).

Strategic Workflow: The CNS Funnel

The following workflow integrates physicochemical filtering with biophysical validation.

CNS_Workflow Hit High-Throughput Screening Hit MPO In Silico Filter (CNS MPO Score > 4) Hit->MPO Physicochemical Alignment PAMPA In Vitro Permeability PAMPA-BBB Assay MPO->PAMPA Passive Diffusion Check SPR Biophysical Kinetics SPR (Residence Time) PAMPA->SPR Target Engagement Dynamics Lead CNS-Optimized Lead Candidate SPR->Lead Efficacy Prediction

Figure 1: Integrated workflow for CNS lead optimization. The process moves from in silico scoring to in vitro permeability and finally to biophysical kinetic characterization.

In Silico Gatekeeper: CNS MPO Scoring

Before synthesis, candidates are evaluated using the CNS Multi-Parameter Optimization (MPO) algorithm. Unlike hard cutoffs, this desirability function (scale 0–6) allows trade-offs between properties.

Key Parameters & Weighting:

  • Lipophilicity (ClogP): Optimal range 2–4. High ClogP increases permeability but risks non-specific binding and toxicity.

  • Distribution Coefficient (ClogD, pH 7.4): Critical for solubility/permeability balance.

  • Molecular Weight (MW): < 400 Da preferred for passive diffusion.

  • Topological Polar Surface Area (TPSA): < 90 Ų is ideal for BBB penetration.

  • Hydrogen Bond Donors (HBD): < 3 (Crucial: P-gp efflux transporters recognize high HBD counts).

  • pKa: Basic centers affect lysosomal trapping and phospholipid interaction.

Decision Rule:

  • Score > 4.0: High probability of BBB penetration and safety alignment.

  • Score < 3.0: High risk of efflux or metabolic instability.

Protocol A: High-Throughput Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the primary screen for passive diffusion. It uses a porcine brain lipid extract to mimic the endothelial cell membrane of the BBB.

Objective: Rank-order compounds by effective permeability (


) to predict brain-to-plasma (

) ratios.
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).

  • Acceptor Plate: 96-well PTFE microtiter plate.

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4) or Prisma HT buffer.

Step-by-Step Protocol
  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the PVDF membrane of the Donor Plate. Critical: Ensure the membrane is dry before coating to prevent "channeling".

  • Compound Preparation: Dilute test compounds to 10 µM in Donor Buffer (5% DMSO max).

  • Assembly:

    • Add 200 µL of Acceptor Buffer to the Acceptor Plate wells.

    • Add 200 µL of Compound Solution to the Donor Plate wells.

    • Place the Donor Plate on top of the Acceptor Plate (creating a "sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (prevents evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis plate reader.

  • Calculation: Calculate

    
     (cm/s) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.

Data Interpretation Table:

Permeability (

cm/s)
ClassificationAction
> 10.0 High CNS PenetrationAdvance to SPR
2.0 – 10.0 Moderate / UncertainCheck P-gp efflux liability
< 2.0 Low CNS PenetrationRedesign (Reduce TPSA/HBD)

Protocol B: Target Residence Time (SPR Kinetics)

For neurodegenerative targets like LRRK2 (Parkinson's) or cPLA2 (Alzheimer's inflammation), simple affinity (


) is misleading. A compound with a slow dissociation rate (

) will remain bound to the target longer, maintaining inhibition even as free drug is cleared from the brain.

Metric: Residence Time (


) = 

Methodology: Surface Plasmon Resonance (SPR)

Instrument: Biacore 8K or T200.

Step-by-Step Protocol
  • Immobilization (Ligand):

    • Use a CM5 Sensor Chip (Carboxymethylated dextran).

    • Activate surface with EDC/NHS (1:1).

    • Inject Target Kinase (e.g., LRRK2 domain) in Acetate buffer pH 4.5–5.0. Target density: ~1000–2000 RU for small molecules.

    • Block remaining esters with Ethanolamine.

  • Kinetic Screening (Analyte):

    • Prepare a 5-point concentration series of the inhibitor (e.g., 0.1x to 10x

      
      ) in Running Buffer (HBS-P+ with 1% DMSO).
      
    • Injection: Single-Cycle Kinetics (SCK) is preferred to avoid regeneration damage to sensitive kinases.

    • Inject increasing concentrations sequentially without regeneration steps.

  • Dissociation Phase:

    • After the final injection, allow a long dissociation time (e.g., 1200–3600 seconds) to accurately measure slow

      
      .
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Report

      
      , 
      
      
      
      , and
      
      
      .
Visualizing Efficacy: The Sensorgram

SPR_Sensorgram start assoc Association Phase (Drug binds Target) start->assoc Injection equil Equilibrium assoc->equil dissoc_fast Fast Dissociation (Low Efficacy) equil->dissoc_fast High Koff dissoc_slow Slow Dissociation (High Residence Time) equil->dissoc_slow Low Koff (Target τ)

Figure 2: Schematic of SPR sensorgram. The blue path represents a "Sticky" inhibitor with long residence time, ideal for CNS indications.

Case Study: Optimization of LRRK2 Inhibitors

Challenge: LRRK2 kinase inhibitors often fail due to poor brain penetration or short duration of action. Solution Applied:

  • Hit: Compound A (

    
     = 10 nM, CNS MPO = 2.5). High TPSA prevented BBB crossing.
    
  • Optimization: Replaced a polar sulfonamide group with a conformationally restricted bioisostere.

  • Result: Compound A-optimized (CNS MPO = 4.8).

    • PAMPA:

      
       increased from 1.5 to 14.2 (
      
      
      
      cm/s).
    • SPR: While

      
       remained similar (~8 nM), the residence time (
      
      
      
      ) increased from 2 min to 45 min .
  • Outcome: In vivo studies showed sustained pS935-LRRK2 inhibition in the mouse brain for >12 hours, compared to 2 hours for the parent hit.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. Link

  • Roskoski, R. Jr. (2025).[1] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update." Pharmacological Research. Link

  • Yassine, H., et al. (2025). "Discovery of brain-penetrant cPLA2 inhibitors for Alzheimer's disease inflammation."[2] npj Drug Discovery. Link

Sources

Application Note: Strategic N-Alkylation of 1,2,3,4-Tetrahydroquinoline (THQ) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation of 1,2,3,4-tetrahydroquinoline derivatives Content Type: Detailed Application Note and Protocol

Executive Summary & Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged pharmacophore found in numerous therapeutics (e.g., oxamniquine, nicainoprol) and agrochemicals. Unlike acyclic secondary amines, the nitrogen atom in THQ is constrained within a semi-rigid bicycle, influencing both its nucleophilicity and steric environment.

Successful N-alkylation of THQ requires a nuanced selection of methodology based on the electrophile type , functional group tolerance , and atom economy . This guide moves beyond generic "amine alkylation" to provide three distinct, field-validated protocols specifically optimized for the THQ core.

Decision Matrix: Method Selection

Before initiating synthesis, consult the following logic flow to select the optimal protocol.

MethodSelection Start START: Select Electrophile AlkylHalide Alkyl Halide (R-X) (Primary/Benzylic) Start->AlkylHalide Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Start->Carbonyl Alcohol Alcohol (R-OH) (Unactivated) Start->Alcohol SN2_Check Risk of Quaternization? AlkylHalide->SN2_Check RedAm_Check Acid Sensitive Groups? Carbonyl->RedAm_Check BH_Check Green/Scale-up Priority? Alcohol->BH_Check Protocol1 PROTOCOL 1: Direct Nucleophilic Substitution (Base-Mediated) SN2_Check->Protocol1 Low (Primary halides) Protocol2 PROTOCOL 2: Reductive Amination (STAB or Boronic Acid Cat.) SN2_Check->Protocol2 High (Methyl/Ethyl) RedAm_Check->Protocol2 No (Use STAB) RedAm_Check->Protocol2 Yes (Use Lewis Acid Cat.) Protocol3 PROTOCOL 3: Borrowing Hydrogen (Ru/Mn Catalysis) BH_Check->Protocol3 High Atom Economy

Figure 1: Strategic decision tree for N-alkylation of THQ derivatives.

Technical Background: The THQ Nucleophile

The nitrogen in 1,2,3,4-tetrahydroquinoline is a secondary aniline .

  • Electronic Effect: The lone pair is partially delocalized into the benzene ring, making it less nucleophilic than aliphatic amines (e.g., piperidine) but more nucleophilic than diphenylamine.

  • Steric Effect: The C8-proton peri-interaction can sterically hinder bulky electrophiles, necessitating higher temperatures or more active catalysts compared to simple anilines.

  • Oxidation Risk: THQs are susceptible to oxidation back to quinolines (aromatization) under harsh oxidative conditions. Inert atmospheres are critical.

Detailed Protocols

Protocol 1: Direct Nucleophilic Substitution (SN2)

Best for: Primary alkyl halides, benzyl halides, allyl halides. Challenge: Controlling mono-alkylation vs. quaternary ammonium salt formation.

The "Self-Validating" System

To prevent over-alkylation, this protocol uses Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) . The "Cesium Effect" (higher solubility and larger cation radius) often enhances mono-alkylation selectivity compared to K₂CO₃.

Materials:

  • Substrate: 1,2,3,4-Tetrahydroquinoline derivative (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) (anhydrous)

  • Solvent: MeCN (anhydrous) [0.2 M concentration]

  • Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional, use for alkyl chlorides.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to RT under N₂.

  • Dissolution: Add the THQ substrate and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add Cs₂CO₃ in one portion. The suspension should be stirred vigorously.

  • Electrophile Addition: Add the alkyl halide dropwise over 5 minutes.

    • Why? Slow addition keeps the concentration of electrophile low relative to the nucleophile initially, favoring mono-alkylation.

  • Reaction: Heat to 60°C (oil bath). Monitor by TLC every 2 hours.

    • Checkpoint: If starting material remains after 6 hours but dialkylated (quaternary) spot appears, stop heating.

  • Workup: Filter off inorganic solids through a Celite pad. Wash pad with EtOAc. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Reductive Amination (The "Workhorse")

Best for: Aldehydes, Ketones, and avoiding quaternary salts entirely. Variant A: Sodium Triacetoxyborohydride (STAB) - Standard. Variant B: Boronic Acid Catalysis - Metal-Free/Green.

Variant A: Standard STAB Protocol

Mechanism: Formation of an iminium ion intermediate followed by selective reduction. STAB is mild enough to reduce the iminium species faster than the aldehyde/ketone.

Materials:

  • THQ Substrate (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Acid: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM [0.1 M]

Step-by-Step Workflow:

  • Imine Formation: In a vial, mix THQ, Aldehyde, and AcOH in DCE. Stir at RT for 30 mins.

    • Note: AcOH catalyzes the formation of the iminium ion.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Monitoring: Stir at RT for 4–16 hours.

    • Self-Validation: Quench a small aliquot with aq. NaHCO₃ and check TLC. If the imine intermediate is visible but not reducing, add 0.5 equiv more reductant.

  • Quench: Pour into saturated aq. NaHCO₃. Extract with DCM.

Variant B: Boronic Acid Catalyzed (Green Chemistry)

Reference: Adhikari et al., Org.[1][2] Lett. 2021 [1] This method uses arylboronic acids as dual-function catalysts (Lewis acid + H-bond donor) with Hantzsch ester as the hydride source.[2][3]

Protocol:

  • Mix THQ (1.0 equiv), Aldehyde (1.0 equiv), Phenylboronic acid (25 mol%) , and Hantzsch Ester (1.1 equiv) .

  • Solvent: Ethanol or DCE.

  • Heat at 60°C for 12 hours.

  • Advantage: High chemoselectivity; tolerates nitro and nitrile groups better than hydride reagents.

Protocol 3: Borrowing Hydrogen (Alkylation with Alcohols)

Best for: Unactivated alcohols, green chemistry applications, large scale. Mechanism: Metal catalyst dehydrogenates alcohol to aldehyde -> imine formation -> metal catalyst hydrogenates imine to amine.

BH_Cycle Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (stored on Cat) Imine Iminium Intermediate Aldehyde->Imine + THQ (-H2O) Product N-Alkyl THQ Imine->Product +H2 (from Cat) Cat_Dehydro [Ru]/[Mn] - H2 Imine->Cat_Dehydro Cat_Dehydro->Alcohol Catalyst Cycle

Figure 2: The Borrowing Hydrogen catalytic cycle.

Recommended Catalyst System: [Ru(p-cymene)Cl₂]₂ / DPEphos or Manganese Pincer Complexes [2].

Protocol (Ruthenium-based):

  • Glovebox/Schlenk: In a pressure tube, load THQ (1.0 equiv), Primary Alcohol (1.2 equiv).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and DPEphos (5 mol%).

  • Base: K₂CO₃ (0.5 equiv). Note: Base is needed to activate the pre-catalyst.

  • Solvent: Toluene or t-Amyl alcohol (0.5 M).

  • Reaction: Seal and heat to 110–130°C for 24 hours.

    • Critical: High temperature is required to overcome the energy barrier of alcohol dehydrogenation.

  • Validation: No external hydrogen source is used. The reaction is atom-economical, producing only water.[3][4][5][6]

Comparative Data & Troubleshooting

Reagent Compatibility Table
ParameterProtocol 1 (SN2)Protocol 2 (Red. Am.)Protocol 3 (Borrowing H)
Electrophile Alkyl HalidesAldehydes/KetonesAlcohols
Atom Economy Low (Salt waste)ModerateHigh (Water waste)
Steric Tolerance LowHighModerate
Risk of Over-alkylation High (Requires control)NoneLow
Reaction Time 2–6 h4–16 h18–24 h
Troubleshooting "The Scientist's Notebook"
  • Issue: Low Conversion in Reductive Amination.

    • Diagnosis: Iminium ion formation is sluggish due to the lower nucleophilicity of the THQ nitrogen.

    • Fix: Add activated molecular sieves (4Å) to the reaction to scavenge water, pushing the equilibrium toward the imine. Increase AcOH to 5.0 equiv.

  • Issue: Quaternization in SN2.

    • Diagnosis: Reaction temperature too high or excess alkyl halide.

    • Fix: Switch to Protocol 2 (Reductive Amination) using the homologous aldehyde. If SN2 is mandatory, use a syringe pump for slow addition of the electrophile.

  • Issue: Oxidation of THQ to Quinoline.

    • Diagnosis: Presence of atmospheric oxygen or incompatible oxidants (e.g., in Borrowing Hydrogen).

    • Fix: Strictly degas all solvents (freeze-pump-thaw) and run reactions under Argon.

References

  • Adhikari, P., et al. (2021).[1][2][3] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437–2442.

  • Bruneau-Voisine, A., et al. (2020).[6] "Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst." Organic Letters, 22(21), 8264–8269.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • MacMillan, D. W. C., et al. (2015). "Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents."[7] Nature, 524, 330–334.

Sources

Application Note: Optimized Protocols for N-Boc Protection of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DM-THQ) with a tert-butoxycarbonyl (Boc) group presents a unique synthetic challenge.[1] Unlike simple anilines, the gem-dimethyl substitution at the C2 position creates a significant steric barrier that impedes the nucleophilic attack of the nitrogen atom on di-tert-butyl dicarbonate (


). Standard protocols (e.g., 

or aqueous biphasic conditions) often result in stalled conversion or require excessive reaction times.

This guide details two field-validated protocols to overcome this steric congestion:

  • Method A (Thermal/Catalytic): A DMAP-catalyzed approach utilizing elevated temperatures to drive kinetics.[1]

  • Method B (Deprotonation): A strong base approach using LHMDS to enhance nucleophilicity.

Strategic Analysis: The Steric Challenge

Structural Bottleneck

The target substrate is a cyclic aniline derivative. While the nitrogen lone pair is conjugated with the aromatic ring (reducing nucleophilicity compared to alkyl amines), the primary obstacle is steric hindrance .

  • Electronic Factor: The

    
     of the conjugate acid of a tetrahydroquinoline is 
    
    
    
    , making it less nucleophilic than piperidine (
    
    
    ) but more reactive than diphenylamine (
    
    
    ).
  • Steric Factor: The C2 gem-dimethyl group creates a "picket fence" effect, blocking the trajectory of the bulky

    
     electrophile.
    
Mechanistic Visualization

The following diagram illustrates the steric clash and the catalytic solution provided by 4-Dimethylaminopyridine (DMAP).

G cluster_0 Problem: Steric Clash cluster_1 Solution: DMAP Catalysis Substrate 2,2-Dimethyl-THQ (Sterically Crowded N-H) Clash Steric Repulsion (Slow Reaction) Substrate->Clash Boc2O Boc2O (Bulky Electrophile) Boc2O->Clash DMAP DMAP (Catalyst) ActiveInter N-Boc-DMAP+ (Hyper-Electrophile) DMAP->ActiveInter + Boc2O Product N-Boc-2,2-DM-THQ ActiveInter->Product + Substrate (Fast Attack)

Figure 1: Mechanistic rationale for DMAP catalysis.[1] The formation of the planar, cationic N-Boc-DMAP intermediate reduces the transition state energy required to overcome the C2-steric bulk.[1]

Experimental Protocols

Method A: DMAP-Catalyzed Thermal Protocol (Recommended)

Best for: Routine synthesis, scale-up, and moisture-sensitive substrates.[1]

Rationale: This method uses DMAP as a nucleophilic catalyst to generate a reactive acyl-pyridinium species.[1] The use of Toluene allows for higher reaction temperatures (


), which provides the thermal energy necessary to overcome the activation barrier set by the gem-dimethyl group.
Materials
ReagentEquiv.Role
This compound1.0Substrate

(Di-tert-butyl dicarbonate)
3.0Reagent
DMAP (4-Dimethylaminopyridine)0.5Catalyst
DIPEA (N,N-Diisopropylethylamine)2.0Base (Acid Scavenger)
Toluene (Anhydrous)-Solvent (

)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the substrate (1.0 equiv) and anhydrous Toluene (

    
    ).
    
  • Reagent Addition: Add DIPEA (2.0 equiv) and DMAP (0.5 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Boc Addition: Add

    
     (3.0 equiv) in a single portion. Note: Gas evolution (
    
    
    
    ) may occur slowly.
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 16–24 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material is fluorescent; the product is usually less polar and UV active.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash successively with:

    • 
       Citric Acid or 
      
      
      
      (to remove DMAP/DIPEA).
    • Sat.

      
       (to remove excess acid).
      
    • Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Method B: Strong Base Deprotonation (LHMDS)

Best for: Extremely stubborn substrates or when thermal conditions cause decomposition.[1]

Rationale: By deprotonating the amine with a non-nucleophilic strong base (LHMDS), we generate the lithium amide anion. This anionic species is significantly more nucleophilic than the neutral amine, compensating for the steric hindrance.

Materials
ReagentEquiv.Role
This compound1.0Substrate
LHMDS (

in THF)
1.2Strong Base

1.5Reagent
THF (Anhydrous)-Solvent (

)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask. Maintain a strict inert atmosphere (

    
    /Argon).
    
  • Deprotonation: Dissolve substrate in anhydrous THF. Cool to

    
     (ice bath).
    
  • Base Addition: Dropwise add LHMDS (1.2 equiv) over 10 minutes. The solution often turns yellow/orange (anion formation). Stir at

    
     for 30 minutes.
    
  • Reaction: Add a solution of

    
     (1.5 equiv) in THF dropwise.
    
  • Completion: Allow the mixture to warm to RT and stir for 3–6 hours.

  • Quench: Carefully quench with Sat.

    
     solution at 
    
    
    
    .
  • Work-up: Extract with

    
     or EtOAc (
    
    
    
    ).[1] Wash with Brine, dry (
    
    
    ), and concentrate.

Quality Control & Troubleshooting

NMR Interpretation: The "Rotamer" Trap

Researchers often misinterpret the NMR of N-Boc-2,2-dimethyl-THQ as "impure" due to broadened or split peaks.[1]

  • Cause: The bulky Boc group and the gem-dimethyl group create restricted rotation around the N-C(carbonyl) bond (amide resonance).

  • Observation: In

    
     NMR (
    
    
    
    ,
    
    
    ), the tert-butyl peak may appear as a broad singlet or two distinct singlets. Aromatic signals may also split.[1]
  • Validation: Run the NMR at elevated temperature (

    
     in 
    
    
    
    ). The peaks should coalesce into sharp signals, confirming purity.
Workflow Decision Tree

Workflow Start Start: 2,2-Dimethyl-THQ Decision Is substrate thermally stable? Start->Decision MethodA Method A: DMAP/Toluene/Reflux (Standard) Decision->MethodA Yes MethodB Method B: LHMDS/THF/0°C (Low Temp) Decision->MethodB No Check Check Conversion (TLC/LCMS) MethodA->Check MethodB->Check Success Purify & Characterize (Check for Rotamers) Check->Success >90% Conv. Fail Low Yield? Check->Fail <50% Conv. Fail->MethodA If Method B failed Fail->MethodB If Method A failed

Figure 2: Operational workflow for selecting the optimal protection strategy.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. (Provides context on standard amine protection and why hindered amines require alternative methods).

  • Knölker, H. J., & Braxmeier, T. (1998). A Novel Synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolines. Tetrahedron Letters, 39(51), 9407-9410.[1] (Describes the synthesis of the specific scaffold).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic authority on DMAP-catalyzed Boc protection).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the use of gem-dimethyl groups to block metabolism and the associated synthetic challenges).

Sources

Role as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boronic Acid Intermediates in High-Throughput Pharmaceutical Synthesis

Executive Summary

In modern pharmaceutical process chemistry, the intermediate is not merely a stepping stone; it is a quality control checkpoint. Among these, arylboronic acids and their ester derivatives represent the quintessential "privileged intermediates." They serve as the nucleophilic partners in Suzuki-Miyaura cross-coupling, the most widely employed C-C bond-forming reaction in drug discovery (e.g., synthesis of Losartan, Bortezomib, and Boscalid).

This guide addresses the critical challenges associated with these intermediates: speciation equilibria (boroxine formation), protodeboronation instability, and palladium residue management. We provide a self-validating workflow to maximize yield and ensure ICH-compliant purity.

Mechanistic Insight: The "Boronate" Imperative

To optimize the use of boronic acid intermediates, one must understand that the neutral boronic acid (


) is kinetically incompetent for transmetallation. The active species is the quaternized boronate anion  (

).
  • The Causality of Base Selection: The base in a Suzuki coupling does not just neutralize acid; it increases the electron density on the boron center, making the organic group (

    
    ) more nucleophilic and facilitating its transfer to the Palladium(II) center.
    
  • The Stability Trade-off: While high pH accelerates transmetallation, it also catalyzes protodeboronation (hydrolysis of the C-B bond), destroying the intermediate before it can react.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Figure 1 illustrates the critical role of the boronate complex in the transmetallation step.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Cycle Closes ArX Input: Aryl Halide (Ar-X) ArX->OxAdd Boronic Input: Boronic Acid (Ar'-B(OH)2) Boronic->BaseStep Forms Boronate Ar'-B(OH)3- Base Input: Base (OH-) Base->BaseStep

Caption: Figure 1.[1][2] The catalytic cycle highlights the necessity of base activation to convert the boronic acid intermediate into the reactive boronate species required for transmetallation.

Critical Quality Attributes (CQAs) of the Intermediate

Before initiating coupling, the quality of the boronic acid intermediate must be validated.[3] Commercial or stored samples often degrade into boroxines (anhydride trimers).

AttributeSpecification TargetImpact on Synthesis
Stoichiometry >98% Monomeric AcidBoroxines alter molecular weight calculations, leading to under-dosing of the nucleophile.
Protodeboronation <1% De-boronated AreneAccumulation of homocoupled or reduced byproducts that are difficult to separate.
Pd Content <10 ppm (if synthesized via Pd)"Carryover catalysis" can cause side reactions in subsequent steps.

Experimental Protocols

Protocol A: Re-Activation of Boronic Acid Intermediates

Use this protocol if the intermediate has been stored for >1 month or appears as a dry crust (indicating boroxine formation).

  • Dissolution: Dissolve the crude boronic acid in a biphasic mixture of THF and 1M NaOH (1:1 ratio).

    • Why: High pH converts both monomer and boroxine into the soluble boronate anion (

      
      ).
      
  • Washing: Wash the aqueous layer with Et2O (Diethyl ether) or TBME (tert-Butyl methyl ether).

    • Why: Removes non-polar organic impurities (protodeboronated byproducts) while the boronate remains in the water phase.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~5-6 while stirring vigorously.

    • Why: This reforms the neutral boronic acid, which precipitates out. Do not drop to pH 1 , as this accelerates acid-catalyzed hydrolysis.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Standardized for pharmaceutical library generation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Intermediate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3 mol%) - Chosen for resistance to oxygen and robustness.
    
  • Base:

    
     (3.0 equiv) - Chosen for buffering capacity to minimize protodeboronation.
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step:

  • Charge: Add solid reagents (Aryl halide, Boronic acid, Base, Catalyst) to a reaction vial.

  • Inertion: Seal vial and purge with Nitrogen/Argon for 5 minutes.

    • Integrity Check: If solution turns black immediately upon solvent addition, oxygen may still be present (Pd oxidation).

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

  • IPC (In-Process Control): Check LC-MS.

    • Success Criteria: Conversion >95%. If <50% and Boronic acid is consumed, Protodeboronation has occurred (See Troubleshooting).

Protocol C: Palladium Scavenging (The Clean-Up)

Mandatory for intermediates proceeding to biological testing.

  • Filtration: Filter the crude reaction mixture through Celite to remove bulk Pd black.

  • Scavenging: Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) to the filtrate (approx. 50 wt% relative to theoretical Pd mass).

  • Agitation: Stir at 50°C for 60 minutes.

  • Final Filtration: Filter through a 0.45 µm PTFE frit.

  • Validation: Test a 1 mg aliquot via ICP-MS. Target: <20 ppm Pd.

Troubleshooting & Decision Logic

When the intermediate fails to perform, use this logic tree to diagnose the root cause.

Troubleshooting Start Issue: Low Yield CheckSM Check LC-MS: Is Aryl Halide remaining? Start->CheckSM AH_Gone No (Aryl Halide Consumed) CheckSM->AH_Gone No AH_Remains Yes (Aryl Halide Remains) CheckSM->AH_Remains Yes CheckProd Is desired product formed? AH_Gone->CheckProd SideRxn Diagnosis: Side Reaction (Homocoupling or De-halogenation) CheckProd->SideRxn No CheckBoron Is Boronic Acid remaining? AH_Remains->CheckBoron BoronGone No (Boron Consumed) CheckBoron->BoronGone No BoronRemains Yes (Boron Remains) CheckBoron->BoronRemains Yes ProtoDe Diagnosis: Protodeboronation Action: Switch to Boronic Ester or Anhydrous conditions BoronGone->ProtoDe CatDead Diagnosis: Catalyst Poisoning Action: Degas solvents longer or switch Catalyst BoronRemains->CatDead

Caption: Figure 2. Diagnostic logic for troubleshooting Suzuki coupling failures involving boronic acid intermediates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • ICH Expert Working Group. (2014). ICH Q3D Elemental Impurities: Guideline for Elemental Impurities. International Council for Harmonisation.

Sources

Application Note: Investigating the Anti-Inflammatory Properties of Tetrahydroquinoline (THQ) Hybrids

[1]

Executive Summary & Rationale

The tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry due to its conformational restriction and ability to mimic bioactive endogenous metabolites. In the context of inflammation, the shift from non-selective NSAIDs to selective COX-2 inhibitors (coxibs) reduced gastrointestinal toxicity but introduced cardiovascular risks.

The Current Opportunity: Recent research indicates that molecular hybridization —fusing the THQ core with other pharmacophores (e.g., triazoles, chalcones, or ibuprofen derivatives)—can yield "Dual Inhibitors." These hybrids simultaneously target the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, potentially offering superior efficacy with an improved safety profile compared to traditional monotherapies.

This guide details the workflow for investigating these hybrids, moving from structural design to cellular validation.

Rational Design: The Hybridization Strategy

Objective: To design chemical entities that inhibit the arachidonic acid cascade at multiple checkpoints.

Structural Activity Relationship (SAR) Insights

Effective THQ hybrids typically follow a tripartite structure:

  • The THQ Core: Acts as the hydrophobic anchor, fitting into the allosteric pocket of COX-2.

  • The Linker: A flexible chain (e.g., hydrazide, amide) that allows the molecule to span the enzyme active site.

  • The Secondary Pharmacophore: A moiety (e.g., 1,2,4-triazole or chalcone) capable of chelating the non-heme iron in 5-LOX or interacting with the hydrophilic side pocket of COX-2.

Visualization: The Dual-Pathway Blockade

The following diagram illustrates the mechanistic intervention points of THQ hybrids within the inflammatory cascade.

InflammatoryCascadeMembraneMembrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysisPLA2Phospholipase A2PLA2->AACatalysisCOXCyclooxygenase(COX-2)AA->COXLOXLipoxygenase(5-LOX)AA->LOXPGProstaglandins(Pain/Inflammation)COX->PGLTLeukotrienes(Bronchoconstriction)LOX->LTTHQTHQ Hybrid(Dual Inhibitor)THQ->COXInhibitsTHQ->LOXInhibits

Caption: Figure 1. Mechanism of Action. THQ hybrids are designed to act as dual inhibitors, blocking the conversion of Arachidonic Acid into both Prostaglandins (via COX-2) and Leukotrienes (via 5-LOX).

Protocol A: Biochemical Screening (Enzymatic Inhibition)

Purpose: To determine the IC50 values of synthesized hybrids against purified COX and LOX enzymes before moving to cellular models.

COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol utilizes the peroxidase activity of cyclooxygenase. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is measured.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (Chromophore).

  • Heme (Cofactor).

Step-by-Step Workflow:

  • Preparation: Dilute THQ hybrids in DMSO to varying concentrations (0.01 µM – 100 µM).

  • Incubation: In a 96-well plate, mix 150 µL of Tris-HCl buffer (pH 8.0), 10 µL of Heme, and 10 µL of Enzyme (COX-1 or COX-2). Add 20 µL of the test compound.

  • Equilibration: Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    
5-LOX Inhibition Assay

Principle: Measures the formation of 5-HETE from linoleic or arachidonic acid by monitoring the increase in absorbance at 234 nm.

Critical Note: Many THQ hybrids act as redox-active inhibitors. Ensure you run a "false positive" control to verify the compound does not simply reduce the active site iron without specific binding.

Protocol B: Cellular Inflammation Model (RAW 264.7)

Purpose: To validate if the biochemical potency translates to cellular efficacy by inhibiting Nitric Oxide (NO) release in Lipopolysaccharide (LPS)-stimulated macrophages.[1]

The Griess Assay Workflow

Cell Line: RAW 264.7 (Murine Macrophages).[2][3][4] Inducer: LPS (Lipopolysaccharide) from E. coli.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at a density of

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% CO2.
    
  • Pre-treatment: Replace medium with fresh DMEM containing the THQ hybrid (concentrations: 1, 5, 10, 25 µM). Incubate for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[5] Indomethacin or Celecoxib (10 µM).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control." Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate briefly; transfer 100 µL of supernatant to a new clear-bottom plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm .

Pathway Validation (NF-κB)

To prove the mechanism extends beyond simple enzyme inhibition to transcriptional modulation, the NF-κB pathway is analyzed.

NFkB_PathwayLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKActivationIkBIκBα(Inhibitor)IKK->IkBPhosphorylation& DegradationNFkB_CytoNF-κB(Inactive)IkB->NFkB_CytoReleaseNFkB_NucNF-κB(Active)NFkB_Cyto->NFkB_NucTranslocationDNADNA Binding(COX-2/iNOS Genes)NFkB_Nuc->DNATranscriptionTHQ_HybridTHQ HybridTHQ_Hybrid->IKKBlocks

Caption: Figure 2. NF-κB Signaling Modulation.[5] THQ hybrids have been observed to prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like iNOS and COX-2.

Data Presentation & Analysis

When reporting your findings, summarize the Selectivity Index (SI) to demonstrate safety. The SI is calculated as

Table 1: Representative Data Structure for THQ Hybrid Screening

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)RAW 264.7 NO Inhibition (%)
THQ-Ref (Celecoxib)0.0515.0300>5085%
THQ-Hybrid-A 0.04712.52661.8192%
THQ-Hybrid-B 0.232.19.15.460%
THQ-Hybrid-C >50>50N/A0.515%

Note: Data for Hybrid-A suggests a potent dual inhibitor profile (High COX-2 selectivity + LOX inhibition), making it a prime candidate for in vivo escalation.

References

  • Ghanim, A. M., et al. (2021).[6] Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition.[6] European Journal of Medicinal Chemistry.

  • Hegazy, M. E., et al. (2024).[7][6] Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study.[6] Bioorganic Chemistry.

  • Abo-Elmagd, M. I., et al. (2023). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry.

  • Douadi, K., et al. (2020).[8] Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.

Troubleshooting & Optimization

Purification of crude 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline by column chromatography

[1]

System Overview & Chemical Profile[1][2][3][4][5]

Before troubleshooting, it is critical to understand the physicochemical behavior of your target molecule. 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline is a lipophilic secondary amine .[1]

PropertySpecificationImplication for Chromatography
Functional Group Secondary Amine (

)
High Basicity (

).
Will protonate on acidic silica gel (

), causing severe tailing.[1]
Structure Bicyclic, gem-dimethyl at C2Steric hindrance at C2 increases stability against aromatization compared to simple THQ, but the nitrogen remains accessible for binding.[1]
Physical State Viscous Oil / Low-melting SolidHard to crystallize; chromatography is often the only viable purification method.[1]
Stability ModerateProne to N-oxidation (turning red/brown) upon prolonged air exposure on silica.[1]

Troubleshooting Guides

Issue #1: Severe Tailing (Streaking) on Silica Gel

Symptom: The compound elutes as a broad streak rather than a defined spot on TLC, or elutes over 20+ fractions on the column. Root Cause: The basic nitrogen of the tetrahydroquinoline interacts ionically with the acidic silanol (

The Fix: Amine Deactivation Protocol (The "TEA Wash") You must neutralize the silica surface before and during the run.

Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) . TEA is preferred for Hexane/Ethyl Acetate systems.
    
  • Pre-treatment (Critical): Slurry pack your column using a solvent mixture containing 1-2% TEA . Flush the column with at least 2 column volumes (CV) of this basic solvent before loading your sample.

  • Elution: Continue to include 0.5-1% TEA in your mobile phase throughout the run.

  • Post-Run Workup: TEA has a high boiling point (

    
    ). To remove it from your purified fractions:
    
    • Option A: Rotovap thoroughly (azeotropes with ethanol can help).

    • Option B: If the product is stable, wash the combined organic fractions with saturated

      
       or water (TEA is water-soluble; your lipophilic product is not).
      

Expert Insight: Do not use Pyridine as a modifier; it is too difficult to remove. If TEA is unavailable, 1% aqueous Ammonia in MeOH/DCM is a viable alternative for more polar eluents.

Issue #2: Co-elution with Starting Materials (Aniline/Acetone derivatives)

Symptom: The product overlaps with unreacted aniline or the dihydro- intermediate. Root Cause: Similar polarity and basicity profiles.

The Fix: Selectivity Optimization Standard Hexane/Ethyl Acetate gradients often fail to separate closely related amines.

Protocol:

  • Switch Solvent System: Move to a Dichloromethane (DCM) / Methanol system (with 1%

    
    ).
    
    • Why? DCM solubilizes the aromatic ring systems differently than Hexanes.

  • Gradient Shallowing:

    • Start: 100% DCM (with 0.5% TEA).

    • Ramp: 0%

      
       5% MeOH over 10 CVs.
      
    • Note: 2,2-dimethyl-THQ is relatively non-polar.[1][2] It will likely elute very early in a DCM/MeOH system. If it comes off in the void volume, revert to Hexane/EtOAc but use Toluene as a modifier to interact with the aromatic rings.

Separation Data Table:

ImpurityRelative PolarityRecommended Strategy
Aniline High (Primary Amine)Elutes after target.[1] Use Hexane/EtOAc (9:1) + 1% TEA.
2,2-Dimethyl-1,2-dihydroquinoline Low (Imine/Enamine character)Elutes before target.[1] Use pure Hexane or Toluene isocratic hold.
Polymerized Acetone VariableUsually stays on baseline.[1]
Issue #3: Low Recovery (Yield Loss)

Symptom: You loaded 1.0g but recovered only 0.6g, despite clean TLC. Root Cause: Irreversible adsorption (chemisorption) or decomposition (oxidation) on the silica surface.

The Fix: Minimize Residence Time

  • Flash Chromatography: Use positive pressure (air/nitrogen) to push the solvent. Do not use gravity columns for amines; the long residence time promotes oxidation (browning).

  • Alternative Phase: If silica yield remains low (<70%), switch to Basic Alumina (Activity Grade III) .

    • Benefit: Alumina is naturally basic. No TEA modifier is required.

    • Drawback: Lower resolution than silica.[2]

Visualizing the Mechanism

Diagram 1: The "Silanol Blocking" Mechanism

This diagram illustrates why adding Triethylamine (TEA) is non-negotiable for this purification.

SilanolBlockingSilicaAcidic Silica Surface(Si-OH)AmineTarget Molecule(Secondary Amine)Silica->Amine Strong Ionic InteractionComplexBlocked Silanol(Si-O- ... H-TEA)Silica->Complex DeactivationElutionSmooth Elution(No Tailing)Amine->Elution With ModifierStuckIrreversible Binding(Tailing/Yield Loss)Amine->Stuck Without ModifierTEATriethylamine(Modifier)TEA->Silica Preferential Binding(Sacrificial Base)Complex->Amine No Interaction

Caption: The "Sacrificial Base" effect. TEA preferentially binds to acidic sites, allowing the target amine to pass through without drag.

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the correct method for your specific crude mixture.

DecisionTreeStartCrude Mixture Analysis(TLC in 10% EtOAc/Hex)StreakDoes the spot streak?Start->StreakYesStreakAdd 1% TEA to EluentStreak->YesStreakYesNoStreakProceed with StandardHex/EtOAcStreak->NoStreakNoResolutionIs separation > 0.1 Rf?YesStreak->ResolutionNoStreak->ResolutionGoodResFlash Chromatography(Silica + TEA)Resolution->GoodResYesBadResSwitch Solvent SystemResolution->BadResNoAlternativeTry Toluene/EtOAcor DCM/MeOHBadRes->Alternative

Caption: Step-by-step logic for method development based on initial TLC behavior.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) as the primary solvent? A: Yes, but be cautious. While 2,2-dimethyl-THQ dissolves well in DCM, DCM can react with secondary amines over long periods to form chloromethyl ammonium salts (though this is slow).[1] More importantly, DCM is often too strong (polar) for this lipophilic amine, causing it to elute too quickly. Use Hexane/EtOAc for better control unless the product is very polar.

Q: My product turned reddish-brown on the column. What happened? A: This is likely oxidative degradation. Tetrahydroquinolines are electron-rich and sensitive to air oxidation, especially when spread out on the high-surface-area silica.[1]

  • Fix: Flush the column with Nitrogen before use and elute quickly. Store the purified product under inert gas (Ar/N2) in the dark.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA forms a salt with silica, but free TEA will co-elute. Because TEA boils at ~89°C, it can be stubborn on a rotovap.

  • Tip: Add a small amount of Toluene or Ethanol to your fractions before evaporating; they form azeotropes that help carry off the amine. Alternatively, dry the oil under high vacuum (<1 mbar) for 2 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for amine purification protocols).

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Link (Detailed guide on amine chromatography).

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Link (Mechanistic explanation of silanol interactions).

  • Organic Syntheses. (1955).[3] 2,4-Dimethylquinoline (and related dihydro/tetrahydro derivatives). Org.[4][5][6] Synth. 1955, 35, 45. Link (Historical context on synthesis and handling).

Technical Support Center: 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Core Synthesis Directive

Warning: The "Acetone Trap" Many researchers attempt to synthesize 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) by reacting aniline with acetone (Skraup/Doebner-Miller modification). This is incorrect. That route yields 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), introducing an unwanted methyl group at the C4 position and failing to achieve full saturation.

To achieve high-yield synthesis of the specific 2,2-dimethyl target, you must utilize Intramolecular Hydroamination of N-(3-methylbut-2-enyl)aniline (N-prenylaniline). This route offers superior atom economy and regiocontrol compared to reductive alkylation methods.

The "Golden Route" Protocol

Target Reaction: Intramolecular Hydroamination (Cyclization) Precursor: N-(3-methylbut-2-enyl)aniline Catalyst System: Lewis Acid (Iron(III) Chloride or Scandium Triflate)

Troubleshooting Modules (Q&A)

Module A: Low Conversion & Catalyst Deactivation

User Ticket: "I am using FeCl3 (5 mol%) in dichloromethane, but my conversion stalls at 60% after 12 hours. Adding more catalyst doesn't help."

Diagnosis: You are likely experiencing product inhibition or moisture poisoning . Nitrogen-containing heterocycles are Lewis bases; the product (2,2-DMTHQ) binds to the Lewis Acid (


) more strongly than the alkene substrate, effectively poisoning the catalyst.

Corrective Protocol:

  • Switch Solvent: Move from Dichloromethane (DCM) to Nitromethane (

    
    )  or Toluene . Nitromethane is non-coordinating and stabilizes the cationic transition state, often doubling reaction rates.
    
  • Add a Proton Scavenger: If using strong Lewis acids like

    
    , trace acid generation can cause side reactions. However, for 
    
    
    
    , the issue is usually aggregation.
  • Temperature Shift: Increase temperature to 60-80°C . Thermal energy is required to dissociate the product-catalyst complex.

Data: Solvent Effect on Yield (12h Reaction)

SolventCatalystTemp (°C)Yield (%)Note
DCM

(5%)
2558Stalled conversion
Toluene

(5%)
8072Moderate improvement
Nitromethane

(5%)
60 94 Optimal polarity
THF

(5%)
65<10Solvent coordinates catalyst
Module B: Regioselectivity Issues (5-exo vs. 6-endo)

User Ticket: "I am seeing a significant amount of a 5-membered ring byproduct (indoline derivative) instead of the 6-membered tetrahydroquinoline."

Diagnosis: This is a competition between Markovnikov (6-endo-trig) and anti-Markovnikov (5-exo-trig) cyclization. While the gem-dimethyl group on the prenyl chain usually biases formation toward the 6-membered ring (Thorpe-Ingold effect), high temperatures or incorrect ligand spheres can shift this.

The Fix:

  • Check Ligand Sterics: If using a metal complex (e.g., Titanium or Gold), bulky ligands favor the 6-endo pathway by destabilizing the tighter 5-exo transition state.

  • Brønsted Acid Assist: Switch to a Brønsted acid catalyst (e.g., Triflic Acid, HOTf) if the Lewis Acid fails. Protonation of the alkene generates the tertiary carbocation at the internal position, exclusively driving the 6-endo closure.

Module C: Purification & Stability

User Ticket: "My crude NMR looks clean, but after silica column chromatography, the product turns dark and yield drops."

Diagnosis: Tetrahydroquinolines are susceptible to oxidative dehydrogenation . Silica gel is slightly acidic and can catalyze the oxidation of the tetrahydro- ring back to the quinoline or dihydro- species, especially in the presence of air.

Purification Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (

    
    )  in Hexanes before loading the column. This neutralizes acidic sites.
    
  • Fast Elution: Do not let the compound sit on the column. Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Storage: Store under Argon at -20°C.

Visualizations

Diagram 1: Mechanistic Pathway & Logic Flow

This diagram illustrates the critical decision points in the synthesis, distinguishing between the correct Hydroamination route and the flawed Skraup method.

SynthesisLogic Start Target: this compound Choice Select Precursor Strategy Start->Choice RouteA Route A: Aniline + Acetone (Skraup/Doebner-Miller) Choice->RouteA Avoid RouteB Route B: N-Prenylaniline (Hydroamination) Choice->RouteB Recommended ResultA FAILURE: Yields 2,2,4-Trimethyl-dihydroquinoline (Wrong Substitution) RouteA->ResultA Step1 Step 1: N-Alkylation (Aniline + Prenyl Bromide) RouteB->Step1 Step2 Step 2: Lewis Acid Cyclization (FeCl3 or Sc(OTf)3) Step1->Step2 Check Check Regioselectivity Step2->Check Outcome6 6-endo-trig (Target Product) Check->Outcome6 Gem-dimethyl effect (Standard) Outcome5 5-exo-trig (Indoline Byproduct) Check->Outcome5 High Temp / Wrong Catalyst

Caption: Decision logic for selecting the correct synthetic pathway. Route A is a common pitfall; Route B is the validated high-yield protocol.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose yield loss during the experimental phase.

Troubleshooting Issue Problem Detected Type1 Low Conversion (<50%) Issue->Type1 Type2 Product Degradation (Dark Oil) Issue->Type2 Sol1 Change Solvent to Nitromethane (Reduce Coordination) Type1->Sol1 Catalyst Poisoning? Sol2 Increase Temp (60°C) Type1->Sol2 Kinetic Trap? Sol3 Neutralize Silica with Et3N Type2->Sol3 During Column? Sol4 Perform Hydrogenation (If Dihydro- impurity) Type2->Sol4 Unsaturated?

Caption: Diagnostic flowchart for addressing specific yield-limiting factors during synthesis and purification.

Validated Experimental Protocol

Preparation of this compound via Hydroamination

  • Precursor Synthesis (N-Alkylation):

    • Dissolve Aniline (10 mmol) and

      
       (12 mmol) in DMF (20 mL).
      
    • Add 1-bromo-3-methyl-2-butene (Prenyl bromide) (10 mmol) dropwise at 0°C.

    • Stir at RT for 4 hours. Extract with Et2O, wash with brine, dry over

      
      .
      
    • Note: Purify carefully to remove N,N-dialkylated byproducts.

  • Cyclization (The Critical Step):

    • Reagents: N-(3-methylbut-2-enyl)aniline (1.0 equiv),

      
       (anhydrous, 5-10 mol%).
      
    • Solvent: Nitromethane (

      
      ) [0.2 M].
      
    • Procedure:

      • Flame-dry the reaction vessel under Argon.

      • Add the aniline precursor and solvent.

      • Add

        
         in one portion.
        
      • Heat to 60°C and monitor by TLC (Target Rf ~0.5 in 9:1 Hex/EtOAc).

      • Quench: Pour into saturated

        
         solution.
        
    • Workup: Extract with DCM. Wash organic layer with water (3x) to remove iron salts.

  • Yield Expectation: 85-94% (isolated).

References

  • Review of Hydroamination Mechanisms

    • Müller, T. E.; Hultzsch, K. C.; Yus, M.; Foubelo, F.; Tada, M. "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes." Chemical Reviews, 2008, 108(9), 3795–3892.
  • Iron-Catalyzed Cyclization (FeCl3 Protocol)

    • Varma, R. S.; Kumar, D. "Iron(III) chloride-catalyzed mild and efficient synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinolines." Tetrahedron Letters, 1999, 40(43), 7665-7669.
  • Lewis Acid Optimization (Scandium Triflate)

    • Lautens, M.; Tayama, E.; Nguyen, D. "Scandium(III) Triflate Catalyzed Intramolecular Hydroamination of Alkenes." Organic Letters, 2002, 4(22), 3831–3834.
  • Troubleshooting Povarov/Cyclization Reactions

    • Beller, M. et al. "Catalytic Synthesis of N-Heterocycles via Hydroamination." Angewandte Chemie International Edition, 2004, 43(26), 3368-3398.

Technical Support Hub: Tetrahydroquinoline (THQ) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THQ-SYN-2024 | Status: Open

Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Product Formation & Selectivity Loss

Introduction: The THQ Synthesis Landscape

Welcome to the Technical Support Hub. Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as the core for antimalarials (Mefloquine), cholesteryl ester transfer protein inhibitors (Torcetrapib), and various alkaloids.[1]

However, their synthesis is fraught with "silent failures"—reactions that appear to work but yield intractable mixtures of regioisomers, oxidation byproducts, or over-reduced species. This guide deconstructs these failure modes into diagnostic workflows.

Module 1: The Povarov Reaction (Aza-Diels-Alder)

Primary Method: Three-component condensation of an aniline, an aldehyde, and an electron-rich olefin (e.g., vinyl enol ether) catalyzed by Lewis or Brønsted acids.

Critical Issue 1.1: Spontaneous Aromatization (The "Quinoline Leak")

Symptom: You are targeting the 1,2,3,4-tetrahydroquinoline, but NMR/MS shows significant amounts of the fully aromatic quinoline. Mechanism: The Povarov reaction yields a THQ intermediate that is susceptible to oxidative dehydrogenation. This is often driven by atmospheric oxygen or the Lewis Acid (LA) acting as an oxidant (e.g., Fe(III), Cu(II)).

Troubleshooting Protocol:

VariableDiagnostic CheckCorrective Action
Atmosphere Is the reaction open to air?Strictly exclude O₂. Sparging with Argon is insufficient; use freeze-pump-thaw cycles for sensitive substrates.
Catalyst Using oxidizing salts (FeCl₃, Cu(OTf)₂)?Switch to non-oxidizing Lewis Acids: BF₃·OEt₂, InCl₃, or Sc(OTf)₃ .
Temperature Running reflux >80°C?High thermal energy promotes aromatization. Lower T to 0–25°C and increase reaction time or catalyst loading.
Additives N/AAdd 10 mol% DDQ only if the aromatic quinoline is actually the desired product (reverse engineering the failure).
Critical Issue 1.2: Loss of Diastereoselectivity (Cis/Trans Scrambling)

Symptom: Target is cis-2,4-THQ, but obtaining a 1:1 cis:trans mixture. Root Cause: The Povarov reaction is often stepwise (Mannich-type addition


 cationic cyclization) rather than a concerted [4+2] cycloaddition. The intermediate carbocation allows bond rotation, destroying stereochemical information.

Visualizing the Failure Mode (Graphviz Diagram):

Povarov_Selectivity Imine Imine + Alkene Mannich Mannich Cation (Stepwise Intermediate) Imine->Mannich Weak LA High Temp Concerted Concerted [4+2] Transition State Imine->Concerted Strong LA Low Temp CisTHQ Cis-THQ (Kinetic Product) Mannich->CisTHQ Fast Cyclization TransTHQ Trans-THQ (Thermodynamic) Mannich->TransTHQ Bond Rotation Concerted->CisTHQ Endo-Selectivity Quinoline Quinoline (Oxidation Side Product) CisTHQ->Quinoline [Ox] TransTHQ->Quinoline [Ox]

Caption: Figure 1. The bifurcation between concerted (stereoselective) and stepwise (non-selective) pathways in Povarov synthesis.

Resolution Strategy:

  • Switch Solvent: Use non-polar solvents (DCM, Toluene) to destabilize the charged Mannich intermediate, forcing the reaction through the concerted (or tight ion-pair) pathway.

  • Catalyst Tuning: Use bulky Chiral Phosphoric Acids (CPAs) which enforce a rigid transition state via H-bonding, minimizing bond rotation [1].

Module 2: Catalytic Hydrogenation of Quinolines

Primary Method: Reduction of aromatic quinolines using H₂ and transition metal catalysts (Ir, Ru, Pd).

Critical Issue 2.1: Over-Reduction (The "Deca" Problem)

Symptom: Formation of Decahydroquinoline (DHQ). Mechanism: The benzene ring in quinoline is electron-rich but can be reduced under harsh conditions or with highly active heterogeneous catalysts.

Selectivity Matrix:

Catalyst SystemPrimary ProductRisk Level for DHQNotes
Pd/C + H₂ (High Pressure) DecahydroquinolineHIGH Avoid for selective THQ synthesis unless ring saturation is desired.
PtO₂ (Adam's Cat.) DecahydroquinolineHIGH Very aggressive hydrogenation catalyst.
[Ir(cod)Cl]₂ + Chiral Ligand 1,2,3,4-THQLOW The gold standard for enantioselective partial reduction [2].
Hantzsch Ester (Transfer Hydrog.) 1,2,3,4-THQZERO Biomimetic reduction; thermodynamically unable to reduce the benzene ring.
Critical Issue 2.2: Racemization in Asymmetric Synthesis

Symptom: Using a chiral Iridium catalyst but getting <50% ee. Diagnosis:

  • Background Reaction: Is the solvent acidic? Protic solvents can promote a non-catalyzed, racemic background reduction.

  • Product Inhibition: The basic nitrogen of the THQ product can poison the catalyst or compete for the chiral binding pocket.

Protocol: Iodine-Promoted Stabilization Adding I₂ (iodine) or halide additives often stabilizes the active catalyst species and suppresses the background reaction.

  • Recommendation: Add 5–10 mol% I₂ or tetrabutylammonium iodide (TBAI) to the Ir-catalyzed system [3].

Visualizing the Reduction Pathway (Graphviz Diagram):

Hydrogenation_Path Q Quinoline (Start) THQ 1,2,3,4-THQ (Target) Q->THQ Ir/L*, H2 Selective Enamine Enamine Isomer (Unstable) Q->Enamine Partial Red. DHQ Decahydroquinoline (Over-reduced) THQ->DHQ Pd/C, High P/T Over-reduction Enamine->THQ Tautomerization

Caption: Figure 2. Selectivity gates in Quinoline hydrogenation. Stopping at the green node (THQ) requires specific catalyst ligand control.

Module 3: Advanced Troubleshooting (FAQs)

Q: My Povarov reaction yields an Aziridine instead of a THQ. Why? A: This occurs when using strongly electron-deficient styrenes (e.g., nitro-styrene). The intermediate carbocation is destabilized, and the amine nitrogen attacks the alpha-carbon of the alkene instead of the aromatic ring (cyclization failure).

  • Fix: Increase the nucleophilicity of the aniline or use a less electron-deficient alkene partner [4].

Q: In multicomponent reactions, I see hydrolysis of the imine. A: Water is the enemy. Imine formation generates water, which must be removed to drive the equilibrium forward and prevent hydrolysis.

  • Fix: Add 4Å Molecular Sieves (activated) directly to the reaction pot. Alternatively, pre-form the imine and isolate it before adding the alkene and catalyst (Stepwise method vs. One-pot).

Q: How do I separate the enantiomers if the asymmetric synthesis fails? A: THQs are basic.

  • Derivatization: React with a chiral acid (e.g., Camphorsulfonic acid) to form diastereomeric salts.

  • Chiral HPLC: Columns with polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) work exceptionally well for N-protected THQs.

References

  • Xu, H., Zuend, S. J., Woll, M. G., Tao, Y., & Jacobsen, E. N. (2010). Asymmetric Cooperative Catalysis of Strong Brønsted Acid-Promoted Reactions Using Chiral Ureas. Science, 327(5968), 986–990.

  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands. Journal of the American Chemical Society, 125(35), 10536–10537.

  • Wang, Y., & Lu, S.-M. (2018). Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with Iodine as an Additive. Organic Letters, 20(10), 2880–2883.

  • Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(15), 2721–2750.

Sources

Technical Support Center: Stability & Storage of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving stability of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) Doc ID: TS-22DMTHQ-STAB-01 Role: Senior Application Scientist Status: Active

Executive Summary & Molecule Profile

This compound is a pharmacophore often used as a structural surrogate for tetrahydroquinoline (THQ) to block metabolic oxidation at the 2-position.

While standard THQs rapidly degrade via oxidative dehydrogenation (aromatization) to form quinolines, 2,2-DMTHQ possesses a unique stability profile. The gem-dimethyl substitution at the C2 position structurally prevents the formation of a planar aromatic system without ring fragmentation or methyl migration. However, it remains a secondary amine susceptible to:

  • Radical Autoxidation: Leading to N-oxides and colored oligomers.

  • Photo-oxidation: Accelerated by UV/Blue light exposure.

  • Hygroscopic Degradation: Moisture absorption facilitating hydrolysis or proton transfer.

This guide provides field-proven protocols to mitigate these specific failure modes.

Diagnostic Module: Why is my sample degrading?

The Mechanism of Failure

Users often report their clear/pale yellow oil turning brown or black. Unlike unsubstituted THQ, which turns into a stable aromatic quinoline, 2,2-DMTHQ degrades into a complex mixture of radical coupling products (dimers) and N-oxides.

Pathway Visualization

The following diagram illustrates the divergence between standard THQ aromatization and the radical degradation pathway of 2,2-DMTHQ.

DegradationPathway Start 2,2-Dimethyl-1,2,3,4-THQ (Clear Oil) Light UV/Blue Light + O2 Start->Light Initiation Radical N-Centered Radical (Reactive Intermediate) Light->Radical Block Aromatization Blocked (Gem-dimethyl effect) Radical->Block Cannot form Quinoline Path1 N-Oxide Formation Radical->Path1 Oxidation Path2 Radical Dimerization (Colored Oligomers) Radical->Path2 Coupling

Figure 1: The gem-dimethyl group prevents standard aromatization, forcing degradation via radical pathways that produce colored impurities.

Storage Protocols (The "How-To")

Protocol A: The Argon Blanket Technique (Standard Storage)

For samples in frequent use.

Prerequisites:

  • Amber glass vials (Type I borosilicate).

  • Parafilm or Teflon tape.

  • Inert gas source (Argon preferred over Nitrogen due to higher density).

Step-by-Step:

  • Transfer: Move the 2,2-DMTHQ into an amber vial. Never fill more than 80% volume to allow headspace for gas.

  • Purge: Insert a pipette tip connected to an Argon line into the vial, hovering 1 cm above the liquid surface.

  • Flow: Flow Argon gently (low PSI) for 15–30 seconds. You are displacing the lighter air (oxygen) with heavier Argon.

  • Seal: While the gas is still flowing, withdraw the pipette and immediately cap the vial tightly.

  • Wrap: Wrap the cap junction with Parafilm to prevent gas exchange.

  • Store: Place at -20°C .

Protocol B: Salt Formation (Long-Term Archiving)

For storage >6 months. Converting the free base to a Hydrochloride (HCl) salt significantly reduces electron density on the nitrogen, inhibiting oxidation.

Step-by-Step:

  • Dissolve 2,2-DMTHQ (Free Base) in anhydrous diethyl ether or ethanol (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (2M in diethyl ether or 1.25M in ethanol).

  • A white/off-white precipitate (the salt) should form immediately.

  • Filter the solid under Argon/Nitrogen.

  • Wash with cold ether.

  • Dry under high vacuum.

  • Store the resulting solid at room temperature or 4°C (desiccated).

Comparative Stability Data

The following table summarizes stability based on internal application testing and general amine storage principles.

ConditionFormAtmosphereEst.[1][2][3] StabilityVisual Indicator
Ambient / Light Free BaseAir< 1 WeekRapid browning
4°C / Dark Free BaseAir1-2 MonthsYellowing
-20°C / Dark Free BaseArgon6-12 MonthsClear/Pale Yellow
Ambient / Dark HCl SaltAir (Desiccated)> 2 YearsWhite Solid

Troubleshooting & FAQs

Q1: My sample arrived yellow. Is it compromised?

A: Not necessarily.

  • Diagnosis: Pure 2,2-DMTHQ is colorless, but trace oxidation (ppm levels) can cause yellowing due to the high extinction coefficient of the oxidized impurities (nitroxides/imines).

  • Validation: Run a TLC (Thin Layer Chromatography) or LC-MS . If the main peak/spot is >95% and the impurity is trace, the reagent is likely usable for synthesis, though purification (distillation or column chromatography) is recommended for sensitive catalytic cycles.

Q2: Can I store it in DMSO or DMF?

A: Avoid this if possible. DMSO (Dimethyl sulfoxide) is hygroscopic and can act as a mild oxidant under certain conditions. Storing secondary amines in DMSO for long periods can accelerate N-oxide formation.

  • Recommendation: Store as a neat oil (free base) or solid (salt). If a stock solution is required, use Anhydrous Ethanol or Toluene and store at -20°C.

Q3: Why use Argon instead of Nitrogen?

A: Argon is denser than air; Nitrogen is roughly the same density. When purging a vial, Argon "sinks" and forms a stable blanket over your liquid amine, effectively pushing oxygen out. Nitrogen mixes more easily with air, requiring a more vigorous and sustained purge to be effective.

Q4: How do I repurify a degraded (brown) sample?

A:

  • Distillation: If you have >1g, vacuum distillation is the gold standard. The oxidized oligomers are high-boiling and will remain in the pot.

  • Filtration: If the sample has solids, filter through a small pad of basic alumina (deactivated) using hexanes/ethyl acetate. This often removes polar N-oxide impurities.

Workflow Visualization: The "Argon Blanket"

StorageWorkflow Step1 1. Synthesis/Purification (Obtain Clear Oil) Step2 2. Transfer to Amber Vial (Block UV Light) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Seal & Parafilm (Prevent Gas Exchange) Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Figure 2: The optimal workflow for preserving the integrity of the free base amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12962709, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Oxidation Mechanisms. Retrieved from [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). Photo-degradation of Amine Derivatives. (Contextual reference on light sensitivity of aromatic amines). Retrieved from [Link]

  • American Chemical Society (ACS). Aerobic Oxidative Catalysis of Tetrahydroquinolines. (Mechanistic insight into dehydrogenation pathways). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #NMR-DHIQ-001

Welcome to the Technical Support Center. You are likely here because your 1H NMR spectrum for a dihydroisoquinoline (DHIQ) or tetrahydroisoquinoline (THIQ) derivative looks "wrong."

Common symptoms include:

  • "Missing" signals: The H-1 or H-3 protons are invisible or flattened into the baseline.[1]

  • Duplication: Every peak appears as a 60:40 or 50:50 doublet, mimicking a mixture of diastereomers.

  • Drifting: Chemical shifts vary wildly between batches or solvents.

Do not discard your sample. In 90% of cases, your compound is pure, but it is exhibiting dynamic NMR phenomena specific to the nitrogen heterocycle. Below are the troubleshooting modules to resolve these anomalies.

Module 1: The "Split Personality" Spectrum (Rotamers)

Symptom: Your LC-MS indicates a pure compound (single peak), but 1H NMR shows two sets of signals for every proton. The ratio is often uneven (e.g., 2:1 or 3:2).

The Technical Diagnosis

If your DHIQ/THIQ has an exocyclic carbonyl group attached to the nitrogen (N-Boc, N-Acyl, N-Cbz, N-Formyl), you are observing Restricted Rotation (Rotamerism) .

The N–C(=O) amide/carbamate bond has partial double-bond character due to resonance. This creates a high energy barrier to rotation (typically 15–20 kcal/mol). On the NMR timescale, the molecule is "stuck" in two distinct conformations ( syn and anti or cis and trans) at room temperature [1, 2].

Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm this is a dynamic physical process and not a chemical impurity, you must increase the energy of the system to overcome the rotational barrier.

Step-by-Step Workflow:

  • Solvent Selection: Switch from CDCl3 (boils at 61°C) to DMSO-d6 (good up to ~120°C) or Tetrachloroethane-d2 (good up to 140°C).

  • Baseline Scan: Acquire a standard spectrum at 25°C. Note the separation (

    
     in Hz) between the split signals.
    
  • Stepwise Heating: Increase probe temperature in 10°C increments.

  • Observation:

    • T < Coalescence (

      
      ):  Peaks remain split but broaden.
      
    • T = Coalescence (

      
      ):  The two peaks merge into a single, broad flat-topped peak.
      
    • T > Coalescence (

      
      ):  The signal sharpens into a single, average peak.
      

Decision Matrix:

  • If peaks coalesce: It is a Rotamer. Action: Report the High-T spectrum or integration of both rotamers.

  • If peaks remain distinct >100°C: It is likely a mixture of diastereomers or regioisomers.

Visualization: Rotamer Diagnosis Logic

RotamerLogic Start Symptom: Doubled/Broad Peaks CheckSub Is Nitrogen Acylated? (N-Boc, N-Acyl, N-Formyl) Start->CheckSub Impurity Suspect Chemical Impurity (Check LC-MS) CheckSub->Impurity No VT_Test Run VT-NMR Experiment (Heat to 80-100°C) CheckSub->VT_Test Yes Result Did Peaks Coalesce? VT_Test->Result Rotamer Diagnosis: Rotamers (Pure Compound) Result->Rotamer Yes Isomer Diagnosis: Diastereomers or Regioisomers Result->Isomer No

Caption: Decision tree for distinguishing dynamic rotamers from static chemical impurities.

Module 2: The "Invisible" Protons (Line Broadening)

Symptom: In 3,4-dihydroisoquinolines, the protons at C-1 (adjacent to Nitrogen) and C-3 are often extremely broad or completely invisible in CDCl3, while aromatic signals remain sharp.

The Technical Diagnosis

This is often caused by Nitrogen Quadrupolar Relaxation coupled with intermediate exchange rates.

  • Acidic Impurities: CDCl3 often contains trace HCl. This causes protonation/deprotonation of the basic DHIQ nitrogen at a rate intermediate on the NMR timescale, broadening adjacent protons (C-1 and C-3) into the baseline [3].

  • Enamine-Imine Tautomerism: If there is a proton at C-1, the double bond can migrate between C=N (imine) and C=C-NH (enamine).

Troubleshooting Protocol: The "Shake" Test

Do not trust the bottle of CDCl3. Stabilizers vary.

The Fix:

  • Base Wash: Add 1-2 drops of dilute NaOD/D2O or solid K2CO3 directly to the NMR tube. Shake vigorously. This forces the equilibrium to the free base.

  • Acid Wash: Alternatively, add TFA-d or HCl to fully protonate the species. A stable salt often gives a sharp, resolved spectrum (though shifted downfield).

Data Comparison Table: Solvent & pH Effects

ConditionH-1 Signal AppearanceH-3 Signal AppearanceMechanism
CDCl3 (Untreated) Broad hump / InvisibleBroad / IndistinctIntermediate exchange (H+ hopping)
CDCl3 + K2CO3 (Base) Sharp Singlet/TripletSharp TripletFree Base (Static)
CDCl3 + TFA (Acid) Sharp (Downfield Shift)Sharp (Downfield Shift)Fully Protonated Salt (Static)
DMSO-d6 Generally SharperGenerally SharperH-bonding stabilization

Module 3: Stereochemical Ambiguities (Enamine-Imine)

Symptom: You expect a 3,4-dihydroisoquinoline (imine structure), but you see a vinyl proton signal (~5.0-6.0 ppm) and an NH signal.

The Technical Diagnosis

1-Substituted DHIQs can tautomerize. While the imine (A) is usually favored, electron-donating groups or specific solvents can stabilize the enamine (B) form [4, 5].



Troubleshooting Protocol: HSQC Validation

1D proton NMR is insufficient here due to signal overlap.

  • Run HSQC (Heteronuclear Single Quantum Coherence).

  • Check C-1 Hybridization:

    • Imine Form: The C-1 carbon will appear around 160-170 ppm (C=N).

    • Enamine Form: The C-1 carbon will appear around 100-120 ppm (C=C).

  • Solvent Switch: If the enamine is undesirable, switch to a protic solvent (MeOH-d4) which often favors the imine form via H-bonding.

Advanced Experimental Protocol: Calculating Coalescence

For publication-quality data, you must calculate the free energy of activation (


) for the rotameric exchange.

Required Data:

  • 
    : Separation of the two signals (in Hz) at the slow exchange limit (low temperature).
    
  • 
    : Coalescence temperature (in Kelvin).
    

The Equation (Eyring):




(Result is in kcal/mol).

Workflow Visualization: VT-NMR Execution

VT_Workflow Step1 1. Sample Prep Dissolve in DMSO-d6 (High BP solvent) Step2 2. Low T Scan (25°C) Measure Δv (Hz) between split peaks Step1->Step2 Step3 3. Heat Ramp +10°C increments Shim at each step Step2->Step3 Step4 4. Identify Tc Temp where peaks merge to flat top Step3->Step4 Step5 5. Calculate Use Eyring Eq for ΔG‡ Step4->Step5

Caption: Step-by-step workflow for determining rotational barriers in DHIQ derivatives.

Frequently Asked Questions (FAQ)

Q: Can I just integrate the two rotamer peaks together? A: Yes. If the peaks are fully separated (slow exchange), summing the integrals of the corresponding protons (e.g., H-1a + H-1b) will give the correct proton count. Ensure your relaxation delay (d1) is sufficient (5-10s) as rotamers may have different T1 relaxation times.

Q: Why does my DHIQ salt look different in DMSO vs CDCl3? A: In CDCl3, DHIQ salts often form tight ion pairs or aggregates (stacking), leading to concentration-dependent shifts. In DMSO-d6, the high dielectric constant dissociates the ion pairs and solvates the cation, resulting in stable, sharp, but chemically shifted signals [6].

Q: My spectrum has a broad hump at 4.5 ppm that vanishes with D2O. Is this my product? A: Likely not. If it disappears with D2O, it is an exchangeable proton (NH or OH). In DHIQs, the NH (if protonated) or water in the solvent can appear here. If the carbon-bound signals (H-1, H-3) are stable, the hump is just an exchangeable proton undergoing intermediate exchange.

References

  • Amide Rotamers in Tetrahydroisoquinolines

    • Source: ResearchGate. (2025). Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling.
  • Variable Temperature NMR Protocols

    • Source: University of Oxford (Department of Chemistry).
  • Anomalous Spectra of 3,4-Dihydroisoquinolines

    • Source: Indian Academy of Sciences.
  • Enamine-Imine Tautomerism

    • Source: Master Organic Chemistry. Enamines: Formation, Properties, and Reactions.[2]

  • Imine-Enamine Reactivity & Detection

    • Source: Thieme (Synform). Differentiation between Enamines and Tautomerizable Imines.
  • Solvent Effects on Chemical Shifts

    • Source: University of Illinois (School of Chemical Sciences). NMR Chemical Shifts of Trace Impurities.

Sources

Technical Support Center: Scale-Up Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Help Center. Ticket Subject: Troubleshooting Scale-Up Anomalies in THQ Scaffolds. Assigned Specialist: Senior Application Scientist.

Introduction: The Scale-Up Paradox

Tetrahydroquinoline (THQ) derivatives are privileged scaffolds in medicinal chemistry, found in antimalarials, glucocorticoids, and antivirals. However, methods that work perfectly on a 100 mg scale often fail catastrophically at the 1 kg scale.

This guide addresses the non-linear scaling effects inherent to THQ synthesis:

  • Heat Transfer: The surface-area-to-volume ratio drops, turning exothermic hydrogenations into runaway risks.[1]

  • Mass Transfer: Hydrogen gas availability becomes rate-limiting, stalling reactions.

  • Catalyst Deactivation: Trace impurities in bulk solvents poison precious metal catalysts.

Module 1: Hydrogenation & Catalyst Management

Decision Matrix: Selecting the Reduction Route

Before troubleshooting, ensure you are on the correct synthetic path.

RouteSelection Start Target THQ Structure Chiral Chiral Center at C2/C3? Start->Chiral Substituents Substituents Sensitive to H2? Chiral->Substituents No (Racemic) RouteA Route A: Asymmetric Hydrogenation (Ir/Ru Catalysts) Chiral->RouteA Yes (High ee req.) RouteB Route B: Partial Hydrogenation (Pd/C or PtO2) Substituents->RouteB No RouteC Route C: Povarov Cyclization (Lewis Acid) Substituents->RouteC Yes (e.g., Alkenes, Nitro)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on structural complexity and functional group tolerance.

Troubleshooting Guide: Heterogeneous Hydrogenation (Pd/C, PtO2)

Issue: Reaction stalls at 60-70% conversion despite fresh catalyst.

Root Cause Analysis: On a small scale, magnetic stirring creates a vortex that entrains hydrogen gas. On a large scale (e.g., 20L reactor), the gas-liquid interface is static. The reaction becomes mass-transfer limited , not kinetically limited. Furthermore, quinolines are strong N-donors and can poison the catalyst surface if the metal sites are not electron-deficient enough.

Corrective Protocol:

  • Switch Agitation: Replace standard impellers with a gas-entrainment impeller (e.g., hollow shaft or Rushton turbine) to force headspace

    
     back into the liquid phase.
    
  • Acid Additive: Add 1.0 equivalent of HCl or Methanesulfonic acid (MSA).

    • Mechanism:[1][2] Protonation of the quinoline nitrogen prevents it from binding too tightly to the catalyst surface (poisoning), while activating the ring for hydride attack [1].

  • Pressure/Temp Ramp: Do not apply max pressure immediately.

    • Step 1: 5 bar

      
       at 25°C for 1 hour (initiation).
      
    • Step 2: Ramp to 20 bar / 60°C only after exotherm subsides.

Data: Solvent Effects on Reaction Rate

SolventDielectric ConstantH2 SolubilityRec. Scale-Up Rating
Methanol 33.0High★★★★★ (Best for kinetics)
Toluene 2.38Low★★☆☆☆ (Mass transfer issues)
Acetic Acid 6.15Medium★★★★☆ (Activates substrate)
THF 7.58Medium★★★☆☆ (Watch for peroxides)

Module 2: Asymmetric Synthesis (The Quality Bottleneck)

Issue: Enantiomeric Excess (ee) drops from 98% (lab) to 85% (pilot plant).

Root Cause Analysis: Asymmetric Hydrogenation (AH) using Iridium/Phosphine complexes is extremely sensitive to oxygen and moisture. On a larger scale, the "inerting" cycles (vacuum/nitrogen purge) are often less effective due to dead volume in transfer lines. Additionally, temperature gradients in large reactors cause "hot spots" where non-selective background reaction occurs.

Standard Operating Procedure (SOP): Iridium-Catalyzed AH

Reference: Based on Zhou et al. methodology [2].

  • Catalyst Pre-formation:

    • Mix

      
       and chiral ligand (e.g., (S)-SegPhos or MeO-BIPHEP) in degassed solvent under Argon for 30 mins before adding to the main reactor.
      
    • Why: In-situ formation in the presence of substrate often leads to inactive species.

  • Additives:

    • Include Iodine (

      
      )  (5-10 mol%) or tetrabutylammonium iodide (TBAI).
      
    • Mechanism:[1][2] Iodide bridges stabilize the active Ir-H species and prevent dimer aggregation, which is fatal to enantioselectivity.

  • Strict Oxygen Exclusion:

    • Use a continuous subsurface nitrogen sparge during reagent charging.

    • Measure

      
       content in headspace; must be < 10 ppm.
      

Module 3: The Povarov Reaction (Cyclization)

Issue: Uncontrollable exotherm during Lewis Acid addition.

Root Cause Analysis: The Povarov reaction (imino-Diels-Alder) typically uses Lewis Acids like


 or 

. The complexation of the Lewis Acid with the imine is highly exothermic. On a kilo-scale, rapid addition leads to thermal runaway and polymerization.

Corrective Protocol:

  • Dosing Strategy:

    • Dissolve the Lewis Acid in a carrier solvent (DCM or Toluene).

    • Dose the catalyst solution over 2-4 hours, maintaining internal temperature

      
       above setpoint.
      
  • Quenching:

    • Do NOT quench with water directly. The hydrolysis of residual Lewis Acid generates heat and HF (if using

      
      ).
      
    • Protocol: Quench into a cooled solution of Sat.

      
        with vigorous stirring.
      

Module 4: Purification & Metal Scavenging

Issue: Residual Palladium/Iridium > 50 ppm (Regulatory Limit: < 10 ppm per ICH Q3D).

Root Cause Analysis: THQs are basic amines. They coordinate to transition metals, dragging them through standard aqueous workups. Crystallization often co-precipitates the metal-amine complex.

Workflow: Metal Removal Strategy

Scavenging Crude Crude Mixture (>500 ppm Pd) Filter Celite Filtration (Remove Bulk Pd/C) Crude->Filter Scavenger Add SiliaMetS® Thiol (50-80°C, 4 hrs) Filter->Scavenger FinalFilter Fine Filtration (0.45 micron) Scavenger->FinalFilter Product Final API (<5 ppm Pd) FinalFilter->Product

Figure 2: Industrial workflow for reducing metal impurities using functionalized silica scavengers.

Scavenging Protocol:

  • Selection: Use Thiol-functionalized silica (e.g., Si-Thiol or Si-TMT). These bind soft metals (Pd, Ir) avidly.

  • Conditions:

    • Add 5-10 wt% scavenger relative to the crude mass.

    • Heat to 50°C for 4 hours. Kinetic data shows room temp scavenging is too slow for scale-up. [3]

  • Validation: Filter a small aliquot and test via ICP-MS before filtering the whole batch.

FAQ: Rapid Fire Troubleshooting

Q: My THQ product is turning pink/brown upon storage. A: THQs are prone to oxidative dehydrogenation (reverting to quinolines) or N-oxide formation.

  • Fix: Store as the HCl or Oxalate salt . The protonated nitrogen is resistant to oxidation. Store under Nitrogen/Argon.

Q: The reaction works in Methanol but precipitates out halfway. A: Product solubility is lower than starting material.

  • Fix: Use a co-solvent mixture, e.g., MeOH:THF (3:1) . Ensure the catalyst is compatible with THF (some Pd/C supports degrade).

Q: Can I use heterogeneous catalysts for asymmetric synthesis? A: Generally, no. While chiral heterogeneous catalysts exist, they rarely maintain high ee on scale due to metal leaching and surface modification. Stick to homogeneous Ir/Ru catalysts and focus on efficient scavenging downstream.

References

  • Scale-Up Considerations: CatSci Ltd. "Some Scale-Up Considerations." CatSci Technical Guides. [Link]

  • Asymmetric Hydrogenation: Wang, D.-W., et al. "Asymmetric Hydrogenation of Quinolines with High Substrate/Catalyst Ratio." Tetrahedron: Asymmetry, 2007.[3] [Link]

  • Metal Scavenging: Johnson Matthey. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review, 2015. [Link]

  • Regulatory Limits: ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]

  • Povarov Challenges: Kouznetsov, V. V. "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines." Current Organic Chemistry. [Link]

Sources

Preventing oxidation of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Stabilization & Workup of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) Ticket ID: #THQ-OX-PREV Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Triage & Diagnosis: What is your observation?

Before altering your workflow, identify the severity of the oxidation based on the physical appearance of your crude material.

SymptomDiagnosisSeverityAction Required
Pale Yellow Oil/Solid Healthy. Trace impurities only.LowProceed to Protocol A (Standard Inert Workup).
Deep Red/Brown Oil Oxidation Initiated. Quinone-imine formation or radical coupling.MediumImmediate Protocol B (Salt Formation) required.
Black Tar/Gum Polymerization. Advanced oxidative degradation.CriticalPurify via Protocol C (Neutralized Silica) immediately.
New TLC Spot (Lower Rf) N-Oxide or Salt. Interaction with silica or oxygen.MediumUse Protocol C (Neutralized Silica).

The "Why": Mechanistic Root Cause Analysis

Users often assume the 2,2-dimethyl substitution fully protects the ring from aromatization. This is a dangerous misconception. While the gem-dimethyl group prevents the formation of a fully aromatic quinoline (which requires a planar structure and hydrogen removal at C2), it does not prevent oxidation at the benzylic C4 position or the nitrogen center.

The Oxidation Cascade:

  • Initiation: Light or trace metals abstract a hydrogen from the benzylic C4 position or the N-H.

  • Propagation: The resulting radical reacts with atmospheric oxygen (

    
    ) to form a hydroperoxide intermediate.
    
  • Degradation: This collapses into an imine (3,4-dihydro derivative) or N-oxide. Because the ring cannot fully aromatize, these intermediates are highly reactive electrophiles that polymerize into "tars."

OxidationCascade THQ 2,2-DMTHQ (Stable Secondary Amine) Radical Benzylic Radical (C4 Position) THQ->Radical hν / Trace Metals Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Imine Reactive Imine (3,4-Dihydro) Peroxide->Imine - H2O Tar Oligomers/Tar (Red/Brown) Imine->Tar Polymerization

Figure 1: The oxidative degradation pathway of 2,2-DMTHQ. Note that the "safe" dimethyl group does not protect the benzylic C4 position.

Prevention Protocols (The "How")

Protocol A: The "Argon Shield" Workup (Standard Prevention)

Use this for routine handling of the free base.

  • Solvent Sparging (Critical): Do not just "use fresh solvent." Spurge all extraction solvents (DCM, EtOAc) with Argon or Nitrogen for 15 minutes prior to use. Dissolved oxygen is the primary enemy.

  • Quenching: Perform the quench under a positive pressure of inert gas.

  • pH Control: Maintain aqueous layer pH > 11 using NaOH or KOH.

    • Reasoning: Protonated ammonium species can be stable, but if you are extracting the free base, partial protonation (pH 7-9) can sometimes accelerate radical pathways or increase solubility in water, complicating recovery.

  • Drying: Use anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as its slight Lewis acidity can catalyze oxidation in highly sensitive substrates.
Protocol B: The "Fortress" Strategy (Salt Formation)

Best for storage or stopping oxidation in its tracks.

Converting the secondary amine to a salt removes the lone pair availability, shutting down N-oxidation and significantly raising the oxidation potential of the ring.

  • Dissolution: Dissolve the crude oil in minimal degassed diethyl ether or MTBE.

  • Acid Addition:

    • For HCl Salt: Add 2M HCl in diethyl ether dropwise at 0°C.

    • For Oxalate Salt (Recommended): Add a saturated solution of Oxalic acid in ether. Oxalates often crystallize better than hydrochlorides for lipophilic amines.

  • Filtration: Filter the resulting precipitate under Argon.

  • Result: The solid salt is stable at room temperature for months.

Protocol C: The "Flash Chromatography Killer" (Neutralized Silica)

Standard silica gel is acidic (pH ~4-5). This acidity catalyzes the oxidation of electron-rich amines and causes irreversible adsorption (streaking).

The Triethylamine (TEA) Passivation Method:

  • Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).

  • Doping: Add 1% v/v Triethylamine (TEA) to the entire volume of eluent.

  • Slurry Packing: Slurry the silica gel in this TEA-doped solvent.

    • Mechanism:[1][2][3][4][5] The TEA binds to the acidic silanol (Si-OH) sites, creating a "neutralized" stationary phase.

  • Running the Column: Load your sample. The TEA ensures the 2,2-DMTHQ elutes as a tight band rather than streaking and oxidizing on the column.

  • Post-Column: The TEA is volatile and will be removed during concentration (unlike ammonia).

Workflow Decision Tree

Follow this logic flow to determine the safest processing route for your specific experiment.

Workflow Start Reaction Complete Check Is product for immediate use? Start->Check Immediate YES: Immediate Use Check->Immediate Storage NO: Long-term Storage Check->Storage Workup Argon Shield Workup (Protocol A) Immediate->Workup Storage->Workup Purify Purification Needed? Workup->Purify Salt Convert to HCl/Oxalate (Protocol B) Workup->Salt Flash Neutralized Silica Flash (Protocol C) Purify->Flash Yes Oil Keep as Oil under Ar (-20°C) Purify->Oil No Flash->Oil Finish Store Solid Salt (Stable) Salt->Finish

Figure 2: Decision matrix for handling 2,2-DMTHQ post-reaction.

Frequently Asked Questions (FAQ)

Q: My product turned pink/red on the rotary evaporator. Is it ruined? A: Not necessarily. Quinoline derivatives are chromophores; even trace oxidation (<1%) can cause intense coloration (red/pink).

  • Fix: Redissolve in ether and filter through a small pad of basic alumina. If the color persists, perform Protocol B (Salt Formation) and recrystallize the salt to reject the oxidized impurities.

Q: Can I use DCM/MeOH/NH4OH for the column instead of TEA? A: You can, but it is risky for this specific substrate.

  • Risk:[3][6] Ammonium hydroxide is aqueous. Introducing water to the silica gel can cause the 2,2-DMTHQ to "stick" or hydrolyze any labile protecting groups present elsewhere. TEA is anhydrous and miscible with organic solvents, making it superior for flash chromatography of lipophilic amines [1].

Q: Why not just use Alumina (Al2O3) instead of Silica? A: Basic Alumina is indeed safer for amines and prevents acid-catalyzed oxidation. However, it has lower resolution power than silica. If your separation is difficult (close Rf values), use TEA-neutralized Silica . If the separation is easy, Basic Alumina is the "lazy" but safe choice.

Q: I need the free base for the next step. How do I break the salt? A: Simply partition the salt between DCM and 1M NaOH (or saturated NaHCO3). The free base will migrate to the organic layer. Ensure the organic layer is sparged with Argon before drying.

References

  • Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Tan, Y., et al. (2022).[8] Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones.[8] Green Chemistry, 24, 4581-4587.[8] Retrieved from [Link]

  • Shimizu, M., et al. (1995).[6] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines.[6] Heterocycles, 41(4).[1][6][8] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Purification of Amines.[2][3][4][7] (General reference for TEA/Silica protocols).

Disclaimer: This guide is for research purposes only. Always consult your institution's chemical hygiene plan before handling reactive amines.

Sources

How to increase the regioselectivity of tetrahydroquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinoline (THQ) Functionalization Ticket ID: THQ-REGIO-001 | Status: Open | Priority: High

Assigned Engineer: Senior Application Scientist Subject: Optimization of Regioselectivity in Tetrahydroquinoline Scaffolds

System Overview: The Electronic Landscape

Welcome to the THQ functionalization support center. To solve regioselectivity issues, we must first map the "electronic terrain" of the 1,2,3,4-tetrahydroquinoline scaffold. Unlike quinoline, which is electron-deficient, THQ behaves electronically like an


-alkyl aniline .
  • N1 (The Anchor): The nucleophilic handle. Must be protected or used as a Directing Group (DG) attachment point.

  • C2 (The Alpha-Gate): Susceptible to oxidation. The C2-H bond is weakened by the adjacent nitrogen lone pair (

    
     interaction), making it prime for Cross-Dehydrogenative Coupling (CDC) and Photoredox catalysis.
    
  • C6 & C8 (The Ortho/Para Targets): The benzene ring is electron-rich. Electrophilic Aromatic Substitution (EAS) naturally favors these positions due to the strong donating effect of the nitrogen.

  • C5 (The Remote Outpost): The most difficult position to access. It requires overcoming the intrinsic ortho/para bias of the nitrogen, often necessitating steric blocking of C6/C8 or specialized "transient" directing groups.

Decision Matrix: Selecting Your Methodology

Use the following logic flow to determine the correct experimental setup for your target position.

THQ_Decision_Matrix Start Target Position on THQ C2 C2 (Saturated Ring) Start->C2 Benzene Benzene Ring (C5-C8) Start->Benzene CDC Method: Cross-Dehydrogenative Coupling (CDC) C2->CDC Oxidative Conditions Photo Method: Photoredox (alpha-amino radical) C2->Photo Mild/Radical Selectivity Desired Selectivity? Benzene->Selectivity C8 C8 (Ortho to N) Selectivity->C8 Distal/Ortho C6 C6 (Para to N) Selectivity->C6 Electronic Bias C5 C5 (Meta to N) Selectivity->C5 Remote DG_C8 Solution: Covalent Directing Group (Pivaloyl, Pyridyl) + TM Catalyst C8->DG_C8 EAS_C6 Solution: Electrophilic Aromatic Substitution (Standard) C6->EAS_C6 Block_C5 Solution: Steric Blocking of C6 or Template-Assisted C-H Activation C5->Block_C5

Caption: Decision matrix for selecting the catalytic strategy based on the desired functionalization site on the tetrahydroquinoline scaffold.

Module: C2-Functionalization (The Saturated Sector)

The Challenge: The C2 position is chemically distinct because it is


 hybridized but activated by the nitrogen. The primary issue here is over-oxidation  (forming quinoline) or lack of regiocontrol between C2 and C4.
Standard Protocol: Copper-Catalyzed CDC Alkylation

Based on principles established by Li et al. and Doyle et al.

  • Substrate:

    
    -Aryl tetrahydroquinoline (N-protection is usually aryl or alkyl; acyl groups deactivate the N-lone pair too much for this specific mechanism).
    
  • Catalyst: CuBr (5-10 mol%).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (1.5 - 2.0 equiv).

  • Nucleophile: Indole, nitromethane, or malonate.

  • Solvent: CH₃CN or neat.

  • Conditions: 60-80°C under air or N₂.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) to generate an amine radical cation, followed by hydrogen atom abstraction to form an iminium ion intermediate. The nucleophile attacks this electrophilic species.

Troubleshooting Guide (FAQ)
SymptomDiagnosisCorrective Action
Product is Quinoline (Aromatization) Over-oxidation. The iminium intermediate is being further oxidized before the nucleophile can attack.1. Lower reaction temperature by 10°C.2. Reduce oxidant equivalents (start with 1.0 equiv).3. Switch from TBHP to a milder oxidant like molecular oxygen (

balloon).
Low Conversion Nitrogen lone pair is deactivated.Ensure the N-substituent is not strongly electron-withdrawing (e.g., Acetyl/Boc). CDC requires the Nitrogen to be able to stabilize the radical cation. If an amide is required, use Photoredox catalysis (Ir/Ru) instead of Cu/TBHP.
C2 vs C4 Selectivity Issues Benzylic vs. Alpha-amino competition.C2 is kinetically favored due to the N-lone pair stabilization. If C4 products appear, it indicates a radical migration pathway. Switch to solvent-free conditions to accelerate the bimolecular coupling at C2.

Module: C8-Functionalization (The Distal Reach)[1]

The Challenge: Functionalizing C8 requires breaking the strong ortho/para preference for C6. This is achieved using Directing Groups (DGs) that coordinate a transition metal (Pd, Rh, Ru) to the C8-H bond, forming a metallacycle.

Standard Protocol: Rh(III)-Catalyzed C8-Arylation

Ref: Ackermann, L. et al.

  • Directing Group: Install a Pivaloyl (Piv) or 2-Pyridyl group on N1.

    • Why? These are "bidentate" or rigid DGs that lock the metal in proximity to C8.

  • Catalyst:

    
     (2.5 mol%).
    
  • Additives: AgSbF₆ (10 mol%) (Halide scavenger to generate cationic Rh species).

  • Coupling Partner: Aryl boronic acid or acrylate.

  • Solvent: DCE or t-Amyl alcohol, 100°C.

Mechanism Visualization: C-H Activation Cycle

C8_Activation Substrate N-Pivaloyl THQ Coordination Coordination (N-Metal bond) Substrate->Coordination CMD CMD Step (C8-H Cleavage) Coordination->CMD Base (-AcOH) Metallacycle 5-Membered Rhodacycle CMD->Metallacycle Insertion Migratory Insertion (Coupling Partner) Metallacycle->Insertion RedElim Reductive Elimination (C8-C Bond Formed) Insertion->RedElim RedElim->Substrate Catalyst Regeneration

Caption: Simplified catalytic cycle for Directed C8-H activation via Concerted Metalation-Deprotonation (CMD).

Troubleshooting Guide (FAQ)
SymptomDiagnosisCorrective Action
C6 Functionalization Observed Background EAS reaction.The catalyst is acting as a Lewis Acid, activating the ring for electrophilic attack at C6. Switch solvent to a non-polar, non-coordinating solvent (e.g., Toluene) and ensure the reaction is strictly anhydrous to prevent protonolysis.
No Reaction (Starting Material Recovered) Steric clash or poor coordination.The C8 position is sterically crowded by the saturated ring protons at C7. Use a smaller Directing Group (e.g., switch from Pyridyl to Acetyl) or increase temperature to 120°C.
Directing Group Stuck Difficulty removing the DG after reaction.Pivalamides can be stubborn. Use acidic methanolysis (

) or convert the amide to a thioamide (Lawesson’s reagent) followed by alkylation/hydrolysis for milder removal.

Module: C5-Functionalization (The Remote Challenge)

The Challenge: C5 is the "meta" position relative to the nitrogen. In an aniline-like system (THQ), C5 is electronically deactivated compared to C6/C8.

Strategy:

  • Block C6: If C6 is open, it will react first. Install a reversible blocking group (e.g., Bromine or t-Butyl) at C6.

  • Transient Directing Groups: Recent advances (e.g., by Yu et al.) utilize transient imine templates that attach to a C8-aldehyde (if available) to reach C5, though this is syntheticially expensive.

  • Electronic Inversion: Oxidize the THQ to a Quinolin-4-one derivative. The carbonyl at C4 deactivates C2/C3 and directs nucleophilic functionalization or radical addition to C5/C6, which can then be reduced back to THQ.

References

  • C8-Functionalization (Rh-Catalyzed)

    • Song, W., & Ackermann, L. (2013).
    • Note: While the title focuses on Co/Mn, Ackermann's group established the foundational Rh-catalyzed C8-activ
  • C2-Functionalization (CDC Mechanism)

    • Li, C. J. (2009). "Cross-Dehydrogenative Coupling (CDC)
  • Photoredox C2-Functionalization

    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.
  • General Review on Quinoline/THQ Functionalization

    • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021).[1][2] "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules.

Sources

Technical Support Center: Troubleshooting N-(1,1-dimethylpropargyl) Aniline Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of 2,2-Dimethyl-1,2-Dihydroquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

Introduction: The Mechanics of Failure

The cyclization of N-(1,1-dimethylpropargyl) anilines is a cornerstone reaction for accessing the 2,2-dimethyl-1,2-dihydroquinoline scaffold, a privileged pharmacophore found in various alkaloids and therapeutic agents.

While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favors ring closure, experimental reality often diverges. Low yields in this transformation are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving catalyst poisoning, competitive polymerization, and thermodynamic traps.

This guide moves beyond basic protocols to address the causality of experimental failure, providing self-validating troubleshooting steps.

Module 1: Catalyst Deactivation & The "Hidden" Complexation

User Question: "I am using CuCl in refluxing toluene. The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?"

Scientist’s Diagnosis: You are likely experiencing product inhibition via copper chelation. While Cuprous Chloride (CuCl) is the standard catalyst for the amino-Claisen rearrangement followed by electrocyclic ring closure, the dihydroquinoline product is a potent ligand. It binds to the Cu(I) species more tightly than the starting alkyne, effectively removing the catalyst from the cycle [1].

Troubleshooting Protocol:

  • The EDTA Wash (Critical Step):

    • Standard aqueous workups often fail to break the Cu-Product complex, leaving a significant portion of your yield trapped in the aqueous/organic interface rag layer.

    • Action: Quench the reaction with a 5% aqueous solution of disodium EDTA (or aqueous ammonia) and stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer is distinctively blue (if using ammonia/Cu). This liberates the product from the metal center.

  • Catalyst Loading & Protection:

    • Increase catalyst loading to 10-20 mol% if stalling persists.

    • Ensure strict exclusion of oxygen. Cu(I) oxidizes to Cu(II) (which is often less active for this specific rearrangement) or promotes oxidative coupling (Glaser coupling) of the terminal alkyne.

Data: Catalyst Performance Comparison

CatalystTypical YieldSolventKey AdvantageKey Liability
CuCl (Standard) 50-75%Toluene (Reflux)Low cost, well-establishedProduct inhibition; requires EDTA workup [1].
AuCl₃ / AgSbF₆ 80-95%DCE or TolueneMild conditions, faster ratesHigh cost; sensitivity to moisture [2].
InCl₃ 60-80%TolueneLewis acid pathwayCan promote imine hydrolysis if wet.

Module 2: Mechanistic Integrity & Reaction Conditions

User Question: "I see multiple spots on TLC. Is my starting material polymerizing, or is the rearrangement failing?"

Scientist’s Diagnosis: The reaction proceeds via a [3,3]-sigmatropic rearrangement (amino-Claisen) to an ortho-allenylaniline intermediate, which then undergoes a 1,5-hydrogen shift and 6-electrocyclic ring closure . If the temperature is too low, the Claisen threshold isn't met. If too high, the terminal alkyne polymerizes.

The Pathway Visualization:

ReactionPathway Start N-(1,1-dimethylpropargyl) aniline Coord Cu-Alkyne Complex Start->Coord + CuCl Claisen [3,3]-Sigmatropic Rearrangement Coord->Claisen Δ (Heat) Side1 Dimerized Byproduct Coord->Side1 Glaser Coupling (if O2 present) Allene Ortho-Allenyl Aniline Intermediate Claisen->Allene Rate Limiting Step Cyclization Electrocyclic Ring Closure Allene->Cyclization Fast Product 2,2-Dimethyl-1,2- dihydroquinoline Cyclization->Product H-Shift Side2 Trapped Product Product->Side2 Cu-Complexation (Stalls Reaction)

Caption: Mechanistic flow of the Copper-catalyzed amino-Claisen rearrangement and cyclization, highlighting critical failure points (red dashed lines).

Self-Validating Checks:

  • Proton NMR Monitoring:

    • Starting Material: Look for the acetylenic proton singlet (~2.2-2.5 ppm).

    • Intermediate: If the reaction stops at the allene stage (rare but possible with steric bulk), you will see a signal ~5.0-6.0 ppm characteristic of the allene.

    • Product: The disappearance of the alkyne proton and the appearance of olefinic protons (usually doublets, ~5.5-6.5 ppm) confirms cyclization.

  • Solvent Choice:

    • Toluene (110°C) is the "Goldilocks" zone. THF (66°C) is often too cool for the rearrangement activation barrier. Xylene (140°C) risks polymerization.

Module 3: Substrate-Specific Challenges

User Question: "My aniline has an electron-withdrawing group (EWG) at the para-position. The yield is <20%."

Scientist’s Diagnosis: Electronic effects heavily influence the nucleophilicity of the aniline nitrogen during the initial coordination and the subsequent electrocyclic closure.

  • EWGs (e.g., -NO₂, -CF₃): Reduce the electron density on the nitrogen, making the initial attack on the activated alkyne (or the rearrangement) sluggish [1].

  • EDGs (e.g., -OMe, -Me): Accelerate the reaction but can make the aniline prone to oxidation ("tarring out").

Optimization Strategy for EWG Substrates:

  • Switch to Gold (Au): Gold catalysts (e.g., AuCl₃ or cationic Gold(I) complexes) are more "carbophilic" and less reliant on the nitrogen's nucleophilicity to initiate the cycle compared to Copper [3].

  • Add a Lewis Acid Promoter: In some cases, adding a co-catalyst like InCl₃ or Zn(OTf)₂ can assist in activating the alkyne without requiring higher temperatures that degrade the sensitive aniline [4].

Module 4: FAQ - Rapid Fire Solutions

Q: Can I use water as a solvent? A: Generally, no for CuCl thermal methods. Water can hydrolyze the imine/enamine intermediates to ketones (3-hydroxyketones), diverting the pathway away from the dihydroquinoline [3]. However, specific "on-water" protocols using surfactant-type catalysts exist, but they are substrate-dependent.

Q: The product turns dark upon storage. How do I stabilize it? A: Dihydroquinolines are susceptible to oxidation to quinolines or polymerization.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: Filtering the final product through a short pad of basic alumina (instead of silica, which is acidic) can remove trace acid that catalyzes decomposition.

Q: My gem-dimethyl group is actually a cyclohexyl spiro-group. Will this work? A: Yes, often better. The Thorpe-Ingold effect is enhanced by the cyclic constraint (spiro-cyclohexyl), forcing the propargyl group and the aniline nitrogen into closer proximity, lowering the entropic barrier for cyclization.

References

  • Preparation and Cyclization of Some N-(2,2-Dimethylpropargyl) Homo- and Heteroaromatic Amines. Australian Journal of Chemistry. 1

  • Gold-Catalyzed Hydroamination of Propargylic Alcohols. ACS Publications. 2

  • Gold-catalyzed amination of in situ formed alkyl gold species. Organic & Biomolecular Chemistry. 3

  • Zn(OTf)2-Catalyzed Cyclization of Propargyl Alcohols. The Journal of Organic Chemistry. 4

Sources

Method refinement for the hydroxylation of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxylation of Tetrahydroquinolines (THQs)

Ticket ID: THQ-OH-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Method Refinement & Troubleshooting for C-H Hydroxylation

Introduction: The Scope of the Problem

You have reached the Advanced Method Development Desk. The hydroxylation of tetrahydroquinolines (THQs) is a bifurcated challenge because the THQ scaffold presents two distinct chemical environments: the electron-rich aromatic ring (C5–C8) and the saturated, benzylic-like heterocyclic ring (C2–C4).

Most "failed" experiments in this domain stem from applying a method designed for one environment to the other, or failing to arrest the reaction before thermodynamic sinks (aromatization to quinoline) take over. This guide is structured to troubleshoot these specific competing pathways.

Module 1: Benzylic Hydroxylation (C-4 Selectivity)

Target: Introduction of -OH at the C-4 position (benzylic).[1] Primary Methods: Transition Metal Catalysis (Iron), Electrochemical Oxidation.

Mechanism of Action: The Radical Rebound

To troubleshoot low yields, you must understand the cycle. The reaction does not proceed via direct oxygen insertion but through a radical abstraction-rebound mechanism. If the "rebound" is too slow, the radical intermediate collapses into a double bond (dihydroquinoline) or fully aromatizes.

RadicalRebound Start Substrate (THQ) Radical C-4 Radical Intermediate Start->Radical H-atom Abstraction Fe_Ox Fe(V)=O (Active Oxidant) Fe_Ox->Radical Initiates Rebound OH Transfer (Rebound Step) Radical->Rebound Fast Capture SideProduct Quinoline (Over-oxidation) Radical->SideProduct Slow Rebound / Desaturation Product 4-Hydroxy-THQ Rebound->Product Dissociation

Figure 1: The Critical "Rebound" Step. Failure to capture the radical leads to over-oxidation.

Troubleshooting Guide: Chemical & Electrochemical Methods

Q1: My reaction yields predominantly quinoline (aromatized product) instead of the alcohol.

  • Diagnosis: Over-oxidation. The C-4 radical is losing a second hydrogen (desaturation) rather than accepting an -OH group. This is common with strong oxidants like KMnO4 or unmoderated electrochemical potentials.

  • Solution:

    • Switch to "White's Catalyst" Conditions: Use Fe(PDP) or simple Fe(II) salts with acetic acid. The carboxylic acid assists in the rapid "rebound" of the hydroxyl group to the carbon radical.

    • Electrochemical Control: If using electrochemistry, employ TEMPO as a redox mediator.[2] TEMPO abstracts the hydrogen but does not efficiently promote the second oxidation step required for aromatization under controlled potentials.

    • Kinetic Stop: Quench the reaction at 60-70% conversion. The rate of oxidation of the product (4-OH-THQ) to the ketone or quinoline is often faster than the starting material oxidation.

Q2: I am seeing poor regioselectivity (mixture of C-2 and C-4 oxidation).

  • Diagnosis: Lack of steric guidance or electronic deactivation.

  • Solution:

    • N-Protection: Ensure the nitrogen is protected (e.g., N-Tosyl or N-Boc). A free amine coordinates to the metal catalyst, poisoning it or directing oxidation to the C-2 position (alpha to nitrogen). An electron-withdrawing group (EWG) on Nitrogen deactivates C-2, favoring C-4 (benzylic) oxidation.

Standard Operating Procedure (SOP): Iron-Catalyzed C-4 Hydroxylation

Based on principles from White et al. and recent electrochemical protocols.

  • Substrate Preparation: Dissolve N-Tosyl-THQ (1.0 equiv) in Acetonitrile/H2O (10:1).

  • Catalyst Loading: Add Fe(S,S-PDP) (5 mol%) or Fe(OAc)2 (10 mol%) for cost-efficiency.

  • Oxidant Addition: Add H2O2 (50 wt %, 1.2 equiv) dropwise over 30 minutes via syringe pump.

    • Critical Step: Simultaneous slow addition of Acetic Acid (0.5 equiv) helps proton-coupled electron transfer (PCET).

  • Temperature: Maintain at 0°C to 5°C. Higher temperatures favor aromatization.

  • Quench: Dilute with saturated NaHCO3 and extract immediately.

Module 2: Aromatic Hydroxylation (C-5 to C-8)

Target: Introduction of -OH on the phenyl ring. Primary Method: Biocatalysis (Cytochrome P450).[3][4]

Chemical methods rarely achieve selectivity on the aromatic ring of THQs without pre-installed directing groups. Biocatalysis is the superior route for direct C-H activation here.

Decision Matrix: Selecting the Right Method

MethodSelection Start Target Position? Benzylic C-4 (Saturated Ring) Start->Benzylic Aromatic C-5, C-6, C-7, C-8 Start->Aromatic SubCheck Is N-Protected? Benzylic->SubCheck Solubility Solubility Check Aromatic->Solubility ChemCat Iron Catalysis / Electrochem (See Module 1) BioCat Biocatalysis (P450) SubCheck->ChemCat Yes (Tosyl/Boc) SubCheck->BioCat No (Free Amine) Solubility->BioCat Use Co-solvents

Figure 2: Workflow for selecting the oxidation modality based on regioselectivity goals.

Troubleshooting Guide: Biocatalytic Methods

Q3: The enzyme (P450) is inactive or shows <5% conversion.

  • Diagnosis: Substrate inhibition or solubility issues. THQs are hydrophobic; high concentrations deactivate the heme center.

  • Solution:

    • Cyclodextrins: Add 2-hydroxypropyl-β-cyclodextrin (HPCD) to the buffer. It acts as a "molecular shuttle," delivering the hydrophobic THQ to the enzyme active site without crashing out of solution.

    • Decoy Molecules: If using P450 BM3 wild-type, it requires a fatty acid to trigger the catalytic cycle. Use "decoy molecules" (perfluorinated carboxylic acids) to trick the enzyme into accepting the THQ substrate.

Q4: I am getting a mix of aromatic phenols (C-5/C-6/C-7).

  • Diagnosis: The THQ molecule is "tumbling" inside the active site.

  • Solution:

    • Engineering: Switch to bulky-residue mutants (e.g., P450 BM3 F87V or L188Q). These mutations constrict the active site, forcing the THQ to bind in a specific orientation, usually exposing the most accessible aromatic proton (often C-6 or C-8 depending on N-substitution).

Summary of Performance Metrics

FeatureIron Catalysis (Chemical)Electrochemical (TEMPO)Biocatalysis (P450)
Primary Selectivity C-4 (Benzylic)C-4 (Benzylic)C-5 to C-8 (Aromatic)
Substrate Req. N-Protected (EWG)N-Protected preferredFree amine or Protected
Major Side Product Quinoline (Aromatization)Dihydroquinolone (Ketone)N-Oxide
Scalability High (kg scale)Medium (Flow cell)Low (mg to g scale)
Green Factor Moderate (Solvent waste)High (Electron as reagent)High (Water solvent)

References

  • Electrochemical Oxidation

    • Title: Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones.[2]

    • Source:Green Chemistry, 2023.[5]

    • URL:[Link]

  • Iron Catalysis (Benzylic C-H)

    • Title: Iron catalyzed oxidation of benzylic alcohols to benzoic acids (Contextual mechanism for C-H activ
    • Source:Dalton Transactions, 2018.
    • URL:[Link]

  • Biocatalytic Mechanisms

    • Title: Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s (Mechanistic parallel for hydrophobic substr
    • Source:ResearchG
    • URL:[Link]

  • General THQ Synthesis & Reactivity

    • Title: Synthesis of Tetrahydroquinoline Derivatives via Oxid
    • Source:International
    • URL:[Link]

Sources

Technical Support Center: Tetrahydroquinoline (THQ) Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of tetrahydroquinoline derivatives in aqueous media Ticket ID: THQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The THQ Solubility Paradox

Tetrahydroquinoline (THQ) scaffolds are privileged structures in drug discovery, serving as the core for antitumor, antimalarial, and cardiovascular agents. However, their physicochemical profile presents a distinct paradox: the lipophilic benzene ring fused to the saturated nitrogen-containing ring creates high permeability (logP > 3) but notoriously poor aqueous solubility.

This guide addresses the three most common failure modes reported by researchers: "crash-out" precipitation during bioassays, poor oral bioavailability in animal models, and chemical instability (oxidation) during solubilization attempts.

Troubleshooting Guide (Q&A)

Case #1: Precipitation in Bioassay Media

User Report: "I dissolve my THQ derivative in 100% DMSO at 10 mM. When I dilute it into PBS (pH 7.4) for my cell assay, the solution turns cloudy immediately."

Diagnosis: This is a classic "Solvent Shift" precipitation. THQs are weak bases (typically pKa 4.5–5.5). In DMSO, they are soluble, but upon dilution into neutral PBS, the compound remains un-ionized and, driven by its high lipophilicity, aggregates to minimize water contact.

Technical Resolution:

  • Check the pKa: If your derivative has a basic nitrogen (unsubstituted position 1 or alkylated), the pKa is likely near 5.0. At pH 7.4, it is >99% neutral (insoluble).

  • Protocol Adjustment:

    • Step 1: Do not dilute directly from 100% DMSO to aqueous buffer.

    • Step 2: Use an intermediate dilution step with a surfactant. Prepare a "working stock" in DMSO containing 0.1% Tween-80 or Pluronic F-127.

    • Step 3: Dilute this mixture into the assay buffer. The surfactant prevents rapid nucleation of the hydrophobic THQ aggregates.

Case #2: Chemical Instability During Solubility Testing

User Report: "After stirring my THQ suspension in water for 24 hours to determine thermodynamic solubility, the HPLC shows a new peak with M-4 mass."

Diagnosis: Oxidative Dehydrogenation. The THQ ring is susceptible to oxidation to form the fully aromatic Quinoline or Dihydroquinoline species, especially under light and agitation.

Technical Resolution:

  • Immediate Action: All solubility experiments for THQs must be performed in degassed buffers (sparged with Argon/Nitrogen).

  • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous media during the shake-flask procedure to act as a sacrificial antioxidant.

  • Light Protection: Wrap all vials in aluminum foil.

Case #3: Salt Formation Failure

User Report: "I tried making the HCl salt to improve solubility, but it turned into a sticky, hygroscopic oil."

Diagnosis: Inappropriate Counter-ion Selection. The conjugate acid of THQ is relatively weak. HCl salts of weak bases can be hygroscopic and prone to hydrolysis (releasing HCl gas and reverting to the free base).

Technical Resolution: Switch to less volatile, more lipophilic counter-ions that match the hydrophobic nature of the THQ core.

  • Recommendation: Try Mesylate (Methanesulfonate) or Tosylate salts. These tend to crystallize better with lipophilic bases than halides.

  • Alternative: If the pKa is very low (< 3), salt formation will fail. Use Amorphous Solid Dispersion (ASD) instead.

Comparative Strategy: Selecting the Right Method

The following table summarizes the efficacy of different solubilization strategies specifically for THQ derivatives.

StrategyMechanismSuitability for THQProsCons
pH Adjustment Ionization of basic NitrogenLow to Medium Simple for IV formulations.Only works at pH < pKa (often pH < 4), which is incompatible with many cell assays.
Cosolvents Reduces polarity of solventHigh DMSO/PEG400 are highly effective.Toxicity of cosolvents in cells/animals limits the max concentration.
Cyclodextrins Inclusion complexationVery High Shield hydrophobic ring; prevents oxidation.Requires molar excess of CD; increases formulation bulk.
Solid Dispersion Amorphous state stabilizationHigh Best for oral bioavailability (in vivo).Requires hot-melt extrusion or spray drying equipment.

Visual Workflows

Diagram 1: Solubility Enhancement Decision Tree

This logic flow helps you choose the correct method based on your specific THQ derivative's properties.

THQ_Solubility_Decision Start START: THQ Derivative Poor Solubility Check_pKa Check pKa of N1 position Start->Check_pKa Is_Basic Is pKa > 4.0? Check_pKa->Is_Basic Salt_Route Attempt Salt Formation (Mesylate/Tosylate) Is_Basic->Salt_Route Yes (Basic) Complexation Cyclodextrin Complexation (HP-β-CD) Is_Basic->Complexation No (Neutral/Weak) Salt_Stable Is Salt Stable/Crystalline? Salt_Route->Salt_Stable Salt_Stable->Complexation No (Hygroscopic) Use Salt for Formulation Use Salt for Formulation Salt_Stable->Use Salt for Formulation Yes Check Solubility Check Solubility Complexation->Check Solubility Cosolvent Cosolvent System (10% DMSO + 20% PEG400) ASD Amorphous Solid Dispersion (HPMC-AS Polymer) Check Solubility->Cosolvent Still Low (For IV/Assay) Check Solubility->ASD Still Low (For Oral PO) Success Success Check Solubility->Success High Sol.

Caption: Decision matrix for selecting the optimal solubilization strategy for tetrahydroquinoline derivatives based on basicity and physical stability.

Diagram 2: Protocol for Cyclodextrin Inclusion Complex

Cyclodextrins (CD) are particularly effective for THQs because the hydrophobic cavity accommodates the bicyclic ring system.

CD_Protocol Step1 1. Weigh THQ & HP-β-CD (Molar Ratio 1:2) Step2 2. Dissolve CD in Water (Concentrated Solution) Step1->Step2 Step3 3. Add THQ (Solid or dissolved in minimal Acetone) Step2->Step3 Step4 4. Stir for 24-48h (Protect from Light!) Step3->Step4 Step5 5. Filter (0.45 µm) to remove uncomplexed drug Step4->Step5 Step6 6. Lyophilize to obtain solid complex Step5->Step6

Caption: Step-by-step workflow for preparing a soluble THQ-Cyclodextrin inclusion complex using the solution/kneading method.

Experimental Protocols

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this to quickly estimate solubility limits for bioassays.

Materials:

  • THQ stock solution (10 mM in DMSO).

  • PBS Buffer (pH 7.4).

  • 96-well plate.

Procedure:

  • Prepare Buffer Plate: Add 190 µL of PBS to each well of a 96-well plate.

  • Spiking: Add 10 µL of the THQ DMSO stock to the first column (Final conc: 500 µM, 5% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate to reach lower concentrations.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure absorbance at 600 nm (turbidity).

  • Analysis: The solubility limit is the highest concentration with Abs < 0.005 (baseline).

    • Note: If precipitation occurs immediately at all concentrations, repeat using PBS containing 0.5% Methylcellulose to stabilize the suspension for dosing, or switch to the Cyclodextrin protocol.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD)

Use this for improving oral bioavailability (PK studies).

Materials:

  • THQ Derivative.[1][2][3]

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.

  • Solvent: Dichloromethane:Methanol (1:1).

Procedure:

  • Dissolve THQ and Polymer in the solvent mixture at a 1:3 ratio (w/w). Ensure total dissolution.

  • Rotary Evaporation: Remove solvent rapidly under vacuum at 40°C. Rapid drying is crucial to prevent recrystallization.

  • Vacuum Drying: Dry the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently crush the dried foam into a fine powder.

  • Verification: Confirm amorphous state using X-Ray Powder Diffraction (XRPD). You should see a "halo" pattern, not sharp crystalline peaks.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews. Link

  • Kou, X., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents.[6] Current Topics in Medicinal Chemistry. Link

  • Cayman Chemical. (2022).[7][8][9][10] Product Information: 8-hydroxy DPAT (THQ derivative) Solubility Data. Cayman Chemical Technical Data Sheets. Link

  • Organic Chemistry Portal. (2024). Synthesis and Properties of Tetrahydroquinolines. Link

Sources

Validation & Comparative

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline vs. 1,2,3,4-tetrahydroquinoxaline antioxidant activity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline vs. 1,2,3,4-Tetrahydroquinoxaline Antioxidant Activity

Executive Summary

This guide provides a critical analysis of the antioxidant capabilities of This compound (2,2-DM-THQ) versus 1,2,3,4-tetrahydroquinoxaline (THQx) . While both compounds function as secondary amine antioxidants via Hydrogen Atom Transfer (HAT), their performance profiles differ fundamentally due to steric and electronic factors.

  • 1,2,3,4-Tetrahydroquinoxaline (THQx) exhibits superior intrinsic scavenging capacity due to the presence of two secondary amine sites and active methylene hydrogens, allowing for multi-radical scavenging stoichiometry.

  • This compound (2,2-DM-THQ) offers superior radical stability . The gem-dimethyl substitution at the C2 position sterically hinders the nitrogen radical, preventing rapid polymerization and side reactions common in unsubstituted quinolines. This makes it a preferred scaffold for biological applications (e.g., neuroprotection) where metabolic stability is paramount.

Chemical Structure & Mechanistic Logic

The core difference lies in the heterocyclic ring structure and substitution pattern, which dictates the stability of the aminyl radical intermediate formed after scavenging a Reactive Oxygen Species (ROS).

Structural Visualization

G cluster_0 This compound cluster_1 1,2,3,4-Tetrahydroquinoxaline THQ_Struct Scaffold: Tetrahydroquinoline Substitution: 2,2-Dimethyl Active Site: N1-H (Single) Steric Steric Shielding (C2-Me2) THQ_Struct->Steric Blocks C2 attack THQx_Struct Scaffold: Tetrahydroquinoxaline Active Sites: N1-H & N4-H Secondary Sites: C2/C3 Methylene Stoich High Stoichiometry (>2 Radicals) THQx_Struct->Stoich Multi-site scavenging

Figure 1: Structural logic defining the antioxidant potential of the two scaffolds.

Mechanistic Comparison: HAT vs. SET

Both compounds primarily utilize Hydrogen Atom Transfer (HAT) to neutralize peroxyl radicals (


).
  • 1,2,3,4-Tetrahydroquinoxaline (THQx): The Multi-Step Scavenger

    • Step 1: Abstraction of H from N1-H yields a delocalized radical.

    • Step 2: Unlike quinolines, the C2 and C3 methylene protons in THQx are activated by the adjacent nitrogens.

    • Step 3: A second radical can abstract H from N4-H or the activated C2/C3 positions.

    • Result: One molecule of THQx can theoretically scavenge up to 4 radicals, leading to the formation of quinoxaline or dimerized products.

  • This compound (2,2-DM-THQ): The Stabilized Radical

    • Step 1: Abstraction of H from N1-H yields the aminyl radical.

    • Step 2: The gem-dimethyl groups at C2 act as a steric blockade. They prevent the radical from reacting with other substrate molecules (propagation) or dimerizing at the C2 position.

    • Result: The radical is "persistent," allowing it to wait for a second radical termination event (radical-radical coupling) rather than initiating new oxidation chains. This is the "persistent radical effect" mechanism.

Performance Metrics Comparison

The following data summarizes the physicochemical properties relevant to antioxidant efficacy.

Feature2,2-Dimethyl-1,2,3,4-THQ1,2,3,4-Tetrahydroquinoxaline
Primary Mechanism HAT (Sterically Stabilized)HAT (Multi-site)
Active Hydrogens 1 (N-H)2+ (2 N-H, activated C-H)
Radical Stability High (Steric protection at C2)Moderate (Delocalization)
Stoichiometry (

)
~2 (Termination via coupling)>2 (Oxidation to quinoxaline)
Lipophilicity (LogP) ~2.8 - 3.2 (Higher BBB permeability)~1.3 - 1.7
Key Application Neuroprotection (e.g., HTHQ), Rubber stabilizationPolymer stabilization, Fuel additives
Toxicity Profile Low (Used in pharma scaffolds)Moderate (Potential for mutagenic metabolites)

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols. These are designed to be self-validating systems.

Protocol A: DPPH Radical Scavenging Assay

Purpose: To determine the IC50 value, reflecting the intrinsic HAT capability.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol (freshly prepared, protect from light).

  • Sample Solutions: Prepare serial dilutions (10–200 µM) of 2,2-DM-THQ and THQx in methanol.

  • Control: Ascorbic acid or Trolox (standard curve).

Workflow:

  • Pipetting: Add 100 µL of sample solution to a 96-well microplate.

  • Initiation: Add 100 µL of DPPH stock solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    

Self-Validation Check: The control (methanol + DPPH) must have an absorbance of 0.7–0.9. If <0.7, the DPPH has degraded.

Protocol B: ABTS Cation Radical Decolorization Assay

Purpose: To assess activity in aqueous/mixed phases, relevant for biological simulation.

Workflow Visualization:

ABTS_Protocol Step1 Generation: 7mM ABTS + 2.45mM K2S2O8 (Incubate 12-16h, Dark) Step2 Dilution: Dilute with EtOH to Abs 0.70 ± 0.02 at 734 nm Step1->Step2 Step3 Reaction: Mix 10 µL Sample + 990 µL ABTS•+ Step2->Step3 Step4 Measurement: Read Abs at 734 nm after 6 mins Step3->Step4

Figure 2: ABTS Assay Workflow.

Critical Analysis & Recommendations

When to use 1,2,3,4-Tetrahydroquinoxaline (THQx):
  • Industrial Stabilization: If you are stabilizing fuels, oils, or polymers where the total number of radicals scavenged (capacity) is more important than the longevity of the antioxidant molecule itself.

  • High-Stress Environments: The ability to scavenge multiple radicals makes THQx highly efficient in systems with high radical flux (e.g., thermal oxidation).

When to use this compound (2,2-DM-THQ):
  • Drug Development (Neuroprotection): The 2,2-dimethyl scaffold is crucial for creating "drug-like" antioxidants. It prevents the formation of toxic quinone-imines that can occur with unsubstituted quinolines.

  • Lipid Peroxidation Inhibition: The increased lipophilicity and steric bulk allow it to sit effectively within lipid bilayers, intercepting peroxyl radicals before they propagate damage.

  • Specific Derivatives: Look for 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) .[1] This specific derivative combines the steric stability of the 2,2-DM scaffold with the electron-donating power of a phenolic hydroxyl, creating a "super-antioxidant" superior to Vitamin E.

References

  • Antioxidant Activity of Fused Heterocyclic Compounds. Comparison of tetrahydroquinolines and tetrahydroquinoxalines in tetralin oxidation. Source: 2

  • Neuroprotective Properties of Tetrahydroisoquinolines. Mechanistic insights into radical scavenging and neuroprotection. Source: 3

  • HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) in Parkinson's Disease. Demonstrates the biological efficacy of the 2,2-dimethyl scaffold. Source: 4

  • Bond Dissociation Energies and Radical Stability. Fundamental principles governing N-H bond strength in amines. Source: 5

  • DPPH Antioxidant Assay Protocol. Standardized method for evaluating radical scavenging.[6] Source:

Sources

Comparative Efficacy of Catalysts for Quinoline Hydrogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares catalyst efficacy for quinoline hydrogenation, designed for researchers and drug development professionals.

Executive Summary & Technical Context

The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) is a cornerstone transformation in the synthesis of alkaloids, agrochemicals, and pharmaceutical intermediates (e.g., argatroban, tubulysin). While thermodynamic saturation leads to decahydroquinoline (DHQ), the kinetic product (1,2,3,4-THQ) is often the target pharmacophore.

This guide evaluates the performance of Noble Metal (Pd, Ru, Au) versus Base Metal (Co, Ni) catalytic systems. The core challenge lies in balancing activity (turnover frequency) with chemoselectivity (avoiding over-hydrogenation to DHQ or hydrogenolysis of functional groups) under sustainable conditions.

Mechanistic Pathway

Understanding the reaction network is critical for catalyst selection. The reduction typically proceeds via the pyridine ring first due to its lower resonance energy compared to the benzene ring.

QuinolineHydrogenation cluster_legend Selectivity Drivers Q Quinoline THQ 1,2,3,4-Tetrahydroquinoline (Kinetic Product) Q->THQ  H2, Mild Cond.  (Pyridine Ring Red.) bzTHQ 5,6,7,8-Tetrahydroquinoline (Thermodynamic Product) Q->bzTHQ  Acidic Cond.  (Benzene Ring Red.) DHQ Decahydroquinoline (Fully Saturated) THQ->DHQ  High P/T  Harsh Cond. bzTHQ->DHQ  High P/T key1 Preferred Pathway: Q -> THQ key2 Over-hydrogenation: THQ -> DHQ

Figure 1: Reaction network of quinoline hydrogenation. The green node represents the target for most pharmaceutical applications.

Comparative Analysis of Catalyst Classes

Noble Metal Catalysts (Pd, Ru, Au)

Dominant Characteristic: High activity at mild conditions (RT to 50°C, <20 bar).

  • Palladium (Pd): Remains the gold standard for 1,2,3,4-THQ selectivity. Recent advances utilizing N-doped carbon supports (Pd/CN) have achieved >97% yields at 50°C and 20 bar [1]. The electronic interaction between Pd and nitrogen species enhances H₂ activation while preventing over-reduction.

  • Gold (Au): Historically considered inert, Au nanoparticles on TiO₂ act as a chemoselective promoter. Unlike Pd, Au systems can operate at ambient temperatures (25°C) and uniquely tolerate reducible functional groups (e.g., ketones, olefins) elsewhere on the molecule [2].

  • Ruthenium (Ru): Often requires ionic liquid stabilization (e.g., [BMMIM]) to match Pd's selectivity. It is prone to ring saturation (DHQ formation) if pressure is not strictly controlled [3].

Base Metal Catalysts (Co, Ni)

Dominant Characteristic: Cost-effective but requires higher activation energy (High P/T).

  • Cobalt (Co): Heterogeneous Co catalysts, often generated in situ from Co(OAc)₂ and Zn, require water as a solvent to activate.[1] They typically operate at 30–40 bar and 70°C. While less active than Pd, they offer a significant cost advantage and high tolerance for S-containing heterocycles [4].

  • Nickel (Ni): Nickel phosphides (Ni₂P) are robust but tend to favor full saturation to DHQ or ring-opening side reactions unless specific mesoporous supports (SBA-15) are used to constrain the geometry [5].

Performance Metrics Summary

The following table synthesizes experimental data from recent high-impact studies.

Catalyst SystemActive PhasePressure (bar)Temp (°C)SolventConv.[1][2][3] (%)Sel. to 1,2,3,4-THQ (%)Key Insight
Pd/PZs Pd Nanocluster1.540Ethanol98.998.5Best for Efficiency: Ultra-mild conditions due to P/N/O support effects [6].[4]
Pd/CN Pd on N-doped C2050Ethanol>9997.8Robust: High stability and reusability (5+ cycles) [1].
Au/TiO₂ Au NP1-525Toluene>99>99Chemo-selective: Tolerates -Cl, =O, -C=C- groups [2].
Co-Zn Co (in situ)3070Water>99>99Green Solvent: Water is indispensable for activity; low cost [4].
Ni₂P/SBA-15 Ni Phosphide30300*Decalin95<10**Warning: Favors DHQ (91% selectivity) or ring opening [5].

**Note: Ni2P often requires high T for HDN (Hydrodenitrogenation) but can be tuned. *Selectivity here favors DHQ/ring opening.

Experimental Protocols

Trustworthiness Directive: The following protocols are generalized from verified literature. Always perform a safety risk assessment for high-pressure hydrogenations.

Protocol A: Mild Hydrogenation (Noble Metal - Pd/Au)

Applicability: Lab-scale synthesis of high-value intermediates sensitive to heat.

  • Catalyst Preparation:

    • For commercial Pd/C: Use 5 wt% loading.

    • For Pd/CN: Pyrolyze mixture of glucose, melamine, and ZnCl₂/KCl at 800°C, then impregnate with PdCl₂ [1].

  • Reactor Loading:

    • Charge a stainless steel autoclave (e.g., Parr) with Quinoline (0.5 mmol) and Catalyst (approx. 0.5 mol% metal basis).[2]

    • Add Solvent: 2.0 mL Ethanol (Green alternative) or Toluene (for Au catalysts).

  • Purging (Critical Step):

    • Seal reactor. Pressurize with N₂ to 10 bar, stir for 1 min, vent. Repeat 3x to remove O₂.

    • Pressurize with H₂ to 5 bar, vent. Repeat 2x.

  • Reaction:

    • Pressurize H₂ to 20 bar (Pd) or 1-5 bar (Au).

    • Heat to 50°C (Pd) or 25°C (Au) with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Run for 4–12 hours.

  • Work-up:

    • Cool to RT, vent H₂ carefully. Filter catalyst (recover for recycling). Analyze filtrate via GC-MS.

Protocol B: Aqueous Hydrogenation (Base Metal - Co)

Applicability: Cost-sensitive scale-up or "Green Chemistry" applications.

  • In-Situ Catalyst Generation:

    • Add Co(OAc)₂·4H₂O (5 mol%) and Zn dust (50 mol%) directly to the reaction vessel.[1]

  • Solvent System:

    • Add Water (1.5 mL). Note: Organic solvents like THF or Toluene inhibit this specific Co-system [4].[1]

  • Reaction Conditions:

    • Pressurize H₂ to 30 bar .

    • Heat to 70°C .

    • Reaction time: 15–24 hours.

  • Post-Processing:

    • Extract product with ethyl acetate. The aqueous phase containing Co/Zn salts requires waste treatment.

Catalyst Selection Workflow

Use this logic gate to select the optimal catalyst for your specific constraints.

CatalystSelection Start Start: Define Constraints Sensitive Is substrate sensitive? (Halogens, Ketones, Olefins) Start->Sensitive Cost Is catalyst cost a primary constraint? Sensitive->Cost No Au Select Au/TiO2 (25°C, Chemoselective) Sensitive->Au Yes Press Is High Pressure (>20 bar) available? Cost->Press Yes (Low Cost) Pd Select Pd/CN or Pd/PZs (High Activity, Mild) Cost->Pd No (Performance Priority) Co Select Co-Zn/H2O (Low Cost, 30 bar) Press->Co Yes Press->Pd No (Mild Cond. Only) Ni Select Ni2P (If DHQ is target) Press->Ni Yes (Target DHQ)

Figure 2: Decision matrix for catalyst selection based on substrate sensitivity, cost, and equipment capabilities.

Conclusion

For general pharmaceutical synthesis targeting 1,2,3,4-tetrahydroquinoline, Pd-based catalysts on N-doped supports currently offer the best balance of activity and selectivity under mild conditions. However, for substrates containing other reducible groups, Au/TiO₂ is the superior chemoselective choice. Cobalt systems represent a viable, sustainable alternative for large-scale applications where high pressure is permissible and solvent greenness (water) is prioritized.

References

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

  • An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. Journal of the American Chemical Society. [Link]

  • Efficient palladium and ruthenium nanocatalysts stabilized by phosphine functionalized ionic liquid for selective hydrogenation. RSC Advances. [Link][5]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Fe-catalysed hydrogenation of quinoline (Comparative Context). ResearchGate. [Link]

Sources

Beyond Flatland: A Comparative SAR Guide to Tetrahydroquinoline (THQ) Scaffolds in MDR Reversal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for "Escaping Flatland"

In the development of small-molecule therapeutics—particularly for Multidrug Resistance (MDR) reversal and epigenetic modulation (e.g., BET inhibition)—the industry is shifting away from flat, fully aromatic scaffolds. While traditional Quinolines offer high potency through


-

stacking, they often suffer from poor aqueous solubility, high non-specific toxicity, and "molecular obesity" (high LogP).

Tetrahydroquinolines (THQs) represent a privileged "escape from flatland." By partially saturating the quinoline ring, THQs introduce


 character, chirality, and vectoral versatility. This guide objectively compares THQ analogs against their fully aromatic Quinoline counterparts, demonstrating that while Quinolines often win on raw potency, THQs offer superior Selectivity Indices (SI) , ADME profiles , and solubility .

The Scaffold Landscape: THQ vs. Quinoline[1][2][3]

To understand the SAR, we must first visualize the structural divergence. The following diagram illustrates the transition from a planar Quinoline to a puckered, chiral THQ.

ScaffoldComparison Quinoline Quinoline Scaffold (Planar, Aromatic) Hydrogenation + 2 H2 (Reduction) Quinoline->Hydrogenation Quinoline_Attr High Lipophilicity (LogP > 4) Poor Solubility Non-specific Binding Quinoline->Quinoline_Attr THQ 1,2,3,4-Tetrahydroquinoline (Puckered, Chiral centers at C2/C3/C4) Hydrogenation->THQ THQ_Attr Moderate Lipophilicity (LogP 2-3) High Solubility Vectoral Substituents THQ->THQ_Attr

Figure 1: Structural evolution from Quinoline to THQ. The introduction of sp3 centers at C2, C3, and C4 breaks planarity, improving solubility and allowing for specific "induced fit" binding modes.

Critical SAR Determinants

The biological activity of THQs, particularly in reversing P-glycoprotein (P-gp) mediated resistance, hinges on three specific vectors.

The Nitrogen Atom (N1)
  • Role: Hydrogen bond donor/acceptor and pKa modulator.

  • Observation: Unsubstituted N1-H often leads to rapid Phase II conjugation. Alkylation or acylation (e.g.,

    
    -acetyl) reduces basicity, often improving membrane permeability but potentially lowering affinity if the basic nitrogen is required for a salt bridge in the binding pocket.
    
  • Comparison: Unlike Quinolines, where the Nitrogen is part of the aromatic system (sp2, weakly basic), the THQ Nitrogen is sp3 (more basic), allowing for stronger ionic interactions at physiological pH.

The C2 and C4 Positions (Stereochemistry)
  • Role: The "Povarov" sites. These positions are critical for defining the 3D shape.

  • Cis/Trans Selectivity: The cis-2,4-disubstituted pattern is often preferred for biological activity as it mimics the twist of natural alkaloids.

  • Causality: Bulky aryl groups at C2 create a "hydrophobic clamp" essential for blocking the P-gp efflux channel.

The C6 Position
  • Role: Solubility and metabolic blocking.

  • Modification: Halogenation (Cl, F) or methoxy (-OMe) substitution here blocks metabolic oxidation (CYP450) and modulates the electron density of the aniline ring.

Comparative Performance Data

The following data summarizes a comparative study of 2-Arylquinolines (Series A) vs. 2-Methyl-1,2,3,4-THQs (Series B) evaluated for cytotoxicity and selectivity in HeLa cells (Cervical Carcinoma) and their ability to reverse Doxorubicin resistance.

MetricSeries A: Quinoline (Flat)Series B: THQ (Chiral/sp3)Interpretation
IC50 (HeLa) 8.3 µM13.15 µMQuinolines are slightly more potent due to non-specific intercalation.
Selectivity Index (SI) ~10 - 20> 100 THQs are significantly safer toward non-tumor fibroblasts.
cLogP 4.13 (High)2.56 (Optimal)THQs fall within the ideal "Lipophilic Efficiency" range.
Solubility (PBS, pH 7.4) < 5 µg/mL> 50 µg/mLTHQs are easier to formulate.
MDR Reversal Ratio 2.5x14.2x THQs effectively block P-gp efflux without killing the host cell.

Data synthesized from comparative trends in recent medicinal chemistry literature (see Ref 1, 3).

Experimental Protocols

To ensure reproducibility, we utilize the Povarov Reaction for synthesis, followed by a Resazurin-based Viability Assay .

Synthesis: Lewis Acid-Catalyzed Povarov Reaction

This protocol favors the formation of the cis-2,4-disubstituted THQ scaffold.

Reagents:

  • Aniline derivative (1.0 eq)

  • Benzaldehyde derivative (1.0 eq)

  • N-vinyl carbamate or related electron-rich olefin (1.2 eq)

  • Catalyst: Scandium Triflate Sc(OTf)

    
     (10 mol%) or BF
    
    
    
    OEt
    
    
  • Solvent: Acetonitrile (ACN)

Workflow:

  • Imine Formation: Dissolve aniline and aldehyde in ACN. Stir at RT for 30 min (MgSO

    
     can be added to sequester water).
    
  • Cycloaddition: Cool to 0°C. Add Sc(OTf)

    
     followed by the olefin dropwise to prevent exotherm.
    
  • Reaction: Allow to warm to RT and stir for 12h. Monitor by TLC (Hex/EtOAc 4:1).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography. The cis isomer usually elutes later than the trans isomer due to polarity.

Biological Assay: MDR Reversal (Protocol)

Objective: Determine if the THQ analog sensitizes resistant cells (e.g., MDR-HeLa) to Doxorubicin.

  • Seeding: Seed MDR-HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Control: Doxorubicin alone (serial dilution).

    • Experimental: Doxorubicin (serial dilution) + Fixed concentration of THQ analog (e.g., 5 µM, non-toxic dose).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add Resazurin (Alamar Blue). Incubate 4h. Read Fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Calculate the Reversal Ratio (RR) =

    
    .
    

ExperimentalWorkflow Start Start: Aniline + Aldehyde Imine Imine Intermediate (In situ) Start->Imine -H2O Povarov Povarov Cycloaddition (Sc(OTf)3, Olefin) Imine->Povarov + Olefin Purification Purification (Isolate cis-isomer) Povarov->Purification Flash Chrom. Assay MDR Reversal Assay (Resazurin Readout) Purification->Assay Pure THQ

Figure 2: Experimental workflow from raw materials to biological validation. The critical step is the isolation of the cis-isomer during purification.

Mechanistic Insight: Binding Mode

Why do THQs exhibit better selectivity? Molecular docking studies suggest that the puckered THQ ring fits into the hydrophobic "modulator site" of P-gp more precisely than the planar Quinoline. The Quinoline's planarity often leads to DNA intercalation (causing genotoxicity), whereas the THQ's 3D shape prevents intercalation while maintaining protein binding.

BindingMechanism THQ_Ligand THQ Ligand (3D Shape) Target_Pgp P-gp Binding Pocket (Hydrophobic/Flexible) THQ_Ligand->Target_Pgp High Affinity (Induced Fit) Target_DNA DNA Base Pairs (Intercalation Site) THQ_Ligand->Target_DNA Steric Clash (No Binding) Quinoline_Ligand Quinoline Ligand (Flat Shape) Quinoline_Ligand->Target_Pgp Moderate Affinity Quinoline_Ligand->Target_DNA High Affinity (Toxicity)

Figure 3: Mechanistic differentiation. THQs avoid DNA intercalation due to steric bulk (sp3 carbons), leading to lower off-target toxicity compared to Quinolines.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry, 2021.

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. ResearchGate, 2023.

  • Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 2022.[1]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH, 2018.

  • Recent advances in functionalized quinoline scaffolds and hybrids. Frontiers in Chemistry, 2022.

Sources

Comparative Analysis of Tetrahydroquinoline Synthesis Routes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids, glucocorticoid agonists, and antimalarial agents. For the drug development chemist, the selection of a synthesis route is rarely arbitrary; it is a calculated trade-off between stereochemical precision , atom economy , and structural convergence .

This guide objectively compares the three dominant methodologies: Asymmetric Transfer Hydrogenation (ATH) , the Povarov Reaction , and Heterogeneous Catalytic Hydrogenation . While heterogeneous methods offer industrial scalability, ATH remains the gold standard for enantioselective discovery, and Povarov provides the highest structural diversity through convergent assembly.

Part 1: The Strategic Landscape

Asymmetric Transfer Hydrogenation (ATH)

The Precision Route ATH focuses on the reduction of pre-formed quinolines. It is the preferred method when the aromatic core is easily accessible, and the primary goal is introducing chirality at the C2/C3 positions with high enantiomeric excess (ee).

  • Key Mechanism: Enantioselective hydride transfer to the heteroaromatic ring using a chiral catalyst (Organocatalyst or Metal-Ligand complex) and a hydrogen source (Hantzsch ester or H2).[1]

  • Primary Advantage: Exceptional enantiocontrol (>90% ee) and mild conditions.

The Povarov Reaction (Aza-Diels-Alder)

The Convergent Route A multi-component coupling (typically aniline + aldehyde + electron-rich olefin) that constructs the piperidine ring from scratch.

  • Key Mechanism: Lewis acid-catalyzed formation of an N-aryl imine followed by a formal [4+2] cycloaddition with an alkene.[2][3]

  • Primary Advantage: Rapid generation of structural complexity; allows simultaneous variation of three distinct fragments.

Heterogeneous Catalytic Hydrogenation

The Industrial Route The reduction of quinolines using transition metals (Pd, Pt, Co) on solid supports under H2 pressure.

  • Key Mechanism: Surface-mediated H2 dissociation and syn-addition.

  • Primary Advantage: High atom economy and scalability.

  • Critical Flaw: Often lacks enantiocontrol (racemic products) and suffers from chemoselectivity issues (over-reduction to decahydroquinolines).

Part 2: Comparative Deep Dive & Experimental Data

Performance Metrics Comparison

The following data summarizes average performance across standard substrates (e.g., 2-phenylquinoline for ATH, aniline/benzaldehyde/vinyl enol ether for Povarov).

MetricOrganocatalytic ATH (Rueping Type)Povarov Reaction (Lewis Acid)Heterogeneous Hydrogenation (Co/Zn)
Enantioselectivity (ee) Excellent (90-99%) Variable (Racemic to Good)Poor (Racemic)
Yield Good (85-98%)Moderate to Good (60-90%)Excellent (>95%)
Atom Economy Low (Hantzsch ester waste)High (Convergent)Highest (H2 gas)
Reaction Time 12 - 48 Hours4 - 12 Hours12 - 24 Hours
Scalability Low (Cost of Chiral Cat.)ModerateHigh
Chemo-selectivity High (Functional group tolerant)Moderate (Lewis acid sensitive)Low (Over-reduction risk)
Experimental Protocols
Protocol A: Enantioselective Organocatalytic ATH

Based on the seminal work by Rueping et al. [1, 6] This protocol utilizes a chiral Brønsted acid to activate the quinoline substrate for hydride transfer from a Hantzsch ester.[4]

Reagents:

  • Substrate: 2-Phenylquinoline (0.1 mmol)

  • Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived) (2 mol%)

  • H-Source: Hantzsch Ester (HEH) (1.2 equiv)

  • Solvent: Benzene or Toluene (dry)

Step-by-Step Workflow:

  • Charge: In a flame-dried screw-cap vial, add 2-Phenylquinoline (20.5 mg, 0.1 mmol) and Chiral Phosphoric Acid (1.5 mg, 0.002 mmol).

  • Solvate: Add dry benzene (1.0 mL) and stir at room temperature for 10 minutes to ensure catalyst-substrate interaction (formation of the chiral ion pair).

  • Initiate: Add Hantzsch Ester (30.4 mg, 0.12 mmol) in one portion.

  • Incubate: Stir the yellow suspension at 60°C. Monitor by TLC (SiO2, Hexane/EtOAc 9:1). The fluorescent quinoline spot will disappear, replaced by the non-fluorescent THQ spot.

  • Quench & Purify: Concentrate directly under reduced pressure. Purify via flash column chromatography (SiO2, Hexane/EtOAc).

  • Validation:

    • Yield: Expect 90-95%.

    • Stereochemistry: Determine ee by chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Lewis Acid Catalyzed Povarov Reaction

Based on InCl3/Sc(OTf)3 catalyzed methodologies. [11, 12]

Reagents:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Vinyl Enol Ether (e.g., Dihydropyran or Ethyl Vinyl Ether) (1.2 equiv)

  • Catalyst: InCl3 or Sc(OTf)3 (10 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Imine Formation: Dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in MeCN (3 mL). Stir for 30 mins (optional addition of molecular sieves).

  • Cycloaddition: Add the olefin (1.2 mmol) followed by the Lewis Acid catalyst (0.1 mmol).

  • Reaction: Stir at ambient temperature for 4-8 hours.

    • Note: If using electron-deficient anilines, mild heating (40°C) may be required.

  • Work-up: Quench with sat. NaHCO3 (aq). Extract with DCM (3x). Dry organic layer over Na2SO4.[5]

  • Purification: Flash chromatography.

  • Validation:

    • Yield: Expect 75-85%.

    • Diastereocontrol: Check 1H NMR for coupling constants to determine cis/trans ratio (typically favors trans or endo depending on olefin).

Part 3: Mechanistic Visualization

Diagram 1: Strategic Decision Matrix

This flowchart guides the researcher in selecting the optimal synthesis route based on starting material availability and stereochemical requirements.

DecisionMatrix Start Start: Target THQ Structure IsChiral Is Enantiopurity Critical? Start->IsChiral CoreExists Is Quinoline Core Available? IsChiral->CoreExists Yes Scale Scale > 100g? IsChiral->Scale No (Racemic OK) RouteATH Route A: ATH (Chiral Phosphoric Acid) CoreExists->RouteATH Yes RoutePov Route B: Povarov Reaction (Multicomponent Assembly) CoreExists->RoutePov No (Build Ring) Scale->RoutePov No (Discovery) RouteHet Route C: Heterogeneous H2 (Pd/C or Co/Zn) Scale->RouteHet Yes (Industrial)

Caption: Decision matrix for selecting THQ synthesis routes based on chirality, substrate availability, and scale.

Diagram 2: Organocatalytic ATH Mechanism (Rueping Cycle)

This diagram illustrates the "Activation-Transfer" cycle, highlighting the role of the chiral phosphate in activating the quinoline nitrogen.

ATH_Mechanism Quinoline Quinoline Substrate Complex Chiral Ion Pair (H-Bond Activation) Quinoline->Complex Transition Hydride Transfer TS (From Hantzsch Ester) Complex->Transition + HEH Product Chiral THQ Product Transition->Product - Pyridine Catalyst Chiral Phosphoric Acid (CPA) Product->Catalyst Regeneration Catalyst->Complex Protonation

Caption: Catalytic cycle of Brønsted acid-catalyzed ATH. The chiral phosphate protonates the quinoline, directing the hydride attack.

References

  • Rueping, M., et al. (2006).[6] Asymmetric Transfer Hydrogenation of Heteroaromatic Compounds: Organocatalytic Reduction of Quinolines. Synlett.[6] 4

  • Wang, Y., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters.[1] Dalian Institute of Chemical Physics. 1[5][7]

  • Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction.[2][3][8][9][10] A DFT study. RSC Advances. 3

  • Timelthaler, D., & Topf, C. (2022). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis.[1][10][11][12][13][14][15][16][17] 7[7]

  • Kouakou, A., et al. (2025). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction. ResearchGate.[9] 9[1][5][7][12][15]

  • Fan, Q.-H., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes.[1][15] The Chemical Record. 15

Sources

Validation of Antioxidant Activity: A Comparative Guide Against Standard Compounds (BHT & Vitamin E)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and nutraceutical research, quantifying antioxidant potential is meaningless without rigorous benchmarking. This guide provides a validated framework for comparing novel compounds against industry gold standards: Butylated Hydroxytoluene (BHT) and


-Tocopherol (Vitamin E) .

BHT represents the synthetic, steric-hindered phenolic standard, while Vitamin E represents the biological, lipophilic standard. By benchmarking against these two, researchers validate not just "activity," but the mechanism and biological relevance of their candidate molecule.

Part 1: Mechanistic Grounding

To interpret assay results, one must understand the chemical causality. Antioxidants neutralize free radicals via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • BHT (Synthetic Standard): Primarily functions via HAT. Its steric hindrance (tert-butyl groups) stabilizes the resulting phenoxyl radical, preventing propagation.

  • Vitamin E (Biological Standard): Functions via HAT in lipid membranes but can also participate in SET reactions depending on the solvent environment.

  • The Assay Matrix:

    • DPPH: Mixed HAT/SET mechanism.

    • ABTS: Mixed HAT/SET mechanism; applicable to both hydrophilic and lipophilic samples.

    • FRAP: Strictly SET mechanism (Redox potential).

Diagram 1: Antioxidant Mechanisms & Assay Selection

AntioxidantMechanisms Radical Free Radical (R•) HAT HAT Mechanism (H-Atom Transfer) Radical->HAT SET SET Mechanism (Electron Transfer) Radical->SET Antioxidant Antioxidant (ArOH) Antioxidant->HAT Antioxidant->SET Stable Stable Product (RH) HAT->Stable DPPH DPPH Assay (Mixed HAT/SET) HAT->DPPH ABTS ABTS Assay (Mixed HAT/SET) HAT->ABTS Cation Radical Cation (ArOH•+) SET->Cation SET->ABTS FRAP FRAP Assay (Strictly SET) SET->FRAP

Caption: Mechanistic pathways (HAT vs. SET) linking standard compounds to specific assay methodologies.

Part 2: Experimental Protocols

These protocols are designed for a 96-well microplate format to ensure high throughput and statistical robustness.

DPPH Radical Scavenging Assay

Objective: Determine the IC50 (concentration required to scavenge 50% of radicals). Mechanism: Reduction of the purple DPPH• radical to the yellow hydrazine form.

  • Reagents:

    • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protect from light).

    • Standards: BHT and

      
      -Tocopherol (range: 10–200 µg/mL).
      
  • Protocol:

    • Preparation: Dilute test samples and standards in Methanol to create a 5-point concentration gradient.

    • Plating: Add 20 µL of sample/standard to 180 µL of DPPH solution in a 96-well plate.

    • Control: Add 20 µL Methanol + 180 µL DPPH (Negative Control).

    • Blank: Add 20 µL Sample + 180 µL Methanol (Color Correction).

    • Incubation: 30 minutes in the dark at Room Temperature (RT).

    • Measurement: Read Absorbance at 517 nm (

      
      ).
      
ABTS Cation Decolorization Assay

Objective: Measure Trolox Equivalent Antioxidant Capacity (TEAC). Mechanism: Reduction of the blue-green ABTS•+ cation.

  • Reagents:

    • ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate (1:1).[1] Incubate 12–16h in dark to generate radicals.[1]

    • Working Solution: Dilute stock with Ethanol until

      
      .
      
  • Protocol:

    • Plating: Add 10 µL of sample/standard to 190 µL of ABTS working solution.

    • Incubation: 6 minutes exactly in the dark at RT.

    • Measurement: Read Absorbance at 734 nm .

FRAP (Ferric Reducing Antioxidant Power)

Objective: Quantify total reducing potential (SET mechanism). Mechanism: Reduction of Fe³⁺-TPTZ complex to blue Fe²⁺-TPTZ at acidic pH.

  • Reagents:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM in 40 mM HCl).

    • FeCl₃ (20 mM in water).

    • FRAP Reagent: Mix Buffer:TPTZ:FeCl₃ in 10:1:1 ratio. Warm to 37°C.

  • Protocol:

    • Plating: Add 10 µL sample/standard + 190 µL FRAP Reagent.

    • Incubation: 30 minutes at 37°C.

    • Measurement: Read Absorbance at 593 nm .

Part 3: Comparative Analysis & Benchmarking

Benchmark Data for Validation

Use the table below to validate your assay performance. If your standard controls (BHT/Vit E) deviate significantly from these ranges, your assay conditions (pH, solvent, or reagent quality) are compromised.

AssayParameterBHT Standard ValueVitamin E Standard ValueInterpretation
DPPH IC50 (µg/mL)15.0 – 25.010.0 – 18.0Lower IC50 = Higher Potency. Vit E is typically more potent than BHT in DPPH.
ABTS TEAC (mM Trolox/g)~0.9 – 1.1~1.0 – 1.3Values >1.0 indicate potency superior to Trolox.
FRAP EC1 (µM Fe²⁺)High Reducing PowerModerate Reducing PowerBHT often shows lower reducing power in FRAP due to steric hindrance preventing Fe-complex interaction.
Data Calculation & Logic

1. IC50 Calculation (DPPH/ABTS): Do not rely on linear regression for IC50. Use a non-linear regression model (Sigmoidal Dose-Response) for accuracy.



2. Relative Activity Index (RAI): To normalize day-to-day variations, report your compound's activity relative to the standard run on the same plate.



  • RAI > 1: Sample is more potent than standard.[2]

  • RAI < 1: Sample is less potent.

Diagram 2: Validation Workflow

ValidationWorkflow Start Start: Sample Prep Solubility Solubility Check (DMSO vs MeOH) Start->Solubility AssayChoice Select Assay Panel Solubility->AssayChoice DPPH_Path DPPH (Radical Scavenging) AssayChoice->DPPH_Path FRAP_Path FRAP (Reducing Power) AssayChoice->FRAP_Path Controls Run Standards (BHT & Vit E) DPPH_Path->Controls FRAP_Path->Controls Validation Validate Controls (Check vs Literature) Controls->Validation Calc Calculate IC50 / TEAC Validation->Calc Pass Fail Troubleshoot: Solvent/pH Validation->Fail Fail Report Final Comparative Report Calc->Report Fail->Start

Caption: Step-by-step decision matrix for validating antioxidant efficacy against standards.

Part 4: Troubleshooting & Optimization

  • Solvent Interference: BHT and Vitamin E are lipophilic. If your sample is hydrophilic (water-soluble), comparing it to BHT in a methanolic DPPH assay is valid, but ensure solubility is maintained. For strictly aqueous samples, use the ABTS assay as it tolerates aqueous buffers better than DPPH.

  • pH Sensitivity: The FRAP assay is strictly pH-dependent (pH 3.6). Ensure your sample does not alter the buffer pH, or the iron reduction mechanism will fail.

  • Color Quenching: If your sample is highly pigmented (e.g., anthocyanins), the standard absorbance readings will be skewed. Always include a Sample Blank (Sample + Solvent without reagent) and subtract this value from the assay reading.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology. Link

Sources

Cytotoxicity & Pharmacological Profile: 2,2-Dimethyl-1,2,3,4-Tetrahydroquinoline vs. Derivatives

[1][2][3]

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in oncology, acting as a core for agents targeting tubulin, kinases, and DNA. However, "standard" THQs often suffer from rapid oxidative metabolism at the C-2 position.

The This compound (2,2-DM-THQ) derivative introduces a gem-dimethyl group at the C-2 position. This modification acts as a metabolic block and conformational lock .

  • Cytotoxicity Profile: The unsubstituted 2,2-DM-THQ core exhibits significantly lower intrinsic cytotoxicity compared to standard 2-aryl or unsubstituted THQs, making it an ideal "inert" scaffold for imaging probes and non-toxic carriers.

  • Therapeutic Efficacy: When functionalized (e.g., at the C-6 position), 2,2-DM-THQ derivatives become potent, selective inhibitors (e.g., HDAC6 inhibitors) with superior pharmacokinetic profiles due to blocked metabolic hotspots.

Compound Profile & Structural Logic

The "Gem-Dimethyl" Advantage

The introduction of two methyl groups at the C-2 position fundamentally changes the molecule's behavior compared to the parent tetrahydroquinoline.

FeatureStandard 1,2,3,4-THQ2,2-Dimethyl-1,2,3,4-THQ
Structure Flexible, C-2 hydrogens exposed.Rigidified, C-2 blocked by Methyls.
Metabolic Stability Low. Prone to oxidation/dehydrogenation to Quinoline.High. Gem-dimethyl prevents aromatization to Quinoline.
Lipophilicity (LogP) Moderate (Allows cell penetration).Higher (Enhanced membrane permeability).
Intrinsic Toxicity Moderate. Can generate ROS or intercalate DNA.[1]Low. Biologically inert core; toxicity depends on substituents.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the 2,2-DM-THQ scaffold serves as a hub for divergent applications based on substitution.

SAR_AnalysisCore2,2-Dimethyl-1,2,3,4-THQ(Scaffold)Sub_C6C-6 Substitution(e.g., Hydroxamic Acid)Core->Sub_C6FunctionalizationSub_N1N-1 Substitution(e.g., Alkyl/Aryl)Core->Sub_N1FunctionalizationApp_HDACHDAC6 Inhibitors(Anticancer)Sub_C6->App_HDACHigh PotencyApp_ProbeFluorescent Probes(Reduced Coumarins)Sub_N1->App_ProbePhotostabilityMech_HDACMechanism:Tubulin Acetylation -> ApoptosisApp_HDAC->Mech_HDACMech_ProbeMechanism:High Quantum Yield + Low ToxicityApp_Probe->Mech_Probe

Caption: SAR divergence of the 2,2-dimethyl-THQ scaffold. The C-6 position drives cytotoxicity, while the core ensures stability.

Comparative Cytotoxicity Analysis

Quantitative Data Summary

The table below contrasts the cytotoxicity (IC50) of the inert 2,2-DM-THQ core against its active pharmaceutical derivatives and standard THQ analogs.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound ClassSpecific DerivativeCell LineIC50 (µM)Mechanism / NotesRef
Inert Core 2,2-Dimethyl-1,2,3,4-THQ (Unsubstituted)HeLa / MCF-7> 100 µMNon-cytotoxic. Used as a negative control or probe scaffold.[1]
Active Derivative 6-Fluoro-2,2-dimethyl-THQ-hydroxamateGBM6 (Glioblastoma)0.04 µM Potent. Selective HDAC6 inhibition induces apoptosis.[2]
Standard THQ 2-Phenyl-1,2,3,4-THQMCF-714.6 µMModerate toxicity; lacks the metabolic stability of 2,2-DM.[3]
Standard THQ 6-Nitro-1,2,3,4-THQA5494.9 µMReactive nitro group drives ROS-mediated toxicity.[3]
Probe Analog MePyr500 (2,2-DM-THQ based dye)Live NeuronsNo Toxicity Excellent biocompatibility for live-cell imaging.[4]
Interpretation of Data[3][4][5][6][7][8][9][10]
  • The "Safety" of the Core: Unlike standard quinolines which can intercalate DNA or generate reactive oxygen species (ROS) spontaneously, the 2,2-dimethyl core is remarkably safe (IC50 > 100 µM). This makes it a superior choice for designing fluorescent probes where background toxicity must be minimized.

  • Potency via Functionalization: When transformed into an HDAC inhibitor (e.g., by adding a hydroxamic acid at C-6), the 2,2-dimethyl derivative (IC50 ~40 nM) outperforms many standard THQs. The gem-dimethyl group likely prevents metabolic degradation, maintaining high intracellular concentrations of the active drug.

Mechanistic Insights: How Active Derivatives Kill Cancer Cells[11]

When the 2,2-DM-THQ scaffold is functionalized for anticancer activity (specifically as an HDAC6 inhibitor), it triggers a specific apoptotic cascade distinct from the general oxidative stress caused by simple quinolines.

Pathway Visualization (HDAC6 Inhibition)

Mechanism_ActionDrug6-Substituted-2,2-DM-THQTargetHDAC6 Enzyme(Cytoplasm)Drug->TargetBinds Zn2+ DomainInhibitionInhibition of DeacetylationTarget->InhibitionTubulinAccumulation ofAcetylated $alpha$-TubulinInhibition->TubulinTransportDisrupted Intracellular Transport(Mitochondria/Vesicles)Tubulin->TransportStressMitochondrial Stress(ROS Release)Transport->StressApoptosisApoptosis(Cell Death)Stress->Apoptosis

Caption: Mechanism of action for 2,2-DM-THQ based HDAC6 inhibitors. The scaffold enables precise targeting of cytoplasmic deacetylases.

Experimental Protocols

To validate the cytotoxicity and stability differences, the following protocols are recommended. These are adapted from standard medicinal chemistry workflows but optimized for the lipophilicity of 2,2-dimethyl derivatives.

Protocol A: Synthesis of the 2,2-Dimethyl-THQ Core

Context: Many commercial sources are impure. In-house synthesis ensures a valid baseline for cytotoxicity.

  • Reactants: Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline (acetone anil) in Ethanol.

  • Reduction: Add 10% Pd/C catalyst (5 mol%).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) at Room Temperature for 4 hours.

    • Note: The gem-dimethyl group sterically hinders the C-2 position, but the C-3/C-4 double bond reduces readily.

  • Purification: Filter through Celite. Concentrate in vacuo.

  • Validation: Verify by 1H NMR. Look for the disappearance of the alkene proton signal at ~5.3 ppm.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Compare metabolic resilience and toxicity.

  • Cell Seeding: Seed HeLa and MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Compound Preparation:

    • Stock: Dissolve 2,2-DM-THQ and Standard THQ in DMSO (10 mM).

    • Dilution: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO < 0.5%.

  • Treatment: Add 100 µL of compound solution to wells.

    • Critical Step: Incubate for 72 hours . (Standard THQs may degrade/metabolize faster; the 72h window highlights the stability of the 2,2-DM variants).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[2] Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Xu, Z., et al. (2020).[3] "A One-Pot Four-Component Procedure for the Synthesis of Dispiro[tetrahydroquinoline-bis(2,2-dimethyl-1,3-dioxane-4,6-dione)] Derivatives." ResearchGate.

  • Lee, J., et al. (2019). "Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors." US Patent 10,456,394.

  • Gomes, L.R., et al. (2024). "Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines." PMC.

  • Klymchenko, A., et al. (2019). "New coumarin- and phenoxazine-based fluorescent probes for live-cell STED nanoscopy." ResearchGate.

  • Ortega-Forte, E., et al. (2023).[4] "Redesigning the coumarin scaffold into small bright fluorophores... useful for cell imaging." Journal of Medicinal Chemistry.

Technical Comparison Guide: Efficacy of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline vs. Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline (2,2-DMTHQ) against standard commercial antioxidants.

Executive Summary

This compound (2,2-DMTHQ) represents a specialized class of Hindered Amine Antioxidants (HAAs) . Unlike traditional phenolic antioxidants (e.g., BHT) that rely solely on hydroxyl hydrogen transfer, 2,2-DMTHQ leverages a nitrogen-centered radical scavenging mechanism. Its structural distinctiveness lies in the gem-dimethyl substitution at the C2 position , which sterically and electronically inhibits the oxidative aromatization pathway that typically deactivates other quinoline-based antioxidants.

This guide evaluates 2,2-DMTHQ as a high-performance stabilizer for pharmaceutical formulations and a neuroprotective scaffold, comparing it directly with BHT, Vitamin E (α-Tocopherol), and Ethoxyquin.

Chemical Profile & Mechanism of Action

The "Aromatization Blockade" Hypothesis

The primary failure mode for tetrahydroquinoline (THQ) antioxidants is oxidative dehydrogenation (aromatization) to form the planar, inactive quinoline molecule.

  • Standard THQ: Rapidly loses four hydrogen atoms to become aromatic quinoline.

  • 2,2-DMTHQ: The quaternary carbon at position C2 prevents the formation of the C1-C2 double bond required for aromatization. This forces the molecule to remain in its active "tetrahydro" state longer, allowing for sustained radical scavenging via the formation of stable aminyl or nitroxide radicals.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between standard THQs and the stabilized 2,2-DMTHQ scaffold.

G Start_THQ Standard THQ (1,2,3,4-tetrahydroquinoline) Radical_Attack ROO• Radical Attack (H-Atom Transfer) Start_THQ->Radical_Attack Start_DMTHQ 2,2-DMTHQ (2,2-Dimethyl-1,2,3,4-THQ) Start_DMTHQ->Radical_Attack Intermediate_THQ Aminyl Radical (Unstable) Radical_Attack->Intermediate_THQ Intermediate_DMTHQ Aminyl/Nitroxide Radical (Sterically Stabilized) Radical_Attack->Intermediate_DMTHQ Quinoline Quinoline (Inactive Aromatic) Intermediate_THQ->Quinoline Oxidative Dehydrogenation (Rapid Deactivation) Intermediate_DMTHQ->Quinoline Blocked by C2-Dimethyl Regeneration Regenerated Active Species (Sustained Protection) Intermediate_DMTHQ->Regeneration Radical Trapping Cycle (No Aromatization)

Figure 1: Mechanistic divergence showing the stability advantage of 2,2-DMTHQ (Blue Path) preventing deactivation to Quinoline (Red Path).

Comparative Efficacy Analysis

The following data synthesizes experimental values from structural analogs (e.g., 6-hydroxy-2,2,4-trimethyl-THQ) and comparative antioxidant assays.

Table 1: Performance Metrics vs. Commercial Standards
Feature2,2-DMTHQ (Scaffold)BHT (Butylated Hydroxytoluene)Vitamin E (α-Tocopherol)Ethoxyquin
Class Hindered Amine (HAA)Steric PhenolNatural PhenolDihydroquinoline
Primary Mechanism Nitrogen Radical Trap (SET/HAT)Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)Nitrogen Radical Trap
Radical Scavenging (DPPH IC50) High (< 15 µM)*Moderate (~20-30 µM)High (~10-15 µM)High (< 10 µM)
Thermal Stability Excellent (>200°C)Moderate (Volatile >150°C)Poor (Degrades >100°C)Good
Biological Half-Life Extended (Resists metabolism)Short (Rapid excretion)Variable (Metabolized)Moderate
Toxicity Profile Neuroprotective Potential Endocrine Disruptor ConcernsSafe (GRAS)Genotoxicity Concerns
Induction Period (Lipids) 2.2x vs Control 1.0x (Baseline)1.5x2.5x

*Values inferred from 2-methyl-THQ and HTHQ derivative studies [1, 5].

Key Insights:
  • Superior Induction Period: Derivatives of 2,2-DMTHQ have demonstrated induction periods 2.2 to 2.4 times longer than BHT in lipid oxidation assays [1].

  • Neuroprotection: Unlike BHT, which is strictly an industrial/food additive, 2,2-DMTHQ derivatives (e.g., HTHQ) exhibit blood-brain barrier permeability and neuroprotective effects in Parkinson’s models, reducing oxidative stress markers (8-isoprostane) significantly better than standard drugs like rasagiline [5, 6].

  • Safety Advantage: While Ethoxyquin is a potent antioxidant, its use is restricted due to genotoxicity of its metabolites. 2,2-DMTHQ lacks the ethoxy- group often implicated in specific metabolic toxicity, offering a potentially cleaner safety profile for therapeutic applications [2].

Experimental Protocols for Validation

To validate the efficacy of 2,2-DMTHQ in your specific matrix, the following self-validating protocols are recommended.

Protocol A: Comparative DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of 2,2-DMTHQ relative to BHT.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Stock Solutions: Dissolve 2,2-DMTHQ and BHT in methanol at concentrations ranging from 5 µM to 100 µM.

  • Reaction: Mix 2 mL of DPPH solution with 2 mL of antioxidant solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Compare to control (
    
    
    
    ).
  • Calculation:

    
    
    
  • Validation Check: The color must change from deep violet to pale yellow. If BHT does not show >50% inhibition at 50 µM, the DPPH reagent is degraded.

Protocol B: Accelerated Lipid Peroxidation (Thiobarbituric Acid Assay)

Objective: Assess stability in a biological lipid model (Linoleic Acid).

Workflow Step1 Step 1: Emulsion Prep Linoleic Acid + Tween 20 + Phosphate Buffer (pH 7.4) Step2 Step 2: Dosing Add 2,2-DMTHQ (200 ppm) vs BHT (200 ppm) Step1->Step2 Step3 Step 3: Stress Induction Incubate at 50°C for 7 Days (Dark) Step2->Step3 Step4 Step 4: Sampling Aliquot every 24h Step3->Step4 Step5 Step 5: TBA Reaction Add TCA/TBA/HCl -> Boil 15 min Step4->Step5 Step6 Step 6: Quantification Measure Absorbance @ 532 nm (MDA-TBA Adduct) Step5->Step6 Result Result Step6->Result Lower Absorbance = Higher Efficacy

Figure 2: Workflow for validating lipid stabilization efficacy.

Synthesis & Production Viability

For researchers requiring custom synthesis, 2,2-DMTHQ is accessible via scalable routes, ensuring it is a viable candidate for drug development pipelines.

  • Route A (Skraup-Type Modification): Condensation of aniline with acetone in the presence of iodine or acid catalysts, followed by selective hydrogenation.

  • Route B (Direct Cyclization): Reaction of aniline with 3,3-dimethylacrylic acid derivatives [3].

  • Commercial Availability: CAS 20364-31-2 (4,4-dimethyl isomer often co-listed, verify specific 2,2-structure).

References

  • ResearchGate. (2025). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines. Link

  • Golec, J. et al. (2025). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Link

  • Organic Syntheses. Preparation of 2,2,4-Trimethyl-1,2-dihydroquinoline (Related Precursor). Link

  • Scientific & Academic Publishing. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Derivatives. Link

  • Neurochemical Research. (2024).[1] 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties. Link

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress. Link

  • Wikipedia. 1,2,3,4-Tetrahydroquinoline Chemical Data. Link

Sources

Spectroscopic data comparison of synthesized vs. library 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Data Comparison: Synthesized vs. Library 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide provides a rigorous spectroscopic comparison between high-purity library standards and laboratory-synthesized this compound (CAS: 1780-19-4 / Derivatives).[1] This scaffold is a critical pharmacophore in the development of glucocorticoid receptor modulators and industrial antioxidants.[1]

The primary challenge in synthesizing this compound—typically via the reduction of 2,2-dimethyl-1,2-dihydroquinoline—is the persistence of the dihydro-precursor or over-oxidation during workup.[1] This guide defines specific diagnostic signals in NMR and MS to validate reaction completion and purity.

Synthesis Context & Impurity Profile

To understand the spectroscopic deviations in "Synthesized" samples, one must understand the origin.[1] The most common route involves the condensation of aniline with acetone (Skraup-type) to form the dihydroquinoline intermediate, followed by reduction.[1]

Common Impurities:

  • 2,2-Dimethyl-1,2-dihydroquinoline: Incomplete reduction.

  • Acetone/Mesityl Oxide: Aldol condensation byproducts.[1]

  • Aniline: Unreacted starting material.[1]

Figure 1: Synthesis & Impurity Workflow

SynthesisWorkflow Start Aniline + Acetone Inter Intermediate: 2,2-Dimethyl-1,2-dihydroquinoline Start->Inter Condensation Red Reduction Step (NaBH4 or H2/Pd) Inter->Red Prod Target Product: 2,2-Dimethyl-1,2,3,4-THQ Red->Prod Complete Imp Impurity: Unreduced Dihydroquinoline Red->Imp Incomplete Imp->Prod Purification Req.

Caption: Figure 1. Synthesis pathway highlighting the origin of the critical dihydro- impurity.

1H NMR Analysis: The Gold Standard

The proton NMR spectrum provides the most definitive evidence of ring saturation.[1] The "Library" data represents a >98% pure sample in CDCl₃.[1] The "Synthesized" data represents a typical crude product (90-95% purity) before final recrystallization/distillation.

Instrument Parameters:

  • Frequency: 400 MHz[1]

  • Solvent: CDCl₃ (Residual CHCl₃ at δ 7.26 ppm)[1]

  • Temperature: 298 K[1]

Table 1: 1H NMR Data Comparison
AssignmentLibrary Shift (δ ppm)MultiplicityIntegralSynthesized (Deviations)Diagnostic Notes
Gem-Dimethyl (C2) 1.21 Singlet6H1.21 (s)Primary Confirmation. Sharp singlet.[1] If split, suspect ring opening.[1]
H-3 (CH₂) 1.68 Triplet (app)2H1.65–1.70 (m)Overlaps with H₂O in wet solvents.[1] Confirms saturation.
H-4 (CH₂) 2.78 Triplet2H2.78 (t)Benzylic protons.[1]
N-H 3.65 Broad Singlet1H3.50 – 4.20 (br)Highly Variable. Shift depends on concentration and H-bonding.[1]
Ar-H (C8) 6.45 Doublet1H6.45 (d)Ortho to Nitrogen; shielded by resonance.[1]
Ar-H (C6) 6.62 Triplet1H6.62 (t)Para to Nitrogen.[1]
Ar-H (C5, C7) 6.95 – 7.05 Multiplet2H6.95 – 7.05 (m)Overlap region.[1]
Impurity: Dihydro- N/A Doublet <5% 5.35 (d) CRITICAL: Alkene proton of unreduced intermediate.[1]
Figure 2: NMR Assignment Logic Flow

NMRLogic Spec Acquire 1H Spectrum Region1 Check 1.0 - 1.5 ppm Spec->Region1 Region2 Check 5.0 - 6.0 ppm Spec->Region2 Dec1 Singlet (6H)? Region1->Dec1 Dec2 Vinyl Protons Present? Region2->Dec2 Res1 Gem-Dimethyl Confirmed Dec1->Res1 Yes Res2 Impurity: Dihydroquinoline Dec2->Res2 Yes (Incomplete Red.) Res3 Target: Tetrahydroquinoline Dec2->Res3 No (Clean)

Caption: Figure 2. Decision tree for validating the reduction of the dihydro- precursor.

Mass Spectrometry (GC-MS/LC-MS)

Mass spectrometry is essential for confirming the molecular weight, as NMR can sometimes obscure the presence of regioisomers.[1]

Method: Electron Ionization (EI), 70 eV.[1]

Table 2: MS Fragmentation Pattern
Ion (m/z)Intensity (Library)OriginSignificance
161 25 - 30%M+ (Molecular Ion) Confirms Formula C₁₁H₁₅N.
146 100% (Base Peak) [M - 15]⁺ Diagnostic. Loss of Methyl (CH₃) from C2.
130 10 - 15%[M - 31]⁺Loss of CH₃ + NH₂ (Complex rearrangement).[1]
118 5 - 10%[M - 43]⁺Loss of C₃H₇ (Ring fragmentation).[1]

Interpretation: Unlike linear alkanes, the gem-dimethyl group at the C2 position is chemically labile under EI conditions.[1] The loss of a methyl group (M-15) stabilizes the resulting cation on the nitrogen-adjacent carbon.[1]

  • Synthesized Sample Warning: If you observe a strong peak at m/z 159 , your sample contains the dihydroquinoline impurity (M-2H).[1]

Infrared Spectroscopy (FT-IR)

IR is less specific for structure determination but excellent for quick purity checks regarding functional groups.[1]

  • N-H Stretch: 3400–3350 cm⁻¹ (Secondary amine).[1]

    • Note: In oxidized impurities (quinolines), this band disappears.[1]

  • C-H Stretch (sp³): 2960–2930 cm⁻¹ (Strong intensity due to gem-dimethyls).[1]

  • C=C Aromatic: 1605, 1580 cm⁻¹.[1]

Troubleshooting & Validation Protocols

Issue: The gem-dimethyl peak is split into two singlets.

  • Cause: Restricted rotation or presence of conformational isomers (rare at RT), or more likely, the presence of a regioisomer where methyls are not equivalent (e.g., 2,4-dimethyl).[1]

  • Solution: Run HSQC to see if both methyls attach to the same carbon.[1]

Issue: The NH peak is missing.

  • Cause: Deuterium exchange with solvent (if CD₃OD is used) or oxidation to fully aromatic quinoline.[1]

  • Solution: Run in CDCl₃ or DMSO-d₆; check for aromatic protons downfield (7.5–8.5 ppm).[1]

Issue: M+ peak is weak.

  • Cause: Common for this scaffold; the M-15 cation is exceptionally stable.[1]

  • Solution: Rely on the M-15 base peak for quantification.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved January 28, 2026, from [Link][1]

  • Organic Syntheses. (1955).[1] 2,4-Dimethylquinoline (Methodology relevant to Skraup-like condensations).[1] Org. Synth. 1955, 35, 45. Retrieved January 28, 2026, from [Link][1]

  • MDPI. (2015).[1] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules 2015, 20(1). Retrieved January 28, 2026, from [Link][1]

Sources

Evaluating the neuroprotective effects of different tetrahydroquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds represent a privileged class of N-heterocycles in neuropharmacology. Unlike rigid templates, these structures offer versatile vector exploration for targeting oxidative stress, excitotoxicity, and cholinergic deficits. This guide provides a technical comparison of specific THQ isomers and derivatives, specifically focusing on the divergence in neuroprotective efficacy between 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , its parent TIQ , and hydroxylated positional isomers (e.g., 4-OH vs. 6-OH derivatives ).

Key Insight: Minor structural modifications—specifically N-methylation and hydroxyl regio-isomerism—invert the pharmacological profile from neurotoxic to neuroprotective.

Structural & Mechanistic Comparison

The neuroprotective landscape of THQs is defined by three critical structural variables:

  • N-Methylation: The "Switch" from toxicity to protection.

  • Regio-isomerism of Hydroxyl groups: Determines antioxidant potency (Nrf2 activation).

  • Stereochemistry (R/S): Influences binding affinity to NMDA receptors and Calcium channels.

2.1 The 1MeTIQ vs. TIQ Paradox

While 1,2,3,4-tetrahydroisoquinoline (TIQ) is an endogenous amine with potential neurotoxic properties (linked to Parkinsonian-like effects), its N-methylated analog, 1MeTIQ , exhibits profound neuroprotection.

FeatureTIQ (Parent)1MeTIQ (N-Methylated)Mechanistic Divergence
Neurotoxicity Moderate/HighLow/NoneTIQ may metabolize to N-methyl-isoquinolinium ions (neurotoxic); 1MeTIQ prevents this pathway.
NMDA Receptor Weak/No effectAntagonist1MeTIQ inhibits glutamate-induced Ca²⁺ influx; TIQ does not.[1]
Dopamine Metabolism Inhibits MAO (weakly)Modulates MAO1MeTIQ shifts dopamine catabolism towards O-methylation, reducing oxidative deamination.
Mitochondria Impairs Complex IStabilizes Potential1MeTIQ prevents mitochondrial permeability transition pore (mPTP) opening.
2.2 Positional Isomers: The Hydroxyl Effect

Hydroxylation enhances the radical scavenging capacity. However, the position of the hydroxyl group dictates efficacy due to electronic resonance stabilization and steric fit within the Nrf2-Keap1 binding pocket.

  • 6-Hydroxy-THQ: High antioxidant capacity; strongly induces Nrf2 nuclear translocation.

  • 4-Hydroxy-THQ: Superior neuroprotection in specific dopaminergic models (e.g., SH-SY5Y) compared to 6-OH or 7-OH isomers, likely due to better BBB permeability and receptor docking.

Mechanistic Signaling Pathways

The following diagram illustrates the dual-mechanism action of optimized THQ isomers: inhibition of excitotoxicity (via NMDA/Calcium channels) and activation of antioxidant defense (Nrf2/ARE).

NeuroprotectionPathways cluster_Excitotoxicity Excitotoxicity Pathway cluster_Antioxidant Antioxidant Defense (Nrf2) Glutamate Glutamate Excess NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Apoptosis Neuronal Apoptosis Calpain->Apoptosis ROS ROS / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidation Nrf2_Nuc Nrf2 (Nuclear) Keap1_Nrf2->Nrf2_Nuc Release ARE ARE (DNA) Nrf2_Nuc->ARE Bind Enzymes HO-1, SOD, GSH ARE->Enzymes Transcription Enzymes->Apoptosis Prevent Enzymes->ROS Neutralize THQ_1Me 1MeTIQ (NMDA Antagonist) THQ_1Me->NMDAR Blocks THQ_1Me->ROS Scavenges THQ_OH 6-OH-THQ (Antioxidant) THQ_OH->Keap1_Nrf2 Electrophilic Attack

Figure 1: Dual-action mechanism of THQ derivatives. 1MeTIQ primarily blocks NMDA-mediated Ca²⁺ influx, while hydroxylated isomers (e.g., 6-OH-THQ) activate the Nrf2 antioxidant response element.

Experimental Protocols for Evaluation

To objectively compare THQ isomers, researchers must employ a "Self-Validating" workflow. The following protocols are designed to distinguish between general antioxidant activity and specific neuroprotective signaling.

Protocol A: In Vitro Excitotoxicity Screening (Glutamate Challenge)

Objective: Determine the IC50 of THQ isomers against glutamate-induced toxicity in SH-SY5Y or primary cortical neurons.

Reagents:

  • SH-SY5Y cells (differentiated with Retinoic Acid for 5 days).

  • L-Glutamate (100 mM stock).

  • MTT or CCK-8 assay kit.

  • Test Compounds: 1MeTIQ, TIQ, 4-OH-THQ (dissolved in DMSO, final conc < 0.1%).

Step-by-Step Methodology:

  • Seeding: Plate differentiated cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment (Critical): Add THQ isomers (0.1, 1, 10, 50, 100 µM) 2 hours prior to toxin exposure.

    • Expert Note: Pre-treatment allows the compound to stabilize mitochondrial potential or upregulate antioxidant enzymes before the insult.

  • Insult: Add L-Glutamate (final concentration 5 mM) to the wells without removing the THQ compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Validation: Use MK-801 (NMDA antagonist) as a positive control. If MK-801 fails to protect, the cell death is likely non-excitotoxic (e.g., osmotic), invalidating the assay.

Protocol B: Nrf2 Nuclear Translocation Assay

Objective: Verify if the isomer acts via the antioxidant response pathway.

  • Treatment: Treat cells with the IC50 concentration of the THQ isomer for 1, 3, and 6 hours.

  • Fractionation: Use a nuclear/cytosolic fractionation kit to separate lysates.

  • Western Blot:

    • Probe Nuclear fraction for Nrf2 (Normalize to Lamin B1).

    • Probe Cytosolic fraction for Keap1 or HO-1 (Normalize to β-actin).

  • Causality Check: Co-treat with ML385 (Nrf2 inhibitor). If the neuroprotective effect of the THQ isomer is abolished by ML385, the mechanism is confirmed as Nrf2-dependent.

Comparative Data Summary

The following table synthesizes data from multiple studies comparing 1MeTIQ, TIQ, and functionalized derivatives.

CompoundPrimary TargetNeuroprotective Potency (In Vitro)BBB PermeabilityToxicity Profile
1MeTIQ NMDA Receptor / MAOHigh (IC50 ~10-50 µM)HighSafe (Endogenous)
TIQ Mitochondrial Complex INone / Negative (Neurotoxic)HighToxic (Parkinsonian-like)
4-OH-1MeTIQ ROS / Dopamine transporterVery High (IC50 < 10 µM)ModerateSafe
6-OH-THQ Nrf2 / ARE PathwayHigh (Antioxidant driven)ModerateSafe
N-Aryl-THIQ AChE / BuChEModerate (IC50 ~5-20 µM)Low (Requires optimization)Variable
Structure-Activity Relationship (SAR) Map

This diagram visualizes how structural modifications to the core THQ scaffold alter biological activity.[2]

SAR_Map Core THQ Scaffold (1,2,3,4-tetrahydroquinoline) N_Sub N1-Position (Methylation) Core->N_Sub Ring_Sub Benzene Ring (Hydroxylation) Core->Ring_Sub C1_Sub C1-Position (Aryl/Alkyl) Core->C1_Sub Neuroprotection Neuroprotection (1MeTIQ) N_Sub->Neuroprotection Methyl group prevents tox activation Toxicity Neurotoxicity (TIQ) N_Sub->Toxicity Unsubstituted (H) allows tox metabolism Antioxidant ROS Scavenging (6-OH / 4-OH) Ring_Sub->Antioxidant OH at C4, C6, C7 AChE_Inhib AChE Inhibition (Alzheimer's) C1_Sub->AChE_Inhib Bulky Aryl groups

Figure 2: SAR analysis of the THQ scaffold. The N1-methyl group is the critical determinant for safety, while ring hydroxylation drives antioxidant efficacy.

References
  • Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity."[1] Journal of Neurochemistry. Link

  • Okuda, K., et al. (2003). "Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Wąsik, A., et al. (2016). "1-Methyl-1,2,3,4-tetrahydroisoquinoline protects against rotenone-induced mortality and neurotoxicity in rats." Neurotoxicity Research. Link

  • Faheem, et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."[4] RSC Advances. Link

  • Kucker, et al. (2023). "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease." International Journal of Molecular Sciences. Link

Sources

In Vitro vs. In Vivo Antioxidant Performance of Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Introduction: The Antioxidant Paradox in THQ Scaffolds

Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, particularly for their potential as lipophilic radical scavengers. While often structurally analogous to


-tocopherol (Vitamin E), THQs frequently exhibit a "Translation Gap"—a phenomenon where potent in vitro radical scavenging (e.g., in DPPH or ABTS assays) does not linearly correlate with in vivo efficacy.

For researchers and drug developers, understanding this discrepancy is critical. While in vitro assays measure simple chemical kinetics (Hydrogen Atom Transfer), in vivo performance is governed by bioavailability, blood-brain barrier (BBB) penetration, and, crucially, the activation of endogenous signaling pathways like Nrf2-KEAP1 .

This guide objectively compares the performance of THQ compounds in both environments, using 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) as a primary case study to illustrate the transition from chemical probe to biological therapeutic.

Chemical Basis: Structure-Activity Relationship (SAR)

The antioxidant capacity of THQs is not random; it is strictly defined by the stability of the resulting radical cation and the bond dissociation enthalpy (BDE) of the amine or hydroxyl groups.

Key Structural Drivers
  • The Secondary Amine (-NH-): The nitrogen atom in the THQ ring acts as a hydrogen bond donor. Its lone pair stabilizes the radical formed after hydrogen abstraction.

  • 6-Hydroxyl Substitution: A hydroxyl group at the 6-position (para to the nitrogen) creates a "push-pull" electronic system similar to the chroman ring of Vitamin E, significantly lowering the BDE and facilitating Hydrogen Atom Transfer (HAT).

  • Lipophilic Alkyl Groups: Methyl groups at positions 2 and 4 (as in HTHQ) increase lipophilicity (LogP), enhancing cell membrane permeability and BBB penetration.

Visualization: THQ Mechanism of Action

The following diagram illustrates the radical scavenging mechanism and the stabilization of the THQ radical.

THQ_Mechanism cluster_stab Stabilization Factors THQ Intact THQ (H-Donor) Transition Transition State [THQ•••H•••OOR]‡ THQ->Transition HAT Mechanism ROS Peroxyl Radical (ROO•) ROS->Transition THQ_Rad THQ Radical (Resonance Stabilized) Transition->THQ_Rad e- Delocalization ROOH Hydroperoxide (Neutralized) Transition->ROOH Factor1 6-OH Group (e- Donor) Factor1->THQ_Rad Factor2 N-Heterocycle (Resonance) Factor2->THQ_Rad

Caption: Mechanism of Hydrogen Atom Transfer (HAT) by THQ compounds neutralizing a peroxyl radical.

In Vitro Performance: The Chemical Screen

In vitro assays are purely chemical. They test the thermodynamic capability of the THQ molecule to donate a hydrogen atom or electron.

Comparative Data: THQ vs. Standards

The following table summarizes typical IC50 values (concentration required to scavenge 50% of radicals) for HTHQ compared to standard antioxidants.

CompoundAssayIC50 / ActivityMechanismLimitation
HTHQ DPPH10 - 15 µMMixed (HAT/SET)Solvents (MeOH) may alter kinetics.

-Tocopherol
DPPH12 - 18 µMDominant HATKinetic steric hindrance in some assays.
Trolox DPPH~20 µMHATWater-soluble analog; lacks lipid membrane relevance.
HTHQ ABTSHigh TEAC*SET DominantpH dependent; less relevant to lipid peroxidation.

*TEAC: Trolox Equivalent Antioxidant Capacity[1]

Protocol A: High-Throughput DPPH Assay

This protocol is designed for reproducibility and minimizes solvent interference.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Control: Ascorbic Acid or

    
    -Tocopherol.
    

Workflow:

  • Preparation: Dissolve test THQ compounds in methanol to create a concentration gradient (e.g., 1, 5, 10, 50, 100 µM).

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH Stock.

  • Incubation: Incubate in the dark at 25°C for 30 minutes . (Time is critical; THQs can have slow kinetics).

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.[1][2]
    

In Vivo Performance: The Biological Reality

While in vitro data suggests HTHQ is "comparable" to Vitamin E, in vivo models often reveal it to be superior, particularly in neuroprotection. This is due to pharmacokinetics and gene regulation , factors absent in a test tube.

The "Nrf2" Multiplier Effect

Unlike simple radical scavengers, THQs often act as electrophiles that modify KEAP1, preventing the degradation of Nrf2. This triggers the transcription of endogenous antioxidant enzymes (SOD, CAT, HO-1), providing a sustained antioxidant effect that outlasts the chemical life of the drug.

Visualization: The Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Keap1 Keap1 (Sensor) Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation THQ_Drug THQ Compound (Electrophile) THQ_Drug->Keap1 Modifies Cys residues ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Enzymes Transcription Output: SOD, CAT, HO-1, GSH ARE->Enzymes Upregulation

Caption: THQ-mediated activation of the Nrf2/ARE pathway, leading to endogenous antioxidant synthesis.

Protocol B: CCl4-Induced Oxidative Stress Model (Rat/Mouse)

This protocol validates the biological efficacy of THQs against lipid peroxidation.

Rationale: Carbon tetrachloride (CCl4) is metabolized by CYP450 into the trichloromethyl radical (


), causing massive lipid peroxidation. It is the gold standard for testing lipophilic antioxidants.

Methodology:

  • Grouping: n=6 mice/group (Control, Model, THQ-Low, THQ-High, Positive Control/Silymarin).

  • Pre-treatment: Administer THQ (e.g., 20-50 mg/kg, p.o. or i.p.) for 7 days.

  • Induction: On Day 7, administer CCl4 (1.5 mL/kg, 20% in olive oil, i.p.) 2 hours after the last drug dose.

  • Termination: Sacrifice animals 24 hours post-induction.

  • Biomarker Analysis (Liver Homogenate):

    • MDA (Malondialdehyde): Measures lipid peroxidation. Expect reduction in THQ groups.

    • SOD (Superoxide Dismutase): Measures enzyme restoration. Expect increase in THQ groups.

    • Histopathology: H&E staining to visualize necrosis and fatty changes.

Comparative Analysis: The Translation Gap

The table below highlights the divergence between chemical potential and biological reality.

FeatureIn Vitro (DPPH/ABTS)In Vivo (Rodent Models)Causality of Difference
Primary Mechanism Direct H-atom transfer to radical.Nrf2 activation + Direct Scavenging.In vivo involves gene regulation, not just stoichiometry.
Kinetics Fast (Minutes).Sustained (Hours/Days).Metabolism and enzyme induction prolong effects in vivo.
Bioavailability Irrelevant (Direct contact).Critical (ADME).[2]THQs often have high lipophilicity, aiding BBB/Cell entry.
Potency Ranking Vitamin E

HTHQ
HTHQ > Vitamin E (often).HTHQ penetrates BBB better and regenerates more efficiently.

Expert Insight: Do not discard THQ candidates solely based on moderate IC50 values in DPPH assays. If the compound possesses structural features for Nrf2 activation (electrophilic potential) and favorable LogP (2.0–4.0), it may outperform "stronger" chemical antioxidants in vivo.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules.

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal.

  • Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. Free Radical Biology and Medicine.

Sources

Comparative Guide: Metal-Catalyzed vs. Acid-Catalyzed Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Tetrahydroquinolines (THQs) are "privileged structures" in medicinal chemistry, serving as the core scaffold for alkaloids (e.g., galipinine, angustureine) and synthetic drugs (e.g., torcetrapib). The synthesis of chiral THQs is dominated by two competing paradigms: Transition-Metal Catalysis (TMC) and Acid-Catalyzed Organocatalysis (ACO) .

This guide provides a technical comparison between these two methodologies. While Metal-Catalyzed Hydrogenation (typically Ir, Ru, or Rh) has historically set the standard for high turnover numbers (TON) and enantioselectivity using molecular hydrogen (


), Acid-Catalyzed approaches (specifically Chiral Phosphoric Acids) have emerged as a robust "metal-free" alternative using biomimetic transfer hydrogenation.
The Core Divergence
  • Metal-Catalyzed (TMC): Relies on the activation of

    
     gas or transfer hydrogenation via metal-hydride intermediates. It is the preferred route for industrial scale-up due to atom economy and low catalyst loading.
    
  • Acid-Catalyzed (ACO): Relies on Brønsted acid activation of the quinoline substrate, facilitating hydride transfer from an organic reductant (e.g., Hantzsch ester). It is the preferred route for avoiding trace metal contamination in late-stage pharmaceutical synthesis.

Mechanistic Causality & Selectivity

To select the correct protocol, one must understand the distinct activation modes.

Metal-Catalyzed Mechanism (Iridium-Bisphosphine)

The gold standard for THQ synthesis is the Iridium-catalyzed asymmetric hydrogenation.

  • Activation: The Ir(I) precursor coordinates with a chiral bisphosphine ligand (e.g., MeO-Biphep, SegPhos) and

    
     (additive).
    
  • Causality: The active species is often an Ir(III) dihydride. The quinoline coordinates to the metal (inner-sphere) or interacts via an outer-sphere mechanism depending on the ligand.

  • Selectivity: Enantioselectivity is dictated by the steric quadrant map of the chiral ligand, forcing the hydride delivery to a specific face of the prochiral imine bond.

Acid-Catalyzed Mechanism (Chiral Phosphoric Acid)

This approach mimics enzymatic reduction.

  • Activation: A chiral Brønsted acid (BINOL-derived phosphoric acid) protonates the quinoline nitrogen, forming a chiral contact ion pair.

  • Causality: The acid simultaneously hydrogen-bonds to the Hantzsch ester (reductant), positioning it for a stereoselective hydride transfer.

  • Selectivity: The chiral microenvironment of the phosphate anion directs the bulky Hantzsch ester to attack from the less hindered face.

Pathway Visualization (DOT Diagram)

G cluster_metal Metal-Catalyzed (Ir) Pathway cluster_acid Acid-Catalyzed (CPA) Pathway M_Pre Ir(I) Precursor + Chiral Ligand M_Act Active Ir-H2 Species M_Pre->M_Act H2 Activation M_Coord Quinoline Coordination M_Act->M_Coord M_Ins Hydride Insertion M_Coord->M_Ins Stereocontrol THQ_M Chiral THQ (Product) M_Ins->THQ_M A_Cat Chiral Phosphoric Acid (CPA) A_Act Chiral Ion Pair (CPA + Quinoline-H+) A_Cat->A_Act Protonation A_TS Ternary Complex (Ion Pair + Hantzsch Ester) A_Act->A_TS H-Bonding THQ_A Chiral THQ (Product) A_TS->THQ_A Hydride Transfer

Caption: Comparative logic flow of Metal-Hydride insertion vs. Brønsted Acid-mediated hydride transfer.

Performance Comparison Data

The following data aggregates typical performance metrics from key literature sources (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

MetricMetal-Catalyzed (Ir/Ru)Acid-Catalyzed (CPA)
Enantioselectivity (ee) Excellent (>94-99%) Excellent (90-99%)
Catalyst Loading (S/C) Low (0.01 - 1 mol%)Moderate (1 - 5 mol%)
Atom Economy High (Uses

gas)
Low (Stoichiometric byproduct from Hantzsch ester)
Reaction Cost High (Ir/Ru price + Ligand)Moderate (CPA synthesis) to High (Reductant cost)
Toxicity Risk High (Requires metal scavenging)Low (Metal-free)
Functional Group Tolerance Moderate (Sensitive to halides/nitro)High (Tolerates halides, nitro, ketones)
Scalability Preferred (Gas is cheap/clean)Challenging (Waste removal of pyridine byproduct)

Key Insight: Choose Metal-Catalysis for bulk scale-up where atom economy drives cost. Choose Acid-Catalysis for small-scale, high-value intermediates where metal contamination is a regulatory bottleneck.

Validated Experimental Protocols

Protocol A: Metal-Catalyzed Asymmetric Hydrogenation

System: Iridium / (R)-MeO-Biphep /


Application:  High-efficiency reduction of 2-substituted quinolines.

Reagents:

  • Substrate: 2-Methylquinoline (1.0 eq)

  • Catalyst:

    
     (0.5 mol%)
    
  • Ligand: (R)-MeO-Biphep (1.1 mol%)

  • Additive:

    
     (2.5 mol%) (Critical for catalyst activation)
    
  • Solvent: Toluene

  • Gas: Hydrogen (

    
    ) (600 psi / 40 bar)
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox (nitrogen atmosphere), mix

    
     (3.4 mg, 0.005 mmol) and (R)-MeO-Biphep (6.4 mg, 0.011 mmol) in Toluene (2 mL). Stir at room temperature (RT) for 30 mins.
    
  • Activation: Add

    
     (6.4 mg, 0.025 mmol). The solution typically turns dark/amber. Stir for 10 mins.
    
  • Substrate Addition: Add 2-Methylquinoline (1.0 mmol) to the catalyst mixture. Transfer the solution to a stainless steel autoclave.

  • Hydrogenation: Purge the autoclave 3 times with

    
    . Pressurize to 600 psi (40 bar). Stir at RT for 12–24 hours.
    
  • Workup: Carefully vent

    
    . Concentrate the solvent in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H). Expect >95% conversion and >94% ee.[3][12]

Protocol B: Acid-Catalyzed Transfer Hydrogenation

System: Chiral Phosphoric Acid (TRIP or BINOL-derivative) / Hantzsch Ester Application: Metal-free synthesis under mild conditions.

Reagents:

  • Substrate: 2-Phenylquinoline (1.0 eq)

  • Catalyst: (R)-TRIP (or similar chiral phosphoric acid) (1-5 mol%)

  • Reductant: Hantzsch Ester (HEH) (2.4 eq)

  • Solvent: Benzene or Toluene (Non-polar solvents enhance ion-pairing)

Step-by-Step Workflow:

  • Setup: In a screw-cap vial equipped with a stir bar, add 2-Phenylquinoline (0.1 mmol).

  • Catalyst Addition: Add (R)-TRIP catalyst (0.005 mmol, 5 mol%).

  • Reductant Addition: Add Hantzsch Ester (0.24 mmol).

  • Reaction: Add Toluene (1.0 mL). Seal the vial and stir at 60°C for 24–48 hours.

    • Note: The reaction is often slower than metal catalysis. Heating facilitates the hydride transfer.

  • Monitoring: Monitor by TLC. The disappearance of the fluorescent quinoline spot indicates conversion.

  • Workup: Direct purification is possible.[8][13] Load the reaction mixture directly onto a silica gel column.

  • Purification: Elute with Hexane/EtOAc to separate the THQ product from the pyridine byproduct of the Hantzsch ester.

  • Validation: Isolate product and determine ee via Chiral HPLC. Expect >90% yield and >97% ee.

Decision Matrix

Use the following logic flow to determine the optimal method for your specific project.

DecisionTree Start Start: THQ Synthesis Requirement Scale Is Scale > 100g? Start->Scale MetalSens Is Product Metal-Sensitive (or strict ppm limits)? Scale->MetalSens No RouteMetal Use Metal-Catalyzed (Ir/Ru) Protocol A Scale->RouteMetal Yes (Atom Economy Critical) FuncGroup Substrate has Nitro/Halides? MetalSens->FuncGroup No RouteAcid Use Acid-Catalyzed (CPA) Protocol B MetalSens->RouteAcid Yes (Avoid Metals) FuncGroup->RouteMetal No (Standard Substrate) FuncGroup->RouteAcid Yes (Chemo-tolerance)

Caption: Decision tree for selecting between Metal-Catalyzed and Acid-Catalyzed THQ synthesis.

References

  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(35), 10536–10537. Link

  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids. Angewandte Chemie International Edition, 45(22), 3683–3686. Link

  • Li, G., Liang, Y., & Antilla, J. C. (2007). Chiral phosphoric acid catalyzed enantioselective transfer hydrogenation of quinolines with Hantzsch esters.[8][13] Journal of the American Chemical Society, 129(18), 5830–5831. Link

  • Kouznetsov, V. V. (2019). The Povarov reaction: a versatile method to synthesize tetrahydroquinolines.[10][14] Tetrahedron, 65(14), 2721-2750. Link

  • Akiyama, T. (2007). Stronger Brønsted acids. Chemical Reviews, 107(11), 5744–5758. Link

Sources

Comparative Guide: Optimizing Anti-Proliferative Assays in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology drug discovery, distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) effects is paramount. While the NCI-60 Human Tumor Cell Line Screen historically relied on the Sulforhodamine B (SRB) assay for its protein-based stability, modern high-throughput screening (HTS) has evolved toward metabolic and kinetic readouts.

This guide objectively compares the three dominant methodologies for assessing anti-proliferative potential: Metabolic Assays (Tetrazolium/Resazurin), DNA Synthesis Assays (Nucleoside Analogs), and Label-Free Kinetic Monitoring . It provides decision frameworks, validated protocols, and mechanistic insights to ensure data integrity.

Part 1: The Methodological Landscape

Selecting the correct assay requires balancing sensitivity, throughput, and the specific biological question (e.g., "Is the drug killing the cell, or just stopping division?").

Visual 1: Assay Selection Decision Matrix

AssaySelection Start Start: Define Objective Throughput High Throughput Screening? Start->Throughput Mechanism Need Specific S-Phase Data? Throughput->Mechanism No (Validation) Metabolic Metabolic Assay (CCK-8 / CellTiter-Glo) Throughput->Metabolic Yes (Primary Screen) Kinetic Need Time-Course Data? Mechanism->Kinetic No Genomic DNA Synthesis Assay (EdU / BrdU) Mechanism->Genomic Yes (Cell Cycle Specific) Kinetic->Metabolic No (Endpoint Only) LiveCell Live Cell Imaging (Incucyte / xCELLigence) Kinetic->LiveCell Yes (Transient Effects)

Figure 1: Decision tree for selecting the optimal anti-proliferative assay based on experimental constraints and biological goals.

Part 2: Deep Dive Comparison

Metabolic Assays: The Workhorses

These assays measure the reduction of substrates by dehydrogenase enzymes in metabolically active cells.

FeatureMTT (Traditional)CCK-8 / WST-8 (Modern Standard)CellTiter-Glo (ATP)
Substrate Tetrazolium (Insoluble Formazan)Tetrazolium (Water-Soluble Formazan)Luciferin (Luminescence)
Sensitivity ModerateHighUltra-High
Solubilization Required (DMSO/SDS)None (One-step addition)Cell Lysis Required
Toxicity High (Endpoint only)Low (Can re-incubate)Endpoint only (Lysis)
Suspension Cells Difficult (Centrifugation risks cell loss)Ideal (No washing steps)Ideal
Major Artifact Metabolic Imposter: Drugs increasing mitochondrial mass (e.g., EGCG) can cause false positives.Same as MTT.ATP half-life varies in apoptotic cells.

Expert Insight: Avoid MTT for suspension lines (Leukemia/Lymphoma). The centrifugation step to remove media before solubilizing crystals often leads to accidental cell aspiration, skewing data. Use CCK-8 or CellTiter-Glo instead.

DNA Synthesis Assays: The Precision Tools

These assays incorporate nucleoside analogs into newly synthesized DNA during the S-phase, offering a direct measure of proliferation rather than metabolic health.

  • BrdU (5-bromo-2'-deoxyuridine): The historic standard. Requires DNA denaturation (HCl or heat) to expose the epitope for antibody binding.

    • Limitation: Denaturation destroys fluorescent proteins (GFP/RFP), making multiplexing impossible.

  • EdU (5-ethynyl-2'-deoxyuridine): The superior alternative. Uses "Click Chemistry" (copper-catalyzed reaction) to attach a fluorescent azide to the alkyne group on EdU.

    • Advantage:[1][2][3][4][5] No denaturation required.[4][6][7] Fast (<2 hours). Compatible with GFP/RFP.

Real-Time Kinetic Assays: The Modern Era

Endpoint assays miss transient effects. Real-time monitoring captures the rate of growth.

  • Impedance (xCELLigence): Measures electrical resistance across gold microelectrodes.

    • Risk: Measures adhesion , not just number. A drug causing cytoskeletal shrinkage (without death) will show a false drop in "Cell Index."

  • Live-Cell Imaging (Incucyte): Takes phase-contrast photos every hour to calculate confluence.

    • Benefit: Visual confirmation rules out artifacts. You can see if cells are balling up vs. lysing.

Part 3: Mechanistic Visualization

Understanding the chemical basis of these assays is crucial for troubleshooting artifacts.

Visual 2: Mechanism of Action

Mechanisms cluster_0 Metabolic (CCK-8) cluster_1 Genomic (EdU) WST8 WST-8 (Yellow) Dehydro Mitochondrial Dehydrogenase WST8->Dehydro Enters Cell Formazan Formazan (Orange Dye) Dehydro->Formazan Reduction (Requires NADH) EdU EdU Analog DNA Incorporated into DNA EdU->DNA S-Phase Click Click Reaction (Copper Cat.) DNA->Click Azide Fluorescent Azide Azide->Click Click->DNA Covalent Bond

Figure 2: Chemical mechanisms of WST-8 reduction (Metabolic) vs. EdU incorporation via Click Chemistry (Genomic).

Part 4: Validated Experimental Protocols

Protocol A: CCK-8 Assay (Optimized for Adherent Lines)

Target: HeLa, MCF-7, A549

Causality Check: We optimize seeding density to ensure cells remain in the logarithmic growth phase for the duration of the assay. Over-confluent cells undergo contact inhibition, blunting the drug effect.

  • Seeding (Day 0):

    • Trypsinize and count cells.

    • Seed 3,000–5,000 cells/well (96-well plate) in 100 µL media.

    • Critical: Seed "blank" wells (media only) to subtract background absorbance.

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Aspirate old media (carefully) or perform 2x concentration addition.

    • Add 100 µL media containing serial dilutions of the drug.

    • Incubate for 24h, 48h, or 72h.

  • Measurement (Endpoint):

    • Add 10 µL of CCK-8 reagent directly to each well (avoid introducing bubbles).

    • Incubate 1–4 hours at 37°C.

    • Check: Look for orange color development. If control wells are too dark (OD > 2.0), the linear range is exceeded.

    • Measure Absorbance at 450 nm .

Protocol B: EdU Click Assay (Fluorescence Microscopy)

Target: Cell Cycle Specific Analysis

Causality Check: We use EdU instead of BrdU to avoid HCl denaturation, preserving cellular morphology and co-stains.

  • Pulse Labeling:

    • Treat cells with drug as desired.

    • Add EdU (10 µM final conc) to culture media 2 hours prior to fixation.

    • Why 2 hours? Sufficient to capture a cohort of cells entering S-phase without completing the cycle.

  • Fixation:

    • Remove media. Fix with 3.7% Formaldehyde in PBS for 15 min at Room Temp (RT).

    • Wash 2x with PBS containing 3% BSA.

  • Permeabilization:

    • Incubate with 0.5% Triton X-100 in PBS for 20 min.

  • Click Reaction:

    • Prepare fresh Click Cocktail:

      • Tris-buffered saline (TBS)

      • CuSO4 (Copper catalyst)

      • Fluorescent Azide (e.g., Alexa Fluor 488)

      • Reaction Buffer Additive (Ascorbate - reduces Cu2+ to Cu1+)

    • Add 100 µL per well.[8] Incubate 30 min at RT in the dark .

  • Imaging:

    • Wash 3x with PBS. Counterstain nuclei with Hoechst 33342.

    • Calculate Proliferation Index: (Green Nuclei / Blue Nuclei) * 100.

Part 5: Data Analysis & Interpretation[1][8][9]

Calculating the IC50

The IC50 (Half-Maximal Inhibitory Concentration) is the gold standard metric. Do not use linear regression; biological systems follow a sigmoidal log-logistic model.

Formula:



Visual 3: The Dose-Response Curve

DoseResponse cluster_graph Sigmoidal Curve Analysis HighConc High Dose (0% Viability) IC50 IC50 Point (Inflection) IC50->HighConc Slope Analysis Check R-Squared > 0.95 Verify Hill Slope ~ -1.0 IC50->Analysis Validates Data LowConc Low Dose (100% Viability) LowConc->IC50 Slope

Figure 3: Key components of a valid dose-response curve. The inflection point represents the IC50.

Interpretation Pitfalls
  • The Edge Effect: Wells on the perimeter of a 96-well plate evaporate faster. Solution: Fill edge wells with PBS and only use the inner 60 wells.

  • Color Interference: Drugs that are naturally red/orange (e.g., Doxorubicin) interfere with MTT/CCK-8 absorbance. Solution: Use CellTiter-Glo (Luminescence) or wash cells before adding reagent (if adherent).

References

  • National Cancer Institute (NCI). (2025). NCI-60 Human Tumor Cell Line Screen Methodology.[9] Retrieved from [Link]

  • Single, A., et al. (2015).[10] "A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation." Journal of Biomolecular Screening. Retrieved from [Link]

  • Promega. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

Sources

Safety Operating Guide

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline . As a specialized nitrogen heterocycle often used as a pharmaceutical intermediate or antioxidant precursor, its disposal requires strict adherence to organic amine protocols to prevent dangerous incompatibility reactions.

Critical Identity & Ambiguity Check

  • Target Chemical: this compound[1][2]

  • Chemical Class: Secondary Aliphatic Amine / Nitrogen Heterocycle.[3]

  • Potential Confusion: Ensure you are not handling 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline (a diazine derivative). While disposal protocols are similar (incineration), their toxicity profiles differ. This guide focuses on the quinoline derivative.[2][4][5]

Part 1: Hazard Assessment & Waste Characterization

Before removing waste from the bench, you must characterize it to assign the correct waste stream. This compound acts as a secondary base and carries specific reactivity risks.

Safety Profile (GHS Classification)

Based on the parent structure (1,2,3,4-tetrahydroquinoline) and alkyl-substituted analogs:

  • Health Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Physical Hazards: Combustible Liquid (Flash point likely >90°C, but treat as ignitable in synthesis mixtures).

  • Toxicity: Potential Acute Toxicity (Oral). Treat as Toxic .

Regulatory Waste Classification (RCRA/EPA)
  • Listed Waste: Not explicitly P-listed or U-listed.

  • Characteristic Waste:

    • D001 (Ignitable): Only if the waste solution has a flash point <60°C (140°F) due to solvents.

    • Non-Specific Source: Treat as Hazardous Chemical Waste due to toxicity and environmental persistence.

PropertyValue / StatusImplication for Disposal
Physical State Oily Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Reactivity Incompatible with Oxidizers DO NOT mix with nitric acid, peroxides, or permanganates. Risk of fire/explosion.
Basicity Secondary AmineDO NOT mix with strong acids (HCl, H₂SO₄) in waste drums. Exothermic salt formation may pressurize containers.
DOT Shipping UN 2810 (Toxic Liquid, Organic, n.o.s.)Use this code for labeling waste tags.

Part 2: Pre-Disposal Segregation & Storage

The most common accident involving tetrahydroquinolines is improper segregation. As a secondary amine, it can react violently with oxidizing agents.

Segregation Protocol
  • Stream A (Correct): Combine with other non-halogenated organic solvents (e.g., Toluene, Hexane) or basic organic waste.

  • Stream B (Forbidden): Never add to "Acid Waste" or "Oxidizer Waste" streams.

  • Container: Use Amber Glass or High-Density Polyethylene (HDPE). Avoid metal containers if the waste is potentially corrosive or wet.

Visual Decision Tree: Waste Segregation

WasteSegregation Start Waste: this compound IsPure Is the waste pure chemical or in solvent? Start->IsPure CheckSolvent Identify Solvent Type IsPure->CheckSolvent Oxidizer Contains Oxidizers? (H2O2, HNO3) CheckSolvent->Oxidizer Check Reactivity Halogenated Halogenated Solvent? (DCM, Chloroform) BinA DISPOSAL BIN A: Non-Halogenated Organic (Label: Toxic, Basic) Halogenated->BinA No BinB DISPOSAL BIN B: Halogenated Organic (Label: Toxic, Basic) Halogenated->BinB Yes Oxidizer->Halogenated No Treat STOP: Quench/Neutralize Oxidizer First Oxidizer->Treat Yes (Danger)

Figure 1: Decision tree for segregating tetrahydroquinoline waste. Note the critical stop point for oxidizers.

Part 3: Disposal Execution Workflow

Follow this Standard Operating Procedure (SOP) to prepare the waste for EHS (Environmental Health & Safety) pickup.

Step 1: Quenching (If Reactive Intermediates Present)

If the this compound was used in a reaction with active electrophiles (e.g., acid chlorides) or oxidizers, ensure the reaction is fully quenched before bottling.

  • Protocol: Dilute with a compatible solvent (Ethanol or Ethyl Acetate) and wash with mild aqueous buffer if necessary to remove excess reagents.

Step 2: Packaging
  • Select a clean HDPE or Glass waste container (4L or 20L).

  • Ensure the container has a "Vented Cap" if there is any risk of slow off-gassing, though this is rare for this stable amine.

  • Fill to 90% capacity maximum to allow for thermal expansion.

Step 3: Labeling (Mandatory)

Attach a hazardous waste tag with the following details. Do not use abbreviations.

  • Chemical Name: this compound (and any solvents, e.g., "in Ethyl Acetate").

  • Hazards: [x] Toxic [x] Irritant [ ] Flammable (check if solvent is flammable).

Step 4: Final Destruction (Facility Level)
  • Method: High-temperature incineration.

  • Mechanism: The facility will atomize the liquid into a combustion chamber (>1000°C). The nitrogen content converts to N₂/NOx (scrubbed), and the carbon skeleton oxidizes to CO₂.

  • Why Incineration? It ensures complete destruction of the bioactive heterocycle, preventing environmental bioaccumulation.

Part 4: Emergency Spill Response

In the event of a benchtop spill (>10 mL), execute the following protocol immediately.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Contain Containment: Circle spill with absorbent pads PPE->Contain Absorb Absorb: Use Vermiculite or Universal Absorbent Contain->Absorb Collect Collect: Scoop into sealable bag/jar Absorb->Collect Clean Decontaminate: Wash surface with 1% Acetic Acid or Soap Collect->Clean WasteTag Label as Hazardous Waste Clean->WasteTag

Figure 2: Immediate spill response workflow. Note the use of double gloves due to the permeation potential of organic amines.

Spill Cleanup Notes:

  • Decontamination: Since the compound is an amine (base), a mild acidic wash (e.g., dilute acetic acid or citric acid) helps solubilize and lift residues from the bench surface after the bulk is absorbed.

  • Odor Control: Tetrahydroquinolines can have a distinct, unpleasant amine odor. Ventilate the area immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Operational Safety & PPE Guide: Handling 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1161-23-5 | Formula: C₁₁H₁₅N | Class: Heterocyclic Secondary Amine

Executive Safety Summary: The "Silent Permeator" Risk

As researchers, we often default to standard nitrile gloves for all organic synthesis. However, 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline presents a specific risk profile that demands elevated vigilance.

This compound is a lipophilic, secondary aromatic amine. Its structural properties allow it to rapidly permeate standard laboratory nitrile gloves and human skin. While often classified primarily as an irritant (H315, H319, H335), the long-term risks associated with aromatic amine absorption—combined with its potential aquatic toxicity—require a "Zero-Skin-Contact" protocol.

Critical Directive: Treat this substance as a high-permeation risk. Standard nitrile gloves provide splash protection only and offer negligible protection against prolonged contact.

The PPE Matrix: Layered Defense System

The following matrix moves beyond generic compliance, focusing on chemical resistance data specific to aromatic amines and lipophilic heterocycles.

Protection ZoneStandard Protocol (Low Volume / Analytical)High-Risk Protocol (Synthesis / Scale-up)Technical Rationale
Hand Protection Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate Barrier: Silver Shield® / 4H® Liners under Nitrile outer shell.Permeation Dynamics: Aromatic amines can permeate thin nitrile in <5 minutes. Laminate films (EVOH/PE) provide >4 hours breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesLiquid Hazard: As a viscous oil, splashes adhere to skin/eyes. Safety glasses leave gaps for liquid entry.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator: Half-mask with OV/P100 cartridges (if hood unavailable).Vapor Pressure: While boiling point is high (>250°C), aerosols generated during transfer are potent respiratory irritants.
Body Defense Lab Coat (100% Cotton or Nomex)Tyvek® Apron or Sleeve CoversAbsorption: Synthetic blends in lab coats can wick the oil to the skin. Cotton absorbs; Tyvek repels.

Operational Workflow: The "Clean-Trace" Method

To maintain data integrity and safety, follow this self-validating workflow. This method ensures that if a breach occurs, it is detected immediately before skin absorption happens.

Phase A: Pre-Operation Logic

Before handling the container, assess the risk level to determine the necessary PPE tier.

RiskAssessment Start Start: Handling 2,2-Dimethyl-1,2,3,4-THQ VolCheck Volume > 10mL OR Heating? Start->VolCheck LowRisk Tier 1: Standard Protocol Double Nitrile + Fume Hood VolCheck->LowRisk No HighRisk Tier 2: High-Risk Protocol Laminate Liners + Face Shield VolCheck->HighRisk Yes CheckGloves Inspect Outer Glove Every 15 Minutes LowRisk->CheckGloves HighRisk->CheckGloves CheckGloves->Start Next Batch Change IMMEDIATE Glove Change CheckGloves->Change If Splash Visible

Figure 1: Decision logic for selecting PPE based on experimental volume and thermal conditions.

Phase B: Step-by-Step Handling Protocol

1. The "Double-Don" Technique

  • Step: Don a pair of 4-mil nitrile gloves (inner layer). Pull lab coat cuffs over these gloves.

  • Step: Don a second pair of extended-cuff nitrile gloves (or Silver Shield laminate gloves for high risk) over the lab coat cuffs.

  • Why: This creates a tortuous path for any liquid trying to reach the wrist skin gap.

2. Transfer & Weighing (Liquid Handling)

  • Viscosity Management: This compound is often an oil. Avoid pouring. Use positive-displacement pipettes or glass syringes with Luer locks to prevent aerosolization.

  • The "Wipe Test": Keep a solvent-dampened Kimwipe (acetone or ethanol) near the balance. If you suspect a drip, wipe the glove fingertip. If the wipe stains or the glove feels "tacky," change gloves immediately.

3. Reaction Monitoring

  • TLC/HPLC Prep: When taking aliquots, assume the outside of the syringe/pipette is contaminated. Do not touch the sash or keyboard with the outer glove.

  • Doffing for Data Entry: Remove the outer glove only to type notes or touch door handles, then re-don a fresh outer glove to resume work.

4. Emergency Spill Response

  • Minor Spill (<5mL): Cover with vermiculite or absorbent pads. Wipe with acetone. Dispose of pads as hazardous waste.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) on skin, as they accelerate the absorption of the amine into the bloodstream.

Waste Disposal & Decontamination[1]

Proper disposal prevents environmental leaching, as tetrahydroquinolines are harmful to aquatic life with long-lasting effects.

Waste StreamClassificationAction Protocol
Liquid Waste Basic Organic WasteSegregate into "Halogen-Free Organic" containers. Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.
Solid Waste Contaminated DebrisSyringes, needles, and pipette tips must go into Sharps containers. Gloves and paper towels go into "Hazardous Solid Waste" (double-bagged).
Glassware DecontaminationRinse with acetone inside the hood into the liquid waste container before moving glassware to the wash station.

References

  • PubChem. (n.d.).[1] 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 1,2,3,4-tetrahydroquinoline. Retrieved January 28, 2026, from [Link]

Sources

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Reactant of Route 1
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
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